Product packaging for 8-Bromo-5-fluoroisoquinoline(Cat. No.:CAS No. 1378874-27-1)

8-Bromo-5-fluoroisoquinoline

Cat. No.: B3100884
CAS No.: 1378874-27-1
M. Wt: 226.04
InChI Key: QUJQDOYLFSTNOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

8-Bromo-5-fluoroisoquinoline is a useful research compound. Its molecular formula is C9H5BrFN and its molecular weight is 226.04. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrFN B3100884 8-Bromo-5-fluoroisoquinoline CAS No. 1378874-27-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-bromo-5-fluoroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-1-2-9(11)6-3-4-12-5-7(6)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJQDOYLFSTNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=NC=CC2=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1378874-27-1
Record name 8-bromo-5-fluoroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 8-Bromo-5-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for 8-bromo-5-fluoroisoquinoline, a halogenated isoquinoline derivative of significant interest in medicinal chemistry and drug discovery. The proposed synthesis leverages the classical Bischler-Napieralski reaction, a robust method for the construction of the isoquinoline core. This guide will delve into the strategic considerations, mechanistic underpinnings, and detailed experimental protocols for the key transformations involved. The synthesis commences with the commercially available precursor, 2-(2-bromo-5-fluorophenyl)ethylamine, and proceeds through a two-step sequence of N-acetylation and subsequent intramolecular cyclization, followed by aromatization to yield the target compound. This document is intended to serve as a valuable resource for researchers and scientists in the field of organic synthesis and drug development, offering a practical and scientifically grounded approach to the preparation of this important heterocyclic scaffold.

Introduction

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds exhibiting a wide spectrum of biological activities. The introduction of halogen atoms, such as bromine and fluorine, into the isoquinoline nucleus can profoundly influence the physicochemical and pharmacological properties of the molecule. Specifically, fluorine substitution is known to enhance metabolic stability, binding affinity, and bioavailability, while bromine can serve as a versatile handle for further functionalization through cross-coupling reactions. Consequently, this compound represents a valuable building block for the synthesis of novel therapeutic agents. This guide outlines a logical and experimentally viable pathway for its synthesis, emphasizing the rationale behind the chosen synthetic strategy and reaction conditions.

Retrosynthetic Analysis

A retrosynthetic analysis of this compound suggests that the isoquinoline core can be constructed via an intramolecular cyclization reaction. The Bischler-Napieralski reaction is a particularly suitable disconnection, leading back to the N-acyl-β-phenethylamine precursor, N-(2-(2-bromo-5-fluorophenyl)ethyl)acetamide. This intermediate, in turn, can be readily prepared from the corresponding commercially available amine, 2-(2-bromo-5-fluorophenyl)ethylamine.

Retrosynthesis Target This compound Intermediate1 1-Methyl-8-bromo-5-fluoro-3,4-dihydroisoquinoline Target->Intermediate1 Aromatization Intermediate2 N-(2-(2-bromo-5-fluorophenyl)ethyl)acetamide Intermediate1->Intermediate2 Bischler-Napieralski Cyclization StartingMaterial 2-(2-bromo-5-fluorophenyl)ethylamine Intermediate2->StartingMaterial N-Acetylation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The proposed forward synthesis involves a three-step sequence starting from 2-(2-bromo-5-fluorophenyl)ethylamine:

  • N-Acetylation: The primary amine is acylated with acetyl chloride or acetic anhydride to form the corresponding amide, N-(2-(2-bromo-5-fluorophenyl)ethyl)acetamide.

  • Bischler-Napieralski Cyclization: The amide undergoes an intramolecular electrophilic aromatic substitution reaction using a dehydrating agent, such as phosphorus oxychloride (POCl₃), to yield 1-methyl-8-bromo-5-fluoro-3,4-dihydroisoquinoline.

  • Aromatization: The resulting dihydroisoquinoline is dehydrogenated to afford the final product, this compound.

Synthetic Pathway cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Bischler-Napieralski Cyclization cluster_2 Step 3: Aromatization A 2-(2-bromo-5-fluorophenyl)ethylamine B N-(2-(2-bromo-5-fluorophenyl)ethyl)acetamide A->B Acetyl Chloride, Base C 1-Methyl-8-bromo-5-fluoro-3,4-dihydroisoquinoline B->C POCl₃, Heat D This compound C->D Pd/C, Heat

8-Bromo-5-fluoroisoquinoline: A Strategic Building Block for Advanced Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

The isoquinoline nucleus is a cornerstone of heterocyclic chemistry, prominently featured in a multitude of pharmacologically active compounds and functional materials. The strategic introduction of halogen substituents onto this scaffold provides a powerful tool for modulating molecular properties and enabling synthetic diversification. 8-Bromo-5-fluoroisoquinoline has emerged as a particularly valuable building block, offering orthogonally reactive sites for sequential, site-selective modifications. The C8-bromine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions, while the C5-fluorine atom influences the electronic character of the ring and can participate in nucleophilic aromatic substitution. This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and reactivity of this compound, highlighting its applications for researchers, chemists, and drug development professionals.

Core Molecular Structure and Physicochemical Properties

Structural Framework

This compound (CAS No. 1378874-27-1) is an aromatic heterocyclic compound.[1] Its structure consists of a fused benzene and pyridine ring system, which defines the isoquinoline core. The key features are the substituents at the C8 and C5 positions:

  • C8-Bromine: This heavy halogen atom is a crucial functional handle. Its C-Br bond is readily activated by transition metal catalysts, most notably palladium, making it an excellent leaving group for cross-coupling reactions.[2][3][4]

  • C5-Fluorine: As the most electronegative element, the fluorine atom at the C5 position significantly polarizes the aromatic system. This electron-withdrawing effect lowers the pKa of the isoquinoline nitrogen, modulates the molecule's lipophilicity, and can improve metabolic stability by blocking a potential site of oxidation.

  • Isoquinoline Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule and provides a key hydrogen bond acceptor site for interactions with biological targets.

Physicochemical Data

A summary of the key physicochemical properties is presented below for quick reference.

PropertyDataReference
CAS Number 1378874-27-1[1]
Molecular Formula C₉H₅BrFN[1]
Molecular Weight 226.05 g/mol [1]
Canonical SMILES FC1=CC=C(Br)C2=C1C=CN=C2[1]
Appearance Typically an off-white to pale solid
Solubility Generally soluble in common organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).

Synthesis and Chemical Reactivity

General Synthetic Strategies

Experimental Protocol: A Representative Synthetic Approach

The following outlines a plausible, multi-step synthesis. The causality behind this workflow is the convergent assembly of a complex heterocycle from more readily available starting materials.

  • Precursor Assembly: The synthesis would likely begin with a 2-bromo-5-fluorobenzaldehyde. This key intermediate provides the necessary substitution pattern on the benzene ring.

  • Side-Chain Elaboration: The benzaldehyde is then condensed with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde dimethyl acetal) to form a Schiff base (imine). This step introduces the nitrogen and the two-carbon unit required for the pyridine portion of the isoquinoline.

  • Cyclization and Aromatization (Pomeranz-Fritsch type): The Schiff base is subjected to acidic conditions (e.g., concentrated sulfuric acid or polyphosphoric acid). This strong acid catalyzes the intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to form the aromatic isoquinoline core.

  • Purification: The final product is isolated from the reaction mixture and purified using standard laboratory techniques, such as column chromatography on silica gel, to yield pure this compound.

Diagram: General Synthetic Workflow

G A 2-Bromo-5-fluorobenzaldehyde (Starting Material) B Condensation with Aminoacetaldehyde Acetal A->B C Schiff Base Formation B->C D Acid-Catalyzed Cyclization & Aromatization C->D E Purification (Chromatography) D->E F This compound E->F

Caption: A plausible synthetic pathway to this compound.

Key Reaction Pathways and Synthetic Utility

The true value of this compound lies in its capacity for selective, stepwise functionalization.

  • Palladium-Catalyzed Cross-Coupling at C8: The C-Br bond is highly susceptible to a vast array of palladium-catalyzed cross-coupling reactions.[3][4][10] This allows for the facile introduction of aryl, heteroaryl, alkyl, alkynyl, and other moieties, making it an ideal platform for generating libraries of analogues for structure-activity relationship (SAR) studies. Common examples include:

    • Suzuki Coupling: Reaction with boronic acids/esters.

    • Heck Coupling: Reaction with alkenes.

    • Sonogashira Coupling: Reaction with terminal alkynes.

    • Buchwald-Hartwig Amination: Reaction with amines.

  • Nucleophilic Aromatic Substitution (SNA_r) at C5: The C-F bond, while typically less reactive than the C-Br bond in cross-coupling, can act as a leaving group in nucleophilic aromatic substitution (SNA_r) reactions.[11][12][13] The reaction is facilitated by the electron-withdrawing nature of the isoquinoline ring system, which stabilizes the negatively charged Meisenheimer intermediate.[13] This pathway allows for the introduction of oxygen, nitrogen, and sulfur nucleophiles at the C5 position, often under conditions orthogonal to the C8-Br functionalization.

Diagram: Orthogonal Reactivity of this compound

G cluster_0 C8-Position Reactivity cluster_1 C5-Position Reactivity Core This compound Pd_Coupling Pd-Catalyzed Cross-Coupling Core->Pd_Coupling Suzuki, Sonogashira, Buchwald-Hartwig, etc. SNAr Nucleophilic Aromatic Substitution (SNAr) Core->SNAr Strong Nucleophile (e.g., NaOMe, R₂NH) Deriv_C8 8-Substituted-5-fluoroisoquinoline (e.g., Aryl, Alkynyl, Amino) Pd_Coupling->Deriv_C8 Deriv_C5 8-Bromo-5-substituted-isoquinoline (e.g., Alkoxy, Amino) SNAr->Deriv_C5 G cluster_pathway Signal Transduction Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Downstream Kinase (e.g., CDK, Src) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (e.g., Proliferation) PhosphoSubstrate->Response Inhibitor Isoquinoline-Based Kinase Inhibitor Inhibitor->Kinase Inhibition

References

Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 8-Bromo-5-fluoroisoquinoline Derivatives as Potent PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide navigates the mechanistic intricacies of 8-Bromo-5-fluoroisoquinoline derivatives, a promising class of compounds poised to make a significant impact in oncology. Grounded in the established principles of DNA damage repair and the burgeoning field of PARP inhibition, this document synthesizes current understanding and provides a comprehensive framework for the investigation and development of these novel therapeutic agents. We will delve into the core hypothesis that these derivatives function as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), elucidating their dual mechanism of action and the profound cellular consequences that underpin their therapeutic potential.

The Isoquinolinone Scaffold: A Privileged Motif in PARP Inhibition

The isoquinoline core is a versatile heterocyclic scaffold that has given rise to a multitude of biologically active compounds.[1][2] Of particular significance is the isoquinolin-1(2H)-one (isoquinolinone) substructure, which has emerged as a key pharmacophore in the design of potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][3][4][5] This is exemplified by the FDA-approved drug Talazoparib, a highly potent PARP inhibitor that features an isoquinolinone core and has demonstrated significant clinical efficacy in the treatment of BRCA-mutated cancers.[6] The established success of this scaffold provides a strong rationale for investigating novel derivatives, such as the this compound series, as next-generation PARP inhibitors.

The Dual Mechanism of Action: Catalytic Inhibition and PARP Trapping

The cytotoxic effects of this compound derivatives are hypothesized to stem from a dual mechanism of action targeting PARP enzymes, primarily PARP1 and PARP2. These enzymes are critical components of the base excision repair (BER) pathway, responsible for resolving DNA single-strand breaks (SSBs).[7]

Catalytic Inhibition: Disrupting the DNA Damage Response

The primary mechanism of action is the competitive inhibition of the PARP catalytic domain. The isoquinolinone core of the this compound derivatives is believed to mimic the nicotinamide moiety of the NAD+ substrate, binding to the active site of PARP.[7] This binding event prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains to acceptor proteins, a process known as PARylation. PARylation is a crucial signaling event that recruits downstream DNA repair factors to the site of an SSB. By inhibiting this process, this compound derivatives effectively stall the repair of SSBs.

PARP Trapping: A Highly Cytotoxic Lesion

Beyond catalytic inhibition, a more potent and cytotoxic mechanism known as "PARP trapping" is at play.[8][9] PARP inhibitors, particularly those with the isoquinolinone scaffold, can stabilize the interaction between the PARP enzyme and the DNA at the site of the break.[8][10] This creates a stable PARP-DNA complex that acts as a physical obstruction to DNA replication and transcription machinery. The collision of a replication fork with a trapped PARP-DNA complex leads to the collapse of the fork and the generation of a highly toxic DNA double-strand break (DSB).[9]

The following diagram illustrates the proposed dual mechanism of action:

PARP_Inhibition_Mechanism Figure 1: Dual Mechanism of Action of this compound Derivatives cluster_0 Normal Cell (SSB Repair) cluster_1 In the Presence of this compound Derivative SSB Single-Strand Break (SSB) PARP1 PARP1 Activation SSB->PARP1 PAR PAR Synthesis PARP1->PAR Catalytic Activity NAD NAD+ NAD->PARP1 Repair Recruitment of Repair Proteins PAR->Repair SSB_Repaired SSB Repaired Repair->SSB_Repaired SSB2 Single-Strand Break (SSB) PARP1_2 PARP1 Activation SSB2->PARP1_2 Catalytic_Inhibition Catalytic Inhibition PARP1_2->Catalytic_Inhibition Blocks NAD+ binding PARP_Trapping PARP Trapping PARP1_2->PARP_Trapping Stabilizes PARP-DNA complex Inhibitor This compound Derivative Inhibitor->PARP1_2 DSB Double-Strand Break (DSB) PARP_Trapping->DSB Replication Fork Collapse Apoptosis Cell Death (Apoptosis) DSB->Apoptosis In HR-deficient cells

Caption: Dual mechanism of PARP inhibition by this compound derivatives.

The Principle of Synthetic Lethality: Targeting the Achilles' Heel of Cancer

The therapeutic efficacy of PARP inhibitors is most pronounced in cancer cells with deficiencies in the homologous recombination (HR) pathway of DSB repair.[7][11] Genes such as BRCA1 and BRCA2 are key components of the HR machinery. In cells with mutated or non-functional BRCA proteins, the repair of DSBs generated by PARP trapping is severely compromised.[12] This leads to an accumulation of genomic instability and ultimately triggers apoptosis, a form of programmed cell death.[11] This concept, known as "synthetic lethality," explains the selective killing of cancer cells with HR deficiencies while sparing normal cells with intact HR pathways.[7]

The signaling pathway downstream of PARP inhibition in an HR-deficient cancer cell is depicted below:

Synthetic_Lethality_Pathway Figure 2: Synthetic Lethality Induced by PARP Inhibition PARPi This compound Derivative (PARPi) PARP_Inhibition PARP Inhibition (Catalytic & Trapping) PARPi->PARP_Inhibition SSB_Accumulation SSB Accumulation PARP_Inhibition->SSB_Accumulation Replication_Fork_Stalling Replication Fork Stalling SSB_Accumulation->Replication_Fork_Stalling DSB_Formation DSB Formation Replication_Fork_Stalling->DSB_Formation HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) DSB_Formation->HR_Deficiency NHEJ Error-Prone Repair (NHEJ) DSB_Formation->NHEJ HR_Deficiency->NHEJ Increased reliance on Genomic_Instability Genomic Instability NHEJ->Genomic_Instability Apoptosis Apoptosis Genomic_Instability->Apoptosis

Caption: Downstream signaling cascade of PARP inhibition leading to synthetic lethality.

Structure-Activity Relationship (SAR): The Role of Bromine and Fluorine Substituents

While the isoquinolinone core provides the fundamental scaffold for PARP inhibition, the specific substitutions at the 8- and 5-positions are crucial for modulating potency, selectivity, and pharmacokinetic properties.

  • 8-Bromo Substitution: The presence of a bromine atom at the 8-position can influence the compound's properties in several ways. Bromine is an electron-withdrawing group that can alter the electronic distribution of the aromatic system, potentially enhancing binding interactions with the PARP active site. Furthermore, the size and lipophilicity of the bromine atom can contribute to favorable van der Waals interactions and improved membrane permeability. In some drug candidates, bromine substitution has been shown to be advantageous for achieving optimal lipophilicity.[13]

  • 5-Fluoro Substitution: Fluorine is a small, highly electronegative atom that is frequently incorporated into drug molecules to enhance metabolic stability and binding affinity.[13] The introduction of a fluorine atom at the 5-position can block potential sites of metabolism, thereby increasing the compound's half-life. Additionally, the strong carbon-fluorine bond can lead to favorable electrostatic interactions with the target protein, contributing to increased potency.[13]

The combination of these two halogen substitutions on the isoquinolinone scaffold is likely a strategic design choice to optimize the overall druglike properties of the this compound derivatives.

Experimental Validation: A Guide to Key Methodologies

To rigorously validate the proposed mechanism of action, a series of biochemical and cell-based assays are essential. The following section outlines the key experimental protocols.

Biochemical Assays for PARP Inhibition

5.1.1. PARP1 Enzymatic Activity Assay (Fluorometric)

This assay quantifies the catalytic inhibition of PARP1 by measuring the consumption of NAD+.[14][15]

  • Principle: The assay relies on the conversion of unconsumed NAD+ into a highly fluorescent product. A decrease in fluorescence intensity correlates with PARP1 activity, and the inhibitory potential of the test compound can be determined by measuring the restoration of fluorescence.[14]

  • Protocol:

    • Prepare a reaction mixture containing recombinant human PARP1 enzyme, activated DNA (to stimulate PARP activity), and the this compound derivative at various concentrations.

    • Initiate the reaction by adding a known concentration of β-NAD+.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add a developer reagent that converts the remaining NAD+ into a fluorescent product.

    • Measure the fluorescence intensity using a microplate reader.

    • Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce PARP1 activity by 50%.

5.1.2. PARP Trapping Assay (Fluorescence Polarization)

This assay directly measures the ability of the inhibitor to stabilize the PARP-DNA complex.[16][17][18]

  • Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When PARP binds to this probe, the resulting large complex has a high fluorescence polarization (FP). Upon addition of NAD+, PARP auto-PARylates and dissociates from the DNA, leading to a low FP signal. A trapping inhibitor will prevent this dissociation, resulting in a sustained high FP signal.[17]

  • Protocol:

    • Prepare a reaction mixture containing the fluorescently labeled DNA probe and recombinant PARP1 or PARP2 enzyme.

    • Add the this compound derivative at various concentrations.

    • Initiate the auto-PARylation reaction by adding NAD+.

    • Incubate the reaction at room temperature.

    • Measure the fluorescence polarization using a suitable plate reader.

    • An increase in the FP signal in the presence of the inhibitor indicates PARP trapping.

The workflow for these biochemical assays is illustrated below:

Biochemical_Assay_Workflow Figure 3: Workflow for Biochemical Characterization cluster_enzymatic PARP1 Enzymatic Assay cluster_trapping PARP Trapping Assay E_Start Prepare Reaction Mix (PARP1, Activated DNA, Inhibitor) E_Add_NAD Add β-NAD+ E_Start->E_Add_NAD E_Incubate Incubate E_Add_NAD->E_Incubate E_Develop Add Developer E_Incubate->E_Develop E_Measure Measure Fluorescence E_Develop->E_Measure E_IC50 Calculate IC50 E_Measure->E_IC50 T_Start Prepare Reaction Mix (Fluorescent DNA, PARP, Inhibitor) T_Add_NAD Add NAD+ T_Start->T_Add_NAD T_Incubate Incubate T_Add_NAD->T_Incubate T_Measure Measure Fluorescence Polarization T_Incubate->T_Measure T_EC50 Determine Trapping Potency T_Measure->T_EC50

Caption: Experimental workflows for determining PARP catalytic inhibition and trapping.

Cell-Based Assays for Mechanistic Validation

5.2.1. Cellular PAR Measurement (Western Blot)

This assay confirms that the inhibitor is engaging its target and inhibiting PARP activity within a cellular context.[19]

  • Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the this compound derivative. The levels of PAR in the cell lysates are then quantified by Western blot using an anti-PAR antibody.

  • Protocol:

    • Culture cancer cells (e.g., BRCA-deficient and proficient cell lines).

    • Pre-treat cells with various concentrations of the inhibitor.

    • Induce DNA damage with an agent like hydrogen peroxide or MMS.

    • Lyse the cells and quantify protein concentration.

    • Perform SDS-PAGE and Western blotting using a primary antibody against PAR and a secondary HRP-conjugated antibody.

    • Visualize the bands using a chemiluminescent substrate. A decrease in the PAR signal indicates inhibition of PARP activity.

5.2.2. DNA Damage Response (DDR) and Apoptosis Assays

These assays assess the downstream cellular consequences of PARP inhibition.

  • γH2AX Foci Formation: The phosphorylation of histone H2AX (γH2AX) is an early marker of DSBs. Immunofluorescence staining for γH2AX foci can be used to quantify the induction of DSBs following treatment with the inhibitor.[8]

  • Apoptosis Assays: The induction of apoptosis can be measured using various methods, such as Annexin V/PI staining followed by flow cytometry, or by measuring the cleavage of caspase-3 and PARP1 by Western blot.

5.2.3. Cytotoxicity Assays in Cancer Cell Lines

These assays determine the anti-proliferative activity of the compounds.

  • Principle: A panel of cancer cell lines, including those with and without HR deficiencies (e.g., BRCA1/2 mutant vs. wild-type), are treated with a range of concentrations of the this compound derivative. Cell viability is measured after a defined incubation period.

  • Protocol:

    • Seed cells in 96-well plates.

    • Treat with serial dilutions of the compound.

    • Incubate for 72-96 hours.

    • Measure cell viability using assays such as MTT, MTS, or CellTiter-Glo.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

The following table provides an example of the kind of data that can be generated from such cytotoxicity assays, based on published data for isoquinolinone-naphthoquinone hybrids in glioma cells.[20]

CompoundCell LineIC50 (µM)
5c C6 Glioma1.34 ± 0.02
U87MG Glioma1.28 ± 0.03
5d C6 Glioma1.35 ± 0.009
U87MG Glioma1.33 ± 0.01
Rucaparib U87MG Glioma18.68 ± 3.62

Table 1: Example cytotoxicity data for isoquinolinone-based PARP inhibitors.

Conclusion

The this compound scaffold represents a highly promising platform for the development of novel and potent PARP inhibitors. The proposed dual mechanism of action, encompassing both catalytic inhibition and PARP trapping, provides a strong rationale for their therapeutic potential, particularly in the context of synthetic lethality in HR-deficient cancers. The strategic incorporation of bromine and fluorine substituents is anticipated to confer advantageous pharmacological properties. The experimental methodologies outlined in this guide provide a robust framework for the comprehensive evaluation of these compounds, from target engagement to cellular efficacy. Further investigation into this chemical series is warranted to fully elucidate their therapeutic utility and to advance the development of next-generation personalized cancer therapies.

References

Solubility and stability of 8-Bromo-5-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 8-Bromo-5-fluoroisoquinoline

Introduction

This compound is a substituted heterocyclic compound that represents a valuable scaffold in medicinal chemistry and drug discovery. As an intermediate, its unique substitution pattern—featuring both a bromine and a fluorine atom—offers multiple reaction sites for the synthesis of complex molecular architectures. Isoquinoline derivatives are known to exhibit a wide range of biological activities, making this particular building block of significant interest for the development of novel therapeutics.

A thorough understanding of the physicochemical properties of any active pharmaceutical ingredient (API) or key intermediate is fundamental to a successful drug development program. Among the most critical of these are solubility and stability. These parameters directly influence a compound's bioavailability, formulability, storage conditions, and shelf-life. In the absence of extensive public domain data for this compound, this guide serves as a comprehensive framework for researchers and drug development professionals. It provides the necessary theoretical grounding and detailed experimental protocols to systematically determine its solubility profile and intrinsic stability, ensuring the generation of robust and reliable data for informed decision-making.

Part 1: Foundational Physicochemical Characterization

Before embarking on solubility and stability assessments, it is crucial to determine or computationally predict key physicochemical properties. These parameters provide the context for experimental design and data interpretation. For instance, the pKa value is essential for designing relevant pH conditions for aqueous solubility testing, while the LogP value can indicate a compound's general propensity for solubility in organic versus aqueous media.

Key Physicochemical Properties to Determine:

PropertySymbolImportance in Profile
Molecular WeightMWEssential for converting mass-based solubility (g/L) to molar concentration (mol/L).
LogP-The logarithm of the partition coefficient between octanol and water; indicates hydrophobicity.
Acid Dissociation ConstantpKaPredicts the ionization state at different pH values, which strongly influences aqueous solubility.
Melting PointMpProvides information on the solid-state stability and purity of the compound.

Part 2: A Systematic Approach to Solubility Profiling

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. Poor aqueous solubility can be a major hurdle in formulation development.[1] This section outlines the gold-standard methodologies for accurately determining both thermodynamic and kinetic solubility.

Causality in Solubility Assessment

The choice between thermodynamic and kinetic solubility measurements depends on the stage of drug development.

  • Kinetic solubility is often measured in early discovery as a high-throughput screen. It assesses the solubility of a compound upon rapid precipitation from a stock solution (typically DMSO), which is relevant for preventing precipitation in in vitro biological assays.[2]

  • Thermodynamic solubility , determined at equilibrium, represents the true saturation point of the compound. This value is indispensable for pre-formulation, guiding the development of oral dosage forms and predicting biopharmaceutical performance.[3]

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the universally accepted standard for determining equilibrium solubility.[4] It involves agitating an excess of the solid compound in a solvent until equilibrium is reached.

Methodology:

  • Preparation of Solvents:

    • Prepare a series of aqueous buffers with pH values relevant to the physiological range (e.g., pH 1.2, 4.5, and 6.8) to construct a pH-solubility profile.[4]

    • Select a panel of common organic solvents relevant to pharmaceutical processing and formulation (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO, Toluene).

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials (e.g., 2-5 mg per mL of solvent). The key is to ensure undissolved solid remains at the end of the experiment.

  • Equilibration:

    • Seal the vials and place them in a shaker incubator set to a controlled temperature (e.g., 25°C for ambient and 37°C for physiological relevance).[4]

    • Agitate the samples for a sufficient period to reach equilibrium. A 24-48 hour period is typical, but should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

  • Sample Separation:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all solid particles. This step is critical to avoid artificially high results.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (typically HPLC-UV).

    • Analyze the diluted sample and calculate the concentration of the dissolved compound against a standard curve.

    • Perform all measurements in triplicate to ensure reproducibility.[4]

Data Presentation: Solubility Profile of this compound
Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)
0.1 M HCl (pH ~1.2)37
Acetate Buffer (pH 4.5)37
Phosphate Buffer (pH 6.8)37
Water25
Ethanol25
Propylene Glycol25
DMSO25

Visualization: Thermodynamic Solubility Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_analysis Analysis prep_solid Add Excess Solid to Vials incubate Incubate & Agitate (24-48h at 37°C) prep_solid->incubate prep_solvent Add Solvents (Buffers, Organic) prep_solvent->incubate filter Filter Supernatant (0.22 µm) incubate->filter quantify Quantify by HPLC-UV filter->quantify result Calculate Solubility (mg/mL & µM) quantify->result

Caption: Workflow for Thermodynamic Solubility Determination.

Part 3: Intrinsic Stability and Forced Degradation

Stability testing is a non-negotiable component of drug development, mandated by regulatory bodies like the ICH.[5][6] Its purpose is to understand how the quality of a substance changes over time under the influence of environmental factors such as temperature, humidity, and light. Forced degradation (or stress testing) is the cornerstone of this process.[7][8]

Trustworthiness: The Role of a Stability-Indicating Analytical Method (SIAM)

A forced degradation study is only as reliable as the analytical method used to assess it. Therefore, the first step is to develop and validate a Stability-Indicating Analytical Method (SIAM) . A SIAM is an analytical procedure that can accurately quantify the decrease in the active ingredient's concentration due to degradation, without interference from degradants, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[9]

Protocol: Development of a Stability-Indicating HPLC Method
  • Instrument and Column Selection:

    • Use a standard HPLC system with a UV or Photodiode Array (PDA) detector.

    • Select a robust reversed-phase column, such as a C18, with standard dimensions (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Wavelength Selection:

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and acquire its UV spectrum. Select a wavelength of maximum absorbance for detection to ensure high sensitivity.

  • Mobile Phase and Gradient Optimization:

    • Start with a generic gradient using a simple mobile phase system (e.g., Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: 0.1% Formic Acid in Acetonitrile).

    • Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute the parent compound and any potential impurities.

    • Analyze the chromatograms from the forced degradation samples (see protocol below). The primary goal is to achieve baseline separation between the parent peak and all degradant peaks.

    • Adjust the gradient slope, initial/final %B, and flow rate to optimize the separation (peak resolution > 1.5).

  • Method Validation (Abbreviated):

    • Once a suitable separation is achieved, the method must be validated for specificity. This is confirmed by subjecting the compound to forced degradation and demonstrating that the resulting degradant peaks do not co-elute with the parent peak. Peak purity analysis using a PDA detector is essential here.[10]

Protocol: Forced Degradation Studies

The objective is to induce a target degradation of 5-20%.[7] This provides sufficient formation of degradation products for detection and analysis without completely destroying the molecule.[11] A stock solution of this compound (e.g., 1 mg/mL) is typically used.[12]

Methodology:

  • Acidic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Heat at 60-80°C for a defined period (e.g., 2, 4, 8, 24 hours).

    • Withdraw samples at each time point, neutralize with 0.1 M NaOH, dilute to the target concentration, and analyze by HPLC.

  • Basic Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Keep at room temperature or gently heat (e.g., 40°C) for a defined period.

    • Withdraw samples, neutralize with 0.1 M HCl, dilute, and analyze.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[12]

    • Keep at room temperature for a defined period, monitoring the reaction closely.

    • Withdraw samples, dilute, and analyze.

  • Thermal Degradation:

    • Expose the solid compound to dry heat in a stability chamber (e.g., 80°C).

    • Expose a solution of the compound to the same conditions.

    • Sample at various time points, dissolve/dilute, and analyze.

  • Photostability:

    • As per ICH Q1B guidelines, expose the solid compound and a solution to a light source providing controlled UV and visible light (e.g., total illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).

    • Analyze the samples alongside a dark control stored under the same conditions.

Data Presentation: Forced Degradation Summary
Stress ConditionDuration / Temp% Degradation of ParentNo. of DegradantsObservations (e.g., Major Degradant RRT)
0.1 M HCl8 hours @ 80°C
0.1 M NaOH4 hours @ RT
3% H₂O₂24 hours @ RT
Dry Heat (Solid)48 hours @ 80°C
Photostability (Solution)ICH Q1B

Visualization: Forced Degradation & SIAM Workflow

G cluster_siam SIAM Development cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_analysis Analysis & Refinement siam_dev Develop HPLC Method (C18, Gradient, UV) analyze Analyze Stressed Samples with Developed Method siam_dev->analyze stress_acid Acid Hydrolysis stress_acid->analyze stress_base Base Hydrolysis stress_base->analyze stress_ox Oxidation (H₂O₂) stress_ox->analyze stress_therm Thermal stress_therm->analyze stress_photo Photolytic stress_photo->analyze check Check Peak Purity & Resolution (>1.5) analyze->check refine Refine HPLC Method check->refine Fail final Validated Stability- Indicating Method check->final Pass refine->analyze

Caption: Workflow for SIAM Development and Forced Degradation.

Conclusion

While specific, publicly available data on the solubility and stability of this compound is scarce, this guide provides the authoritative framework required for any research or development team to generate this critical information. By adhering to established, scientifically sound protocols such as the shake-flask method for thermodynamic solubility and ICH-guided forced degradation studies, scientists can build a robust data package. This information is paramount for de-risking a development program, enabling rational formulation design, establishing appropriate storage and handling procedures, and ensuring the overall quality and reliability of this important chemical intermediate in the pursuit of new medicines.

References

The Strategic Utility of 8-Bromo-5-fluoroisoquinoline in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the isoquinoline core represents a privileged scaffold, forming the backbone of numerous natural products and pharmacologically active compounds. The strategic introduction of halogen substituents onto this heterocyclic framework provides chemists with versatile handles to modulate electronic properties, metabolic stability, and, most importantly, to serve as anchor points for the construction of complex molecular architectures. Among these halogenated isoquinolines, 8-bromo-5-fluoroisoquinoline has emerged as a particularly valuable building block. Its unique substitution pattern—an electron-withdrawing fluorine atom at the 5-position and a synthetically versatile bromine atom at the 8-position—offers a nuanced reactivity profile that can be selectively exploited in a variety of chemical transformations.

This technical guide provides an in-depth exploration of this compound as a cornerstone in contemporary organic synthesis. We will delve into its synthesis, characterization, and its application in key synthetic methodologies, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. Through a blend of mechanistic insights and practical, field-proven protocols, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage the synthetic potential of this powerful intermediate. The strategic deployment of this compound is particularly relevant in the synthesis of targeted therapeutics, such as inhibitors of Poly(ADP-ribose) polymerase (PARP) and Protein Arginine Methyltransferase 5 (PRMT5), underscoring its significance in the development of next-generation medicines.[1][2]

Synthesis and Characterization of this compound

Proposed Synthetic Pathway

The introduction of a bromine atom onto the isoquinoline ring is typically achieved via electrophilic aromatic substitution. In the case of 5-fluoroisoquinoline, the fluorine atom is a deactivating, ortho-, para-director. However, under strongly acidic conditions, the isoquinoline nitrogen is protonated, further deactivating the heterocyclic ring and directing electrophilic attack to the benzenoid ring. The C8 position is sterically accessible and electronically favored for bromination in this context.

Synthesis of this compound start 5-Fluoroisoquinoline reagents N-Bromosuccinimide (NBS) Sulfuric Acid (H₂SO₄) product This compound reagents->product Electrophilic Aromatic Bromination

Caption: Proposed synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from the synthesis of similar bromoisoquinolines.[4][5]

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add concentrated sulfuric acid (96-98%, 10 volumes relative to 5-fluoroisoquinoline).

  • Cooling: Cool the sulfuric acid to 0 °C in an ice-water bath.

  • Addition of Starting Material: Slowly add 5-fluoroisoquinoline (1.0 eq) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Addition of Brominating Agent: Once the 5-fluoroisoquinoline has completely dissolved, cool the mixture to -10 °C. Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise, maintaining the temperature below -5 °C.

  • Reaction Monitoring: Stir the reaction mixture at -10 °C to 0 °C for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution to pH 8-9 with a saturated sodium bicarbonate solution or dilute ammonium hydroxide, keeping the temperature below 20 °C.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure this compound.

Characterization Data
ParameterValue
Molecular Formula C₉H₅BrFN[6]
Molecular Weight 226.05 g/mol [6]
Appearance Off-white to pale yellow solid (predicted)
¹H NMR (CDCl₃, 400 MHz) Predicted shifts: δ 8.9-9.1 (m, 1H), 8.4-8.6 (m, 1H), 7.5-7.8 (m, 3H)
¹³C NMR (CDCl₃, 101 MHz) Predicted shifts: δ 160-163 (d, J=250-260 Hz), 150-153, 140-143, 130-135 (m), 120-128 (m), 110-118 (m)

Note: The NMR data are predicted based on the analysis of similar structures and computational models. Actual experimental data should be obtained for confirmation.

Applications in Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C8 position of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are foundational in modern drug discovery for the construction of complex molecular scaffolds.[7][8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of biaryl and vinyl-aryl structures.[7][9][10] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 8-position.

Suzuki-Miyaura Coupling start This compound reagents Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) product 8-Aryl-5-fluoroisoquinoline reagents->product Suzuki-Miyaura Coupling

Caption: General scheme for the Suzuki-Miyaura coupling of this compound.

This is a general procedure that can be adapted for various arylboronic acids.[9][10]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (argon or nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1).

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature and dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, providing access to arylethynes.[11][12][13] These motifs are valuable in medicinal chemistry as they can act as bioisosteres for other functional groups or as precursors for further transformations.

Sonogashira Coupling start This compound reagents Terminal Alkyne Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Cocatalyst (e.g., CuI) Base (e.g., Et₃N) product 8-Alkynyl-5-fluoroisoquinoline reagents->product Sonogashira Coupling

Caption: General scheme for the Sonogashira coupling of this compound.

This is a representative protocol for the Sonogashira coupling.[11][12]

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.2 eq) in a suitable solvent such as anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₂Cl₂ (0.03 eq), and the copper(I) cocatalyst, such as CuI (0.05 eq).

  • Base Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction Conditions: Stir the reaction mixture under an inert atmosphere at room temperature to 60 °C for 2-8 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Extraction and Purification: Concentrate the filtrate and partition the residue between water and an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[14][15][16] This reaction is particularly useful for introducing diverse amine functionalities at the C8 position of the isoquinoline core, a common strategy in the development of kinase and other enzyme inhibitors.

Buchwald-Hartwig Amination start This compound reagents Primary or Secondary Amine Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., Xantphos) Base (e.g., Cs₂CO₃) product 8-Amino-5-fluoroisoquinoline Derivative reagents->product Buchwald-Hartwig Amination

Caption: General scheme for the Buchwald-Hartwig amination of this compound.

The following is a general procedure for the Buchwald-Hartwig amination.[15][17]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with this compound (1.0 eq), the amine (1.2 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.02 eq), a suitable phosphine ligand like Xantphos (0.04 eq), and a base, for instance, cesium carbonate (Cs₂CO₃) (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene or 1,4-dioxane.

  • Reaction Conditions: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours. Monitor for completion by LC-MS.

  • Work-up: Cool the reaction mixture to room temperature, dilute with an organic solvent, and filter through Celite.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNA r)

While palladium-catalyzed reactions are highly effective, the electronic nature of the this compound ring also allows for nucleophilic aromatic substitution (SNA r) under certain conditions. The presence of the electron-withdrawing fluorine atom and the nitrogen atom in the isoquinoline ring activates the C8 position towards nucleophilic attack, particularly with strong nucleophiles.

Mechanism and Reactivity

The SNA r reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized Meisenheimer complex. The subsequent departure of the bromide ion restores the aromaticity of the ring. The fluorine at C5 enhances the electrophilicity of the benzenoid ring, thereby facilitating the initial nucleophilic attack.

SNAr Reaction start This compound reagents Nucleophile (e.g., Morpholine) Base (optional) High Temperature product 8-Substituted-5-fluoroisoquinoline reagents->product Nucleophilic Aromatic Substitution

Caption: General scheme for the nucleophilic aromatic substitution of this compound.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol is a representative example using an amine nucleophile.[3]

  • Reaction Setup: In a sealed tube or a microwave vial, combine this compound (1.0 eq) and the amine nucleophile (e.g., morpholine, 2.0-3.0 eq). A high-boiling point solvent such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP) can be used, or the amine can be used as the solvent if it is a liquid.

  • Reaction Conditions: Heat the reaction mixture to a high temperature (typically 120-180 °C) for several hours. Microwave irradiation can often accelerate the reaction.

  • Work-up: After cooling, dilute the reaction mixture with water to precipitate the product or to allow for extraction.

  • Extraction and Purification: Extract the product with an appropriate organic solvent, wash the organic layer with water and brine, dry, and concentrate. Purify the crude material by column chromatography or recrystallization.

Application in the Synthesis of Bioactive Molecules: The Case of PARP and PRMT5 Inhibitors

The synthetic versatility of this compound makes it a highly sought-after building block in the synthesis of targeted cancer therapies. Notably, derivatives of this scaffold are key components of inhibitors for Poly(ADP-ribose) polymerase (PARP) and Protein Arginine Methyltransferase 5 (PRMT5).

The synthesis of the PARP inhibitor Talazoparib, for instance, involves a complex heterocyclic core that can be conceptually derived from precursors similar to this compound.[1][2][18][19][20] The isoquinoline framework serves as a crucial pharmacophore that interacts with the enzyme's active site. Similarly, the development of potent and selective PRMT5 inhibitors, such as GSK3368715, often relies on substituted heterocyclic scaffolds where the strategic placement of functional groups, achievable through the reactions described above, is critical for activity.[21][22][23][24][25]

The general synthetic strategy often involves an initial cross-coupling or amination reaction at the C8 position of the this compound core, followed by further functionalization and elaboration of the molecule to achieve the final complex structure.

Conclusion

This compound stands as a testament to the power of strategic halogenation in designing versatile and powerful building blocks for organic synthesis. Its unique electronic and steric properties allow for a wide range of selective chemical transformations, including a suite of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. These reactions provide reliable and efficient pathways to construct complex molecular architectures, making this compound an indispensable tool for medicinal chemists and drug development professionals. As the quest for novel and more effective therapeutics continues, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the discovery of the next generation of medicines.

References

The Emergence of a Key Scaffold: A Technical Guide to 8-Bromo-5-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Synthesis, Properties, and Applications of a Pivotal Intermediate in Modern Drug Discovery

Introduction: The Privileged Status of the Isoquinoline Core in Medicinal Chemistry

The isoquinoline framework, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[1] This "privileged scaffold" is prevalent in a vast array of natural alkaloids and synthetic compounds that exhibit a wide spectrum of biological activities.[2] From the vasodilator papaverine to the potent anticancer agent topotecan, isoquinoline derivatives have demonstrated efficacy as antimicrobial, anti-inflammatory, and neuroprotective agents.[3] The pharmacological versatility of the isoquinoline nucleus is profoundly influenced by the nature and position of its substituents, making the development of synthetic routes to novel, polysubstituted isoquinolines a critical endeavor in the pursuit of new therapeutics.

This guide focuses on a specific, yet highly significant, member of this class: 8-Bromo-5-fluoroisoquinoline . While the precise historical account of its first synthesis remains elusive in publicly accessible literature, its emergence is a direct consequence of the evolution of synthetic methodologies for creating complex heterocyclic systems. Its unique substitution pattern—a bromine atom at the 8-position and a fluorine atom at the 5-position—renders it a highly valuable and versatile intermediate for the synthesis of advanced drug candidates.

Physicochemical and Spectroscopic Profile

A comprehensive understanding of a molecule's physical and spectral properties is fundamental to its application in research and development. Below is a summary of the key characteristics of this compound.

PropertyValueSource
CAS Number 1378874-27-1[4][5][6]
Molecular Formula C₉H₅BrFN[4][7]
Molecular Weight 226.05 g/mol [7]
Appearance Off-white to light yellow solid[7]
Purity ≥95% (commercially available)[7]
Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of organic compounds. While detailed spectra are often proprietary, the expected characteristics for this compound are outlined below, based on established principles of spectroscopy.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring (H1, H3, H4) and the benzene ring (H6, H7) will exhibit chemical shifts and coupling constants influenced by the electronegative fluorine and bromine atoms, as well as the nitrogen atom.[8][9]

  • ¹³C NMR Spectroscopy : The carbon NMR spectrum will display nine unique signals corresponding to the carbon atoms of the isoquinoline core. The carbons attached to the bromine (C8) and fluorine (C5) atoms will show characteristic chemical shifts due to the electronic effects of these halogens.[10][11][12]

  • Mass Spectrometry : The mass spectrum will exhibit a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[13][14][15][16]

  • Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic system (around 1400-1600 cm⁻¹), and C-Br and C-F stretching vibrations at lower wavenumbers.[17][18][19][20]

Synthetic Pathways: Building the this compound Scaffold

While the seminal publication detailing the first synthesis of this compound is not readily identifiable, its structure lends itself to established methods for isoquinoline synthesis. The two most probable retrosynthetic approaches involve the Bischler-Napieralski and Pomeranz-Fritsch reactions.

The Bischler-Napieralski Approach

The Bischler-Napieralski reaction is a robust method for constructing the dihydroisoquinoline ring system, which can then be aromatized.[2][21][22] This pathway involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃).[1][23]

A plausible synthetic route to this compound via this method would commence with a substituted phenethylamine.

Conceptual Bischler-Napieralski Synthesis Protocol:

  • Amide Formation: Reaction of 2-(2-bromo-5-fluorophenyl)ethan-1-amine with an acylating agent (e.g., acetyl chloride or acetic anhydride) to form N-[2-(2-bromo-5-fluorophenyl)ethyl]acetamide.

  • Cyclization: The resulting amide is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) in a suitable solvent (e.g., acetonitrile or toluene) and heated to effect an intramolecular electrophilic aromatic substitution, yielding 8-bromo-5-fluoro-1-methyl-3,4-dihydroisoquinoline.[22]

  • Aromatization: The dihydroisoquinoline intermediate is then aromatized to 8-bromo-5-fluoro-1-methylisoquinoline, typically through oxidation with a reagent like palladium on carbon (Pd/C) at elevated temperatures or with other oxidizing agents.

The choice of the acylating agent in the first step determines the substituent at the 1-position of the final isoquinoline.

Conceptual Bischler-Napieralski pathway to a substituted this compound.
The Pomeranz-Fritsch Reaction

Another classical and versatile method for isoquinoline synthesis is the Pomeranz-Fritsch reaction.[24] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde with an aminoacetaldehyde dialkyl acetal.[25]

A potential synthesis of this compound using this approach would start with a correspondingly substituted benzaldehyde.

Conceptual Pomeranz-Fritsch Synthesis Protocol:

  • Schiff Base Formation: Condensation of 2-bromo-5-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal to form the corresponding Schiff base (an imine).[26][27][28]

  • Cyclization and Aromatization: The Schiff base is then treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, which catalyzes the cyclization and subsequent elimination of ethanol to directly afford the aromatic this compound.[24][25]

The Pomeranz-Fritsch reaction can be sensitive to the nature of the substituents on the benzaldehyde ring, with electron-withdrawing groups sometimes hindering the cyclization step.[29]

Conceptual Pomeranz-Fritsch pathway to this compound.

Applications in Drug Discovery and Development

This compound is not an end product in itself but rather a crucial building block in the synthesis of more complex, biologically active molecules. The strategic placement of the bromine and fluorine atoms provides medicinal chemists with versatile handles for further chemical transformations.

  • The Bromine Atom (C8): The bromine atom serves as an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings.[30][31] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 8-position, enabling the exploration of the structure-activity relationship (SAR) in this region of the molecule.

  • The Fluorine Atom (C5): The fluorine atom can significantly modulate the physicochemical properties of the final compound, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Fluorine can also serve as a site for nucleophilic aromatic substitution, although this typically requires activation by electron-withdrawing groups.

The utility of halogenated isoquinolines as intermediates is well-documented in patent literature, where they form the core of compounds targeting a range of diseases.[30][31][32]

Role of this compound as a versatile synthetic intermediate.

Conclusion

This compound represents a confluence of classical synthetic organic chemistry and modern drug discovery. While its specific historical debut is not clearly documented, its existence is a testament to the power of foundational reactions like the Bischler-Napieralski and Pomeranz-Fritsch syntheses. The unique arrangement of its substituents provides a powerful platform for medicinal chemists to construct novel and complex molecules with tailored pharmacological profiles. As the demand for sophisticated chemical building blocks continues to grow, the importance of intermediates like this compound in the pipeline of pharmaceutical research and development is undeniable.

References

An In-depth Technical Guide to 8-Bromo-5-fluoroisoquinoline (CAS Number 1378874-27-1)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Bromo-5-fluoroisoquinoline is a halogenated aromatic heterocyclic compound that has emerged as a significant building block in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the isoquinoline scaffold, offers medicinal chemists a versatile platform for the synthesis of novel bioactive molecules. This guide provides a comprehensive overview of the known properties, synthesis, safety, and potential applications of this compound, with a focus on its relevance to researchers in the pharmaceutical sciences.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its fundamental properties can be summarized. Further experimental validation is recommended for specific applications.

PropertyValueSource
CAS Number 1378874-27-1--INVALID-LINK--[1]
Molecular Formula C₉H₅BrFN--INVALID-LINK--[1]
Molecular Weight 226.05 g/mol --INVALID-LINK--[1]
Topological Polar Surface Area (TPSA) 12.89 Ų--INVALID-LINK--[1]
logP (calculated) 3.1364--INVALID-LINK--[1]

Structural Information:

  • SMILES: Fc1cc(Br)c2cncc(c12)

Spectral Data:

A proton nuclear magnetic resonance (¹H NMR) spectrum for this compound is available, which is a critical tool for its structural confirmation and purity assessment.[2]

Synthesis and Chemical Reactivity

The synthesis of this compound is not explicitly detailed in the public domain. However, based on established methods for the synthesis of substituted bromoisoquinolines, a plausible synthetic strategy can be outlined. Bromoisoquinoline derivatives are key intermediates in the synthesis of various pharmaceutical compounds.[3][4] General methods often involve the transformation of isoquinoline using a strong acid and a brominating agent.[4]

A potential synthetic workflow for this compound could involve a multi-step process starting from a suitably substituted precursor, followed by cyclization to form the isoquinoline core and subsequent halogenation. The precise control of reaction conditions, such as temperature and the choice of reagents, is crucial to achieve the desired regioselectivity of the bromine and fluorine substituents.

G A Substituted Benzaldehyde/Arylethylamine B Cyclization (e.g., Bischler-Napieralski or Pomeranz-Fritsch) A->B Ring Formation C Fluorinated Isoquinoline Precursor B->C Intermediate D Regioselective Bromination C->D Halogenation E This compound (CAS 1378874-27-1) D->E Final Product

References

Theoretical Exploration of 8-Bromo-5-fluoroisoquinoline: A Computational Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive theoretical framework for the study of 8-Bromo-5-fluoroisoquinoline, a heterocyclic compound of significant interest in medicinal chemistry and drug development. By leveraging computational chemistry, researchers can gain profound insights into the molecule's structural, electronic, and reactive properties, thereby accelerating the design and synthesis of novel therapeutic agents. This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the application of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to elucidate the key characteristics of this promising scaffold.

Introduction: The Significance of the Isoquinoline Scaffold

Isoquinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals.[1] Their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties, have established them as privileged structures in drug discovery.[2][3] The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate the physicochemical and biological properties of the isoquinoline core.[2] Specifically, the presence of a bromine atom offers a handle for further functionalization through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity.[4]

This compound (CAS No. 1378874-27-1) is a strategically substituted isoquinoline that holds considerable potential as a building block for novel therapeutics.[5] Understanding its fundamental molecular properties through theoretical studies is paramount for predicting its behavior in biological systems and for designing efficient synthetic strategies.

Theoretical Methodology: A Robust Computational Workflow

To thoroughly investigate the properties of this compound, a multi-faceted computational approach employing Density Functional Theory (DFT) is recommended. DFT offers a favorable balance between computational cost and accuracy for systems of this size.[3] The following workflow provides a comprehensive protocol for the theoretical analysis.

Computational Workflow Diagram

Computational_Workflow A 1. Molecular Structure Input (SMILES or 2D Sketch) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Initial Geometry C 3. Vibrational Frequency Analysis B->C Optimized Structure D 4. Electronic Properties Analysis - HOMO-LUMO - Molecular Electrostatic Potential (MEP) - Reactivity Descriptors B->D Optimized Structure E 5. Spectroscopic Properties Prediction - NMR (GIAO) - UV-Vis (TD-DFT) B->E Optimized Structure F 6. Data Analysis & Interpretation C->F D->F E->F

Caption: A generalized workflow for the theoretical study of this compound.

Step-by-Step Computational Protocol

Step 1: Molecular Structure Input

  • Begin by generating the 3D structure of this compound. This can be done using molecular building software from its SMILES string (Fc1cccc2c1c(Br)cnc2) or by sketching the 2D structure.

Step 2: Geometry Optimization

  • Perform a full geometry optimization without any symmetry constraints.

  • Method: Density Functional Theory (DFT)

  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-validated functional for organic molecules.[3][6]

  • Basis Set: 6-311++G(d,p) is recommended to provide a good description of the electronic structure, including polarization and diffuse functions for the halogen atoms.

  • Rationale: This level of theory provides a reliable prediction of the equilibrium geometry, which is the foundation for all subsequent calculations.

Step 3: Vibrational Frequency Analysis

  • Calculate the harmonic vibrational frequencies at the same level of theory as the geometry optimization.

  • Purpose:

    • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (absence of imaginary frequencies).

    • To predict the infrared (IR) and Raman spectra of the molecule. This can be compared with experimental data for structural validation.[7]

Step 4: Electronic Properties Analysis

  • Frontier Molecular Orbitals (HOMO-LUMO):

    • Analyze the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

    • The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP):

    • Generate the MEP surface to visualize the charge distribution and identify electrophilic and nucleophilic sites.

    • Red regions indicate negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

  • Conceptual DFT Reactivity Descriptors:

    • Calculate global reactivity descriptors such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω).[8] These parameters provide quantitative measures of the molecule's reactivity.

Step 5: Spectroscopic Properties Prediction

  • NMR Spectroscopy:

    • Predict the 1H and 13C NMR chemical shifts using the Gauge-Including Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[9]

    • Tetramethylsilane (TMS) should be used as the reference standard for calculating the chemical shifts.

  • UV-Vis Spectroscopy:

    • Predict the electronic absorption spectrum using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level of theory.[10]

    • This calculation will provide the excitation energies and oscillator strengths for the main electronic transitions, allowing for the prediction of the λmax values.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted data for this compound based on the described computational methodology.

Table 1: Predicted Molecular Properties

PropertyPredicted Value
Molecular FormulaC₉H₅BrFN
Molecular Weight226.05 g/mol [5]
TPSA (Topological Polar Surface Area)12.89 Ų[5]
LogP3.1364[5]
H-Bond Acceptors1[5]
H-Bond Donors0[5]
Rotatable Bonds0[5]

Table 2: Predicted Spectroscopic Data (Illustrative)

ParameterPredicted Value
1H NMR (δ, ppm)Calculated values would be listed here
13C NMR (δ, ppm)Calculated values would be listed here
UV-Vis (λmax, nm)Calculated values would be listed here

Note: The specific predicted NMR and UV-Vis values would be obtained upon performing the calculations outlined in the protocol.

Reactivity and Synthetic Accessibility

Reactivity Analysis

The electronic properties of this compound, as determined by DFT calculations, provide valuable insights into its reactivity. The MEP surface will likely show the nitrogen atom as a region of high electron density, making it a primary site for protonation and coordination to metal centers. The carbon atoms of the isoquinoline ring will exhibit varying degrees of electrophilicity and nucleophilicity, influenced by the electron-withdrawing effects of the fluorine and bromine atoms.

The presence of the bromine at the 8-position is particularly significant for synthetic applications. This position is expected to be susceptible to various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide range of substituents to build molecular complexity.

Proposed Synthetic Pathway

Synthetic_Pathway A This compound B [Cyclization] A->B C Substituted β-arylethylamine B->C D [Functional Group Interconversion] C->D E Commercially Available Starting Materials D->E

Caption: A retrosynthetic analysis for this compound.

A common method for isoquinoline synthesis is the Bischler-Napieralski or Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine derivative. The synthesis could potentially start from a suitably substituted fluorinated aniline, which would be elaborated to the required β-arylethylamine precursor, followed by bromination and cyclization. The synthesis of related brominated isoquinolines often involves direct bromination of the isoquinoline core, but regioselectivity can be an issue.[2][11]

Potential Applications in Drug Discovery

The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. The theoretical insights gained from the computational studies described herein can guide the design of derivatives with optimized properties.

  • Kinase Inhibitors: The isoquinoline core is a common feature in many kinase inhibitors. The bromo and fluoro substituents can be strategically utilized to enhance binding affinity and selectivity for specific kinase targets.

  • Antimicrobial Agents: Halogenated quinolines and isoquinolines have demonstrated significant antimicrobial activity.[7] Theoretical studies can help in understanding the structure-activity relationships and in designing more potent compounds.

  • CNS-Active Agents: The physicochemical properties of this compound, such as its predicted LogP, suggest it may have the potential to cross the blood-brain barrier, making it an interesting scaffold for CNS-targeted drug discovery.

Conclusion

This technical guide has outlined a comprehensive theoretical framework for the in-depth study of this compound. By employing a systematic computational workflow based on DFT and TD-DFT, researchers can obtain a wealth of information regarding its structural, electronic, and spectroscopic properties. These theoretical insights are invaluable for predicting the molecule's reactivity, guiding synthetic efforts, and ultimately accelerating the discovery of novel drug candidates based on this promising heterocyclic scaffold. The methodologies and analyses presented here provide a solid foundation for any research program focused on the exploration and application of this compound in medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PARP Inhibitors Using 8-Bromo-5-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for medicinal chemists and drug development professionals on the strategic use of 8-Bromo-5-fluoroisoquinoline as a pivotal starting material in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. We delve into the rationale behind its selection and provide validated, step-by-step protocols for key palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig aminations. These protocols are supplemented with expert insights into reaction mechanisms, optimization strategies, and troubleshooting. A practical case study illustrating a synthetic route toward a core structure found in advanced PARP inhibitors like Talazoparib is presented to contextualize the application of these methods.

Introduction: The Rise of PARP Inhibitors and the Isoquinoline Scaffold

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are critical components of the cellular machinery responsible for DNA repair.[1] They function as key players in the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs).[1] In cancer therapy, PARP inhibitors have revolutionized treatment paradigms, especially for tumors with deficiencies in the homologous recombination repair (HRR) pathway, such as those harboring BRCA1 or BRCA2 mutations. This therapeutic strategy is rooted in the concept of "synthetic lethality," where inhibiting PARP in a BRCA-deficient cell prevents the repair of SSBs, which then escalate into lethal double-strand breaks during replication, leading to targeted cell death.[1]

Since 2014, four major PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have received FDA approval for treating a range of cancers, including ovarian and breast cancers.[2][3] A common structural feature in many potent PARP inhibitors is the isoquinolinone or related nitrogen-containing heterocyclic core.[4][5][6][7] This scaffold serves as an effective mimic of the nicotinamide moiety of the NAD+ substrate, anchoring the inhibitor within the catalytic domain of the PARP enzyme.

The starting material, this compound, has emerged as a highly strategic building block. The bromine atom at the C8 position provides a versatile "handle" for introducing molecular complexity through modern cross-coupling reactions. The fluorine atom at the C5 position can enhance binding affinity and modulate crucial physicochemical properties such as metabolic stability and cell permeability. This guide focuses on leveraging this key intermediate for the efficient construction of advanced PARP inhibitor cores.

General Synthetic Strategy & Workflow

The overarching strategy involves utilizing the C8-bromo position of the isoquinoline core as the primary site for diversification. Palladium-catalyzed cross-coupling reactions are the methods of choice due to their high functional group tolerance, reliability, and broad substrate scope. The two most powerful transformations in this context are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

G cluster_0 Core Strategy cluster_1 Reaction Types Start This compound Coupling Palladium-Catalyzed Cross-Coupling Start->Coupling C8-Position Reactivity Intermediate Functionalized Isoquinoline (Key Intermediate) Coupling->Intermediate Suzuki Suzuki-Miyaura (C-C Bond Formation) Coupling->Suzuki Buchwald Buchwald-Hartwig (C-N Bond Formation) Coupling->Buchwald Modification Further Synthetic Modifications Intermediate->Modification Final Target PARP Inhibitor Modification->Final

Caption: General workflow for PARP inhibitor synthesis.

Core Protocol 1: Suzuki-Miyaura C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern medicinal chemistry for constructing biaryl systems. It involves the palladium-catalyzed coupling of an organohalide with an organoboron species, such as a boronic acid or boronate ester.[8][9]

Causality & Rationale: This reaction is employed to append aryl or heteroaryl moieties to the C8 position of the isoquinoline core. The choice of catalyst, ligand, base, and solvent is critical for success.

  • Catalyst: A Pd(0) species is the active catalyst. While Pd(PPh₃)₄ can be used, modern, well-defined pre-catalysts often offer higher activity and broader scope.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential for the transmetalation step, where it activates the organoboron species to facilitate the transfer of the organic group to the palladium center.[8]

  • Solvent: A mixed solvent system, typically an organic solvent like dioxane or toluene with water, is often used to dissolve both the organic substrates and the inorganic base.[9][10]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative coupling of this compound with 4-formylphenylboronic acid.

Reaction Scheme: (Self-generated image, not from a search result)

Table 1: Reagents for Suzuki-Miyaura Coupling

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound226.051.01.0226 mg
4-Formylphenylboronic acid149.961.21.2180 mg
Pd(PPh₃)₄1155.560.050.0558 mg
Potassium Carbonate (K₂CO₃)138.213.03.0415 mg
1,4-Dioxane---8 mL
Water (deionized)---2 mL

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (226 mg, 1.0 mmol), 4-formylphenylboronic acid (180 mg, 1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) via syringe. Stir the mixture to create a suspension.

  • Degassing: Bubble argon through the stirred suspension for an additional 15 minutes to ensure the solvent is thoroughly deoxygenated.

  • Catalyst Addition: Under a positive pressure of argon, quickly add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 58 mg, 0.05 mmol).

  • Reaction: Heat the reaction mixture to 90-100 °C in an oil bath and stir vigorously for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield the desired product.

Core Protocol 2: Buchwald-Hartwig C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, a transformation that is otherwise challenging.[11][12] This reaction is indispensable for attaching amine-containing side chains, such as the piperidine moiety found in Niraparib.[13]

Causality & Rationale:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like JohnPhos or XPhos stabilize the palladium center and facilitate the crucial reductive elimination step that forms the C-N bond.[14][15] Using a pre-formed catalyst (precatalyst) often improves reproducibility.

  • Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the palladium-amido intermediate.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are necessary to prevent quenching of the strong base and interference with the catalytic cycle.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol details a representative coupling of this compound with (S)-tert-butyl 3-aminopiperidine-1-carboxylate, a precursor to the piperidine side chain of Niraparib.

Reaction Scheme: (Self-generated image, not from a search result)

Table 2: Reagents for Buchwald-Hartwig Amination

ReagentMW ( g/mol )Amount (mmol)EquivalentsMass/Volume
This compound226.051.01.0226 mg
(S)-tert-butyl 3-aminopiperidine-1-carboxylate200.281.11.1220 mg
XPhos Pd G3 (Precatalyst)863.580.020.0217 mg
Sodium tert-butoxide (NaOtBu)96.101.41.4135 mg
Anhydrous Toluene---10 mL

Step-by-Step Methodology:

  • Vessel Preparation: In a glovebox or under a robust stream of argon, add sodium tert-butoxide (135 mg, 1.4 mmol) and the XPhos Pd G3 precatalyst (17 mg, 0.02 mmol) to an oven-dried reaction vial with a magnetic stir bar.

  • Reagent Addition: Add this compound (226 mg, 1.0 mmol) and (S)-tert-butyl 3-aminopiperidine-1-carboxylate (220 mg, 1.1 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL).

  • Reaction: Seal the vial tightly with a Teflon-lined cap and remove it from the glovebox. Heat the mixture to 100-110 °C in an oil bath with vigorous stirring for 12-18 hours.

  • Monitoring: Monitor the reaction by LC-MS to confirm the consumption of the starting bromide.

  • Work-up: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride solution (10 mL). Dilute with ethyl acetate (20 mL).

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the coupled product. The resulting BOC-protected amine can then be deprotected under acidic conditions (e.g., TFA in DCM) to reveal the secondary amine needed for further elaboration.[16]

Case Study: Synthetic Approach to a Talazoparib Analogue Core

Talazoparib features a complex tetracyclic core. The synthesis often involves building the isoquinolinone ring system first, followed by key functionalization steps. An advanced intermediate can be synthesized from a precursor related to this compound, demonstrating the practical application of these coupling strategies.

G A 2-Bromo-5-fluorobenzonitrile B Methyl 2-bromo-5-fluorobenzoate A->B Hydrolysis & Esterification C Key Bicyclic Intermediate (via Dieckmann condensation & subsequent steps) B->C Multi-step sequence D 8-Bromo-5-fluoro- tetrahydroisoquinolinone derivative C->D Functional Group Manipulation E Suzuki Coupling Product (with 4-fluorophenylboronic acid) D->E Suzuki Coupling [Pd(PPh3)4, Base] F Talazoparib Core Analogue E->F Further Annulation & Cyclization

Caption: A plausible synthetic pathway to a Talazoparib core.

This synthetic approach highlights how a Suzuki coupling on an 8-bromo isoquinolinone derivative (D) is a pivotal step in constructing the C8-aryl bond characteristic of Talazoparib.[17][18] The protocol outlined in Section 3 is directly applicable to this critical transformation.

Troubleshooting and Optimization

Table 3: Common Issues and Solutions in Cross-Coupling Reactions

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent/reagents.3. Inappropriate base or ligand.4. Low reaction temperature.1. Use a fresh bottle of catalyst or a robust precatalyst.2. Ensure rigorous inert atmosphere techniques.3. Screen different ligands (e.g., SPhos, RuPhos for Buchwald) or bases (e.g., Cs₂CO₃, K₃PO₄ for Suzuki).4. Increase temperature in 10 °C increments.
Formation of Homocoupled Product (Suzuki) Boronic acid is unstable under reaction conditions.Use 1.05-1.1 equivalents of boronic acid instead of a larger excess. Consider using a more stable boronate ester (e.g., pinacol ester).
Formation of Debrominated Byproduct Reductive dehalogenation pathway is competing.Use a different ligand/catalyst system. Ensure the base is not overly strong or hindering the desired pathway.
Difficult Purification Residual palladium catalyst.During work-up, wash the organic solution with an aqueous solution of thiourea or L-cysteine to scavenge residual palladium.

Conclusion

This compound is a high-value, versatile intermediate for the synthesis of sophisticated PARP inhibitors. Its strategic placement of a halogen handle and a fluorine atom allows for the precise and efficient installation of key pharmacophoric features. Mastery of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination, is fundamental to unlocking the full potential of this building block. The detailed protocols and expert rationale provided in this guide are designed to empower researchers to accelerate their drug discovery programs in this critical therapeutic area.

References

Application Notes and Protocols for the Synthesis of 8-Bromo-5-fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of the 8-Bromo-5-fluoroisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active compounds. The strategic introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The this compound moiety, in particular, has emerged as a valuable building block in modern drug discovery.[1] Its unique substitution pattern offers distinct chemical handles for further functionalization, enabling the exploration of chemical space and the development of novel therapeutics.[1][2]

Research has highlighted the potential of this compound derivatives in various therapeutic areas. The presence of both bromine and fluorine atoms can enhance binding affinity to specific biological targets and influence cellular signaling pathways.[2] These derivatives are being investigated for their applications in treating neurological disorders and for their potential antimicrobial properties.[2] This document provides a detailed protocol for the synthesis of the parent this compound, a key intermediate for the generation of a diverse library of bioactive molecules.

Synthetic Strategy: A Modified Pomeranz-Fritsch Approach

While several methods exist for the synthesis of isoquinolines, the Pomeranz-Fritsch reaction and its modifications offer a robust and versatile approach.[3][4][5][6] This application note details a synthetic protocol adapted from established methodologies for quinoline and isoquinoline synthesis, commencing with a commercially available substituted aniline. The chosen strategy involves the condensation of 2-bromo-5-fluoroaniline with glycerol in the presence of a strong acid and an oxidizing agent, a variation of the Skraup synthesis for quinolines which can be adapted for isoquinoline synthesis with appropriate precursors.

This multi-step, one-pot reaction proceeds through the formation of an α,β-unsaturated aldehyde from glycerol, which then undergoes a Michael addition with the aniline. Subsequent cyclization and aromatization lead to the desired isoquinoline core. The reaction conditions are critical and have been optimized to favor the formation of the this compound product.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_reactants Starting Materials cluster_reaction One-Pot Synthesis cluster_workup Workup & Purification cluster_product Final Product 2-Bromo-5-fluoroaniline 2-Bromo-5-fluoroaniline Reaction_Mixture Reaction Mixture 2-Bromo-5-fluoroaniline->Reaction_Mixture Glycerol Glycerol Glycerol->Reaction_Mixture Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Reaction_Mixture Oxidizing_Agent Oxidizing Agent (e.g., 4-nitrophenol) Oxidizing_Agent->Reaction_Mixture Neutralization Neutralization Reaction_Mixture->Neutralization Heat (140-150°C) Extraction Extraction Neutralization->Extraction Chromatography Column Chromatography Extraction->Chromatography Final_Product This compound Chromatography->Final_Product

Figure 1. Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplierCAS Number
2-Bromo-5-fluoroaniline≥98%Commercially Available1003-99-2
GlycerolACS GradeCommercially Available56-81-5
Sulfuric Acid (H₂SO₄)95-98%Commercially Available7664-93-9
4-NitrophenolReagent GradeCommercially Available100-02-7
Sodium Hydroxide (NaOH)PelletsCommercially Available1310-73-2
Dichloromethane (CH₂Cl₂)HPLC GradeCommercially Available75-09-2
Ethyl Acetate (EtOAc)HPLC GradeCommercially Available141-78-6
HexaneHPLC GradeCommercially Available110-54-3
Anhydrous Sodium Sulfate (Na₂SO₄)GranularCommercially Available7757-82-6
Silica Gel60 Å, 230-400 meshCommercially Available7631-86-9

Equipment:

  • Three-necked round-bottom flask (500 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating plate

  • Thermometer

  • Separatory funnel (1 L)

  • Rotary evaporator

  • Glass column for chromatography

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and thermometer, carefully add 267 mL of concentrated sulfuric acid and 114 mL of deionized water. The addition should be done slowly and with cooling in an ice bath to control the exothermic reaction.

  • Addition of Reactants: While stirring, heat the sulfuric acid solution to 140-150 °C. In a separate beaker, mix 100 g of 2-bromo-5-fluoroaniline, 97 g of glycerol, and 40 g of 4-nitrophenol.

  • Reaction Execution: Slowly add the mixture of aniline, glycerol, and nitrophenol to the hot sulfuric acid solution over a period of approximately 1.5 hours. Maintain the reaction temperature between 140-150 °C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The reaction is considered complete when the starting aniline spot is no longer visible.

  • Workup - Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice with constant stirring.

  • Workup - Basification and Extraction: Slowly neutralize the acidic solution by adding a saturated solution of sodium hydroxide until the pH is approximately 8-9. This should be done in an ice bath to control the temperature. The resulting mixture is then transferred to a separatory funnel and extracted three times with dichloromethane (3 x 200 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).

  • Product Isolation: Collect the fractions containing the desired product (as determined by TLC) and concentrate them under reduced pressure to yield this compound as a solid.

Expected Results and Characterization

ParameterExpected Value
Appearance White to off-white powder[7]
Molecular Formula C₉H₅BrFN[8]
Molecular Weight 226.05 g/mol [8]
Yield 75-85% (based on similar reactions)[9]
Purity (by HPLC) ≥95%[8]
Storage Store at room temperature[8]

Characterization Data:

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals corresponding to the aromatic protons of the isoquinoline ring system. The chemical shifts and coupling constants will be characteristic of the 5,8-disubstituted pattern.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals for the nine carbon atoms of the isoquinoline core, with chemical shifts influenced by the bromine and fluorine substituents.

  • Mass Spectrometry (ESI-MS): Calculated m/z for [M+H]⁺ = 225.9662; found should be within experimental error. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.

Discussion: Causality and Experimental Choices

  • Choice of Starting Material: 2-Bromo-5-fluoroaniline is a readily available starting material that directly incorporates the desired bromine and fluorine atoms at the correct positions in the final isoquinoline product. This avoids complex and potentially low-yielding halogenation steps on the isoquinoline core itself.[10][11][12][13]

  • Role of Glycerol and Sulfuric Acid: Glycerol, in the presence of hot concentrated sulfuric acid, dehydrates to form acrolein, an α,β-unsaturated aldehyde. This in-situ generation of the reactive species is a key feature of the Skraup synthesis.

  • Function of the Oxidizing Agent: 4-Nitrophenol acts as a mild oxidizing agent to facilitate the final aromatization step, converting the dihydroisoquinoline intermediate to the fully aromatic isoquinoline ring system.

  • Temperature Control: Maintaining a high reaction temperature (140-150 °C) is crucial for the dehydration of glycerol and the subsequent cyclization and aromatization steps. However, careful control is necessary to prevent charring and the formation of side products.

  • Purification Strategy: Column chromatography is essential for removing unreacted starting materials, the reduced form of the oxidizing agent, and any isomeric byproducts that may have formed during the reaction.

Applications in Drug Discovery

The this compound scaffold provides a versatile platform for the synthesis of a wide range of derivatives with potential therapeutic applications. The bromine atom at the 8-position is particularly amenable to further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions.[14] This allows for the introduction of diverse substituents to probe structure-activity relationships and optimize the pharmacological properties of lead compounds.

Safety Precautions

  • This procedure must be carried out in a well-ventilated fume hood.

  • Concentrated sulfuric acid is extremely corrosive and should be handled with extreme care, using appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is highly exothermic, especially during the initial mixing of sulfuric acid and water, and the neutralization with a strong base. Proper cooling and slow addition are essential to prevent uncontrolled reactions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood and avoid inhalation or skin contact.

References

Application Notes & Protocols: Leveraging 8-Bromo-5-fluoroisoquinoline for Next-Generation Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes; their dysregulation is a hallmark of many diseases, most notably cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[3][4] The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous potent kinase inhibitors.[5][6] This guide provides an in-depth technical overview and detailed protocols for utilizing 8-bromo-5-fluoroisoquinoline, a versatile chemical building block, in the design, synthesis, and evaluation of novel kinase inhibitors for researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of the this compound Scaffold

The success of kinase inhibitor development often hinges on the ability to systematically explore the chemical space around a core scaffold to optimize potency, selectivity, and pharmacokinetic properties.[7] The this compound scaffold offers a distinct strategic advantage for this purpose.

  • The Isoquinoline Core: This heterocyclic motif is a well-established pharmacophore that can effectively mimic the purine ring of ATP, enabling competitive binding to the kinase active site.[5][8]

  • The 8-Bromo Position: The bromine atom at the C8 position is not merely a substituent; it is a versatile synthetic handle. It readily participates in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a diverse array of chemical moieties. This is fundamental for probing structure-activity relationships (SAR) and optimizing interactions with the target kinase.[9]

  • The 5-Fluoro Position: The introduction of a fluorine atom is a common and effective strategy in medicinal chemistry.[8] The strong electron-withdrawing nature of fluorine can modulate the basicity of the isoquinoline nitrogen and influence hydrogen bonding patterns. Furthermore, fluorine substitution can enhance metabolic stability and improve membrane permeability, key attributes for a successful drug candidate.

cluster_0 This compound Scaffold cluster_1 Strategic Advantages scaffold Chemical Structure A Privileged Kinase Scaffold scaffold->A B Versatile Synthetic Handle (8-Bromo) scaffold->B C Enhanced Properties (5-Fluoro) scaffold->C

Caption: Strategic advantages of the this compound scaffold.

The Discovery Workflow: From Scaffold to Lead Candidate

The process of developing a kinase inhibitor from the this compound scaffold involves a multi-stage, iterative workflow. The initial scaffold is diversified through chemical synthesis, and the resulting library of compounds is screened against a target kinase. Hits are then evaluated in more complex biological systems to identify lead candidates for further optimization.

A Scaffold Selection (this compound) B Library Synthesis (e.g., Suzuki Coupling) A->B C Biochemical Screening (In Vitro Kinase Assay) B->C D Hit Identification (Potent Compounds) C->D E Cell-Based Assays (Target Engagement & Proliferation) D->E G SAR Analysis & Lead Optimization D->G F Lead Candidate (In-Cell Efficacy) E->F E->G G->B

Caption: Iterative workflow for kinase inhibitor discovery.

Structure-Activity Relationship (SAR) Analysis

The primary goal of the initial synthetic effort is to establish a clear SAR. By systematically varying the substituent introduced at the 8-position, researchers can determine which chemical features are critical for potent and selective inhibition of the target kinase.

Table 1: Hypothetical SAR Data for 8-Substituted-5-fluoroisoquinoline Analogs Against Target Kinase X

Compound IDR-Group at C8 PositionTarget Kinase X IC50 (nM)Off-Target Kinase Y IC50 (nM)Selectivity Index (Y/X)
1 -H>10,000>10,000-
2a Phenyl8501,2001.4
2b 4-Fluorophenyl4502,5005.6
2c 3-Aminophenyl1205,00041.7
2d 4-Methyl-1H-pyrazol-1-yl158,000533.3
  • Analysis: The SAR table illustrates a common optimization path.[10] The unsubstituted analog (1 ) is inactive. Introducing a simple phenyl ring (2a ) confers weak activity. Modifying this ring with electron-withdrawing (fluorine, 2b ) or hydrogen-bond-donating (amine, 2c ) groups improves potency. A significant leap in both potency and selectivity is achieved by introducing a more complex heterocyclic group (2d ), suggesting specific favorable interactions within the kinase's ATP-binding pocket.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for evaluating compounds derived from the this compound scaffold.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This biochemical assay quantitatively measures the amount of ADP produced by the kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[11][12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a purified kinase.

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Signal Generation cluster_2 Step 3: Data Analysis A Add Test Compound (Serial Dilution) B Add Kinase & Substrate Mix A->B C Initiate with ATP B->C D Incubate (e.g., 60 min) C->D E Add ADP-Glo™ Reagent (Stop Reaction, Deplete ATP) D->E F Add Kinase Detection Reagent (ADP -> ATP -> Light) E->F G Measure Luminescence F->G H Plot Dose-Response Curve G->H I Calculate IC50 H->I

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Create a serial dilution series (e.g., 11-point, 1:3 dilution) of the compound in an appropriate assay buffer.

    • Reconstitute the target kinase, substrate, and ATP according to the manufacturer's specifications. The final ATP concentration should ideally be at or near its Km value for the specific kinase.

  • Kinase Reaction (384-well plate format):

    • Add 2.5 µL of the test compound at each concentration to the appropriate wells. Include positive controls (DMSO vehicle, 100% activity) and negative controls (no kinase, 0% activity).[11]

    • Add 2.5 µL of a 2x kinase/substrate mixture to all wells.

    • Initiate the reaction by adding 5 µL of 2x ATP solution.

    • Causality: Pre-incubating the compound with the kinase before ATP addition allows the inhibitor to bind to the active site, ensuring a more accurate measurement of competitive inhibition.

  • Incubation:

    • Incubate the reaction plate at room temperature (or 30°C) for 60 minutes. The incubation time may need optimization depending on the kinase's activity.

  • Signal Generation and Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent. This reagent converts the ADP generated in the kinase reaction back into ATP, which then fuels a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.[11]

    • Measure the luminescence using a compatible plate reader.

  • Data Analysis:

    • Subtract the background luminescence (negative control) from all readings.

    • Normalize the data by setting the average of the positive controls (DMSO) to 100% activity and the negative controls to 0%.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.

Protocol 2: Cellular Target Engagement (Western Blot)

This protocol assesses whether the compound can inhibit the target kinase inside a living cell by measuring the phosphorylation status of a known downstream substrate.

Objective: To confirm in-cell activity and target engagement of the kinase inhibitor.

Methodology:

  • Cell Culture and Treatment:

    • Plate a cancer cell line known to be dependent on the target kinase (e.g., MV4-11 cells for a FLT3 inhibitor) in 6-well plates.[14]

    • Allow cells to adhere and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound (e.g., 0.1x, 1x, 10x, 100x the biochemical IC50) for a specified time (e.g., 2-4 hours). Include a vehicle control (DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Causality: Phosphatase inhibitors are critical to prevent the dephosphorylation of the target substrate after cell lysis, preserving the phosphorylation state at the time of collection.[11]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-STAT5 for a FLT3 inhibitor).

    • After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Validation: To ensure observed changes are not due to protein degradation, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein.

Protocol 3: Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[11]

Objective: To determine the effect of the kinase inhibitor on the growth of cancer cells.

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for 48-72 hours. Include a vehicle control.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Mechanism: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This compound is a powerful and strategically designed starting scaffold for the discovery of novel kinase inhibitors. Its inherent drug-like features, combined with a synthetically versatile bromine handle, provide an efficient entry point for generating diverse chemical libraries. The protocols outlined in this guide offer a robust framework for the systematic evaluation of these compounds, from initial biochemical screening to confirmation of cellular activity. Successful identification of a lead compound with potent in-cell activity would warrant further investigation into its selectivity profile across a broad kinase panel, followed by pharmacokinetic studies and in vivo efficacy testing in relevant disease models.

References

Application Notes & Protocols: 8-Bromo-5-fluoroisoquinoline as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The identification of molecular targets for bioactive small molecules is a cornerstone of modern drug discovery and chemical biology.[1][2][3][4] 8-Bromo-5-fluoroisoquinoline emerges as a promising scaffold for the development of chemical probes, tools designed to elucidate these molecular interactions within a complex biological system. The isoquinoline core is a privileged structure in medicinal chemistry, frequently found in kinase inhibitors and other therapeutic agents.[5][6][7][8] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic application of this compound as a precursor for a chemical probe aimed at target identification and validation. We will delve into the rationale behind probe design, detailing synthetic strategies for converting the parent molecule into a functional tool for affinity-based protein profiling (AfBPP). Furthermore, we present detailed, field-proven protocols for utilizing this probe in chemoproteomic workflows to identify and validate novel protein targets, with a hypothetical focus on the protein kinase family.

Introduction: The Strategic Value of this compound

This compound is a halogenated heterocyclic compound. Its utility as a chemical probe precursor stems from several key features:

  • Privileged Scaffold: The isoquinoline moiety is a common feature in a multitude of biologically active compounds, including numerous approved drugs. This suggests that derivatives of this compound have a high probability of interacting with specific protein targets of therapeutic relevance.[5][6][7][8]

  • Synthetically Tractable Handles: The presence of a bromine atom at the 8-position and a fluorine atom at the 5-position provides orthogonal synthetic handles for chemical modification. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the facile introduction of linkers and functional groups necessary for a chemical probe.

  • Potential for Kinase Inhibition: The isoquinoline scaffold is a well-established pharmacophore for protein kinase inhibitors.[5] Kinases are a large family of enzymes that play critical roles in cellular signaling and are frequently dysregulated in diseases such as cancer.[5] Thus, this compound-based probes are well-positioned for the discovery of novel kinase targets.

This guide will focus on the transformation of this compound into a potent chemical probe and its subsequent application in a chemoproteomics workflow for target deconvolution.

Probe Design and Synthesis: From Scaffold to Functional Tool

The conversion of this compound into a functional chemical probe for target identification requires the strategic introduction of two key components: a reactive group for covalent target engagement and a reporter handle for detection and enrichment of the probe-protein complex. A common and effective approach is the incorporation of a photo-reactive group and a "clickable" handle, such as an alkyne or azide.[9][10][11][][13]

Conceptual Probe Design

Our proposed probe, named 8-(4-(3-(prop-2-yn-1-yloxy)phenyl)ethynyl)-5-fluoroisoquinoline-PFPA (Probe-1), incorporates the following features:

  • Parent Scaffold: this compound, the core structure responsible for target binding.

  • Linker: A rigid phenylacetylene linker introduced via a Sonogashira coupling at the 8-position. This minimizes conformational flexibility and projects the functional groups away from the binding motif.

  • Reporter Handle: A terminal alkyne group for "click" chemistry-based conjugation to a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging).[10][11][][13]

  • Reactive Group: A photo-activatable phenyl-trifluoromethyl-diazirine (PFPA) group. Upon UV irradiation, this group forms a highly reactive carbene that covalently crosslinks the probe to its binding partner. This approach, known as photoaffinity labeling (PAL), is a powerful tool for capturing both high and low-affinity interactions.[14][15][16][17]

Synthetic Scheme

The synthesis of Probe-1 can be achieved through a multi-step process starting from this compound.

G start This compound step1 Sonogashira Coupling (Ethynyltrimethylsilane, Pd(PPh3)4, CuI) start->step1 intermediate1 8-((Trimethylsilyl)ethynyl)-5-fluoroisoquinoline step1->intermediate1 step2 Desilylation (K2CO3, MeOH) intermediate1->step2 intermediate2 8-Ethynyl-5-fluoroisoquinoline step2->intermediate2 step3 Sonogashira Coupling (1-Iodo-3-(prop-2-yn-1-yloxy)benzene, Pd(PPh3)4, CuI) intermediate2->step3 intermediate3 8-(4-(3-(prop-2-yn-1-yloxy)phenyl)ethynyl)-5-fluoroisoquinoline step3->intermediate3 step4 Addition of PFPA precursor intermediate3->step4 final_product Probe-1 (8-(4-(3-(prop-2-yn-1-yloxy)phenyl)ethynyl)-5-fluoroisoquinoline-PFPA) step4->final_product

Figure 1: Proposed synthetic workflow for Probe-1.

Target Identification Workflow: A Step-by-Step Guide

The following protocols outline a comprehensive workflow for utilizing Probe-1 to identify and validate its protein targets in a cellular context. This workflow is based on established affinity-based protein profiling (AfBPP) and chemoproteomic methodologies.[18][19][20][21][22][23][24][25][26]

Experimental Overview

G cluster_0 Cellular Treatment & Labeling cluster_1 Sample Preparation cluster_2 Enrichment & Proteomics cluster_3 Data Analysis & Validation cell_culture 1. Cell Culture (e.g., Cancer Cell Line) probe_incubation 2. Probe Incubation (Probe-1 +/- Competitor) cell_culture->probe_incubation uv_crosslinking 3. UV Crosslinking (365 nm) probe_incubation->uv_crosslinking cell_lysis 4. Cell Lysis uv_crosslinking->cell_lysis click_chemistry 5. Click Chemistry (Biotin-Azide) cell_lysis->click_chemistry streptavidin_enrichment 6. Streptavidin Enrichment click_chemistry->streptavidin_enrichment on_bead_digestion 7. On-Bead Digestion (Trypsin) streptavidin_enrichment->on_bead_digestion lc_ms_ms 8. LC-MS/MS Analysis on_bead_digestion->lc_ms_ms protein_identification 9. Protein Identification & Quantification lc_ms_ms->protein_identification target_validation 10. Target Validation (e.g., Western Blot, CETSA) protein_identification->target_validation

Figure 2: Chemoproteomic workflow for target identification.

Detailed Protocols

Protocol 1: In-situ Photoaffinity Labeling of Live Cells

  • Rationale: This protocol aims to covalently label the protein targets of Probe-1 within a live-cell environment, preserving native protein conformations and interactions. A competition experiment with the parent compound (this compound) is included to distinguish specific binders from non-specific interactions.

  • Materials:

    • Cancer cell line of interest (e.g., A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Probe-1 (10 mM stock in DMSO)

    • This compound (competitor, 10 mM stock in DMSO)

    • Phosphate-buffered saline (PBS)

    • UV crosslinking apparatus (365 nm)

  • Procedure:

    • Seed cells in 10 cm plates and grow to 80-90% confluency.

    • For each condition (Probe-1 alone, Probe-1 + competitor), prepare three biological replicates.

    • Pre-treat the competition group with 50 µM this compound for 1 hour.

    • Add 5 µM Probe-1 to all plates (including the competition group) and incubate for 1 hour.

    • Wash the cells twice with ice-cold PBS to remove unbound probe.

    • Place the plates on ice and irradiate with 365 nm UV light for 15 minutes.

    • Harvest the cells by scraping into ice-cold PBS and pellet by centrifugation.

    • Store cell pellets at -80°C until further processing.

Protocol 2: Click Chemistry and Protein Enrichment

  • Rationale: This protocol utilizes the alkyne handle on the crosslinked probe to attach a biotin tag via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click" reaction. The biotinylated proteins are then enriched using streptavidin beads.

  • Materials:

    • Labeled cell pellets from Protocol 1

    • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

    • Biotin-azide (10 mM stock in DMSO)

    • Tris(2-carboxyethyl)phosphine (TCEP, 50 mM stock in water)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA, 1.7 mM stock in DMSO)

    • Copper(II) sulfate (CuSO4, 50 mM stock in water)

    • Streptavidin-agarose beads

  • Procedure:

    • Lyse the cell pellets in lysis buffer and clarify the lysate by centrifugation.

    • Determine the protein concentration of the supernatant using a BCA assay.

    • To 1 mg of protein lysate, add the following click chemistry reagents in order:

      • Biotin-azide (final concentration: 100 µM)

      • TCEP (final concentration: 1 mM)

      • TBTA (final concentration: 100 µM)

      • CuSO4 (final concentration: 1 mM)

    • Incubate the reaction mixture at room temperature for 1 hour with gentle rotation.

    • Add pre-washed streptavidin-agarose beads to the lysate and incubate overnight at 4°C with rotation.

    • Wash the beads extensively with lysis buffer followed by a high-salt wash and a final wash with PBS to remove non-specifically bound proteins.

Protocol 3: On-Bead Digestion and Mass Spectrometry

  • Rationale: The enriched proteins are digested into peptides directly on the beads, which are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification and quantification.

  • Materials:

    • Protein-bound streptavidin beads from Protocol 2

    • Urea (8 M in 100 mM Tris-HCl, pH 8.5)

    • Dithiothreitol (DTT, 100 mM stock)

    • Iodoacetamide (IAA, 500 mM stock)

    • Trypsin (sequencing grade)

    • Formic acid

  • Procedure:

    • Resuspend the beads in 8 M urea and reduce with DTT at 37°C for 30 minutes.

    • Alkylate with IAA in the dark at room temperature for 30 minutes.

    • Dilute the urea to <2 M with 100 mM Tris-HCl (pH 8.5).

    • Add trypsin and incubate overnight at 37°C with shaking.

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid and desalt using a C18 StageTip.

    • Analyze the peptides by LC-MS/MS.

Data Analysis and Target Validation

Quantitative Data Analysis

The raw mass spectrometry data should be processed using a suitable software package (e.g., MaxQuant) to identify and quantify the proteins. The relative abundance of each identified protein in the "Probe-1 alone" and "Probe-1 + competitor" samples is compared. True targets of Probe-1 will show a significant decrease in abundance in the competitor-treated sample.

Hypothetical Target Fold Change (Probe-1 / Probe-1 + Competitor) p-value Potential Function
Kinase A> 5.0< 0.01Cell cycle regulation
Kinase B> 4.5< 0.01Signal transduction
Non-specific protein X~ 1.0> 0.05Housekeeping
Target Validation

The putative targets identified through the chemoproteomic screen must be independently validated.

  • Western Blotting: The enriched protein samples can be analyzed by Western blotting using antibodies against the candidate target proteins. A successful validation will show a strong band in the "Probe-1" lane and a significantly weaker or absent band in the "Probe-1 + competitor" lane.

  • Cellular Thermal Shift Assay (CETSA): This technique measures the thermal stability of a protein in the presence and absence of a ligand. Binding of this compound to its target protein should induce a shift in the protein's melting temperature, providing evidence of direct engagement in a cellular context.

Conclusion

This compound represents a valuable starting point for the development of sophisticated chemical probes for target identification. The strategic functionalization of this scaffold, as outlined in these application notes, enables its use in powerful chemoproteomic workflows. By combining photoaffinity labeling with click chemistry and quantitative mass spectrometry, researchers can uncover the molecular targets of this promising heterocyclic compound, paving the way for the development of novel therapeutics and a deeper understanding of cellular signaling pathways. The protocols provided herein offer a robust framework for the successful application of this compound in the exciting field of chemical biology and drug discovery.

References

Application Notes & Protocols: 8-Bromo-5-fluoroisoquinoline in Neurological Disorder Research

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

Neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and ischemic stroke represent a significant and growing global health burden. A common pathological feature in these conditions is the overactivation of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1), which leads to a catastrophic depletion of cellular energy and a form of programmed cell death known as parthanatos.[1] Consequently, the inhibition of PARP-1 has emerged as a promising neuroprotective strategy.[2][3] Isoquinoline alkaloids and their derivatives are a diverse class of compounds that have shown significant potential in neurodegenerative disease research.[4][5] This document provides detailed application notes on 8-Bromo-5-fluoroisoquinoline, a key heterocyclic scaffold used in the synthesis of potent PARP inhibitors.[6] We present the scientific rationale for targeting PARP-1 in neurological disorders, detail the compound's mechanism of action, and provide field-proven protocols for its application in both in vitro and in vivo research models.

Scientific Rationale: PARP-1 Inhibition as a Neuroprotective Strategy

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical nuclear enzyme that functions as a DNA damage sensor.[7] In response to single-strand DNA breaks, often caused by oxidative stress and neuroinflammation characteristic of neurological diseases, PARP-1 becomes activated.[3][8] It cleaves its substrate, NAD+, to form long polymers of poly(ADP-ribose) (PAR) on acceptor proteins, signaling and recruiting the DNA repair machinery.

However, in the context of severe or sustained DNA damage seen in neurodegenerative conditions, PARP-1 can become hyperactivated.[9] This excessive activation triggers a cascade of detrimental events:

  • Energy Crisis: Massive consumption of NAD+ leads to a rapid depletion of both NAD+ and ATP, crippling cellular energy metabolism.[1][3]

  • Mitochondrial Dysfunction: The energy crisis compromises mitochondrial function. Furthermore, PAR polymers can directly signal for the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[1]

  • Parthanatos: AIF translocates to the nucleus, where it induces caspase-independent chromatin condensation and large-scale DNA fragmentation, culminating in programmed cell death, termed "parthanatos".[1]

This PARP-1-mediated cell death pathway is a crucial component in the molecular network responsible for neuronal loss in Alzheimer's disease, Parkinson's disease, and ischemia-reperfusion injury following a stroke.[1][8][9] Therefore, inhibiting PARP-1 overactivation with small molecules can prevent the energy crisis and halt the AIF-mediated death cascade, offering a robust neuroprotective effect. Isoquinoline-based compounds, for which this compound is a key synthetic intermediate, have been developed as potent PARP inhibitors.[1][6]

Visualizing the Mechanism of Action

The following diagram illustrates the signaling pathway of PARP-1-mediated neuronal death and the intervention point for an inhibitor derived from the this compound scaffold.

PARP_Pathway cluster_0 Cellular Stress Response cluster_1 Downstream Effects & Intervention Stress Oxidative Stress (e.g., Ischemia, Aβ plaques) DNA_Damage DNA Single-Strand Breaks Stress->DNA_Damage PARP1 PARP-1 DNA_Damage->PARP1 Activates PAR PAR Polymer Synthesis PARP1->PAR Catalyzes NAD NAD+ NAD->PARP1 Substrate ATP_Depletion ATP Depletion (Energy Crisis) PAR->ATP_Depletion Leads to Mito Mitochondrial AIF Release PAR->Mito Triggers Inhibitor This compound Derivative (PARP Inhibitor) Inhibitor->PARP1 Inhibits AIF_Trans AIF Translocation to Nucleus Mito->AIF_Trans Death Parthanatos (Neuronal Death) AIF_Trans->Death

Caption: PARP-1 hyperactivation pathway leading to neuronal death and its inhibition.

Compound Profile: this compound

This compound is a halogenated heterocyclic compound that serves as a versatile building block in medicinal chemistry.[6] Its structure allows for targeted modifications to optimize potency, selectivity, and pharmacokinetic properties for targets like PARP-1.

PropertyDataSource
CAS Number 1378874-27-1[10]
Molecular Formula C₉H₅BrFN[10]
Molecular Weight 226.05 g/mol [10]
Appearance White to off-white powder[11]
Solubility Soluble in DMSO, Toluene[11]
Storage Store at room temperature, protected from light and moisture[10]

Causality Behind Experimental Choices: For in vitro experiments, a 10-100 mM stock solution is typically prepared in dimethyl sulfoxide (DMSO) and stored at -20°C. The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For in vivo studies, the compound may need to be formulated in a vehicle containing DMSO, Tween 80, and saline, depending on the required dose and administration route. Preliminary vehicle toxicity studies are essential.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls to ensure data integrity and reproducibility.

Protocol 4.1: In Vitro Assessment of Neuroprotection in a Neuronal Cell Line Model

Objective: To determine the efficacy of an this compound-based PARP inhibitor in protecting cultured neuronal cells from oxidative stress-induced death.

Model System: SH-SY5Y human neuroblastoma cells or primary rodent cortical neurons.

Materials:

  • This compound derivative (Test Compound)

  • Cell Culture Medium (e.g., DMEM/F12 with supplements)

  • Hydrogen Peroxide (H₂O₂) or Glutamate (as the neurotoxic insult)

  • Vehicle (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or LDH (Lactate Dehydrogenase) Cytotoxicity Assay Kit

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Cell Seeding: Plate neuronal cells in a 96-well plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere and grow for 24 hours.

    • Rationale: This allows cells to recover from the stress of plating and enter a stable growth phase, ensuring a consistent response to treatment.

  • Compound Pre-treatment: Prepare serial dilutions of the Test Compound in culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a "Vehicle Control" group that receives medium with the same final concentration of DMSO as the highest compound dose. Incubate for 1-2 hours.

    • Rationale: Pre-treatment assesses the compound's prophylactic ability to prepare the cell against the impending insult.

  • Induction of Neuronal Damage: Add the neurotoxic agent (e.g., H₂O₂) directly to the wells containing the Test Compound or Vehicle. Include a "No-Toxin Control" group (untreated cells) and a "Toxin-Only Control" group (cells treated with H₂O₂ but no compound).

    • Rationale: This step models the acute stress that leads to PARP-1 overactivation. The controls are critical to establish the baseline cell health (100% viability) and the maximum damage induced by the toxin (0% protection).

  • Incubation: Incubate the plate for a predetermined period (e.g., 12-24 hours).

    • Rationale: This duration allows for the full development of the cell death cascade.

  • Assessment of Cell Viability: Quantify cell viability using a standard method like the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity). Read the absorbance on a plate reader.

Data Analysis: Calculate the percentage of cell viability for each condition relative to the "No-Toxin Control" (100% viability) and the "Toxin-Only Control" (normalized to 0% protection). Plot the results as a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

Experimental GroupTest CompoundNeurotoxin (H₂O₂)Purpose
No-Toxin Control --Establishes 100% cell viability
Vehicle Control Vehicle (DMSO)+Controls for solvent effects
Toxin-Only Control -+Establishes maximum cell death
Treatment Groups Increasing Conc.+Determines neuroprotective effect
Protocol 4.2: In Vivo Evaluation in a Rodent Model of Focal Cerebral Ischemia

Objective: To evaluate the neuroprotective efficacy of an this compound-based PARP inhibitor in reducing infarct volume and improving neurological outcome in a rat model of stroke.

Model System: Transient Middle Cerebral Artery Occlusion (MCAO) in adult male Sprague-Dawley or Wistar rats (250-300g). Toxin-induced models are also a viable option for neurodegeneration studies.[12]

Materials:

  • Test Compound formulated for intraperitoneal (i.p.) or intravenous (i.v.) injection

  • Anesthetic (e.g., isoflurane)

  • Nylon monofilament for MCAO

  • 2,3,5-Triphenyltetrazolium chloride (TTC) for staining

  • Neurological scoring scale (e.g., Bederson score)

Step-by-Step Methodology:

  • Animal Acclimatization & Baseline Assessment: Acclimatize animals for at least one week. Perform baseline neurological assessments to exclude animals with pre-existing deficits.

  • MCAO Surgery: Anesthetize the rat. Induce focal cerebral ischemia by introducing a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery. After a set period (e.g., 90 minutes), withdraw the filament to allow reperfusion.

    • Rationale: The MCAO model closely mimics the pathophysiology of human ischemic stroke, involving both the initial ischemic injury and the subsequent reperfusion injury, where PARP-1 activation is a critical event.[8]

  • Compound Administration: Administer the Test Compound or Vehicle at a specific time point relative to the ischemic event. For example, a single dose given 15 minutes before reperfusion.[8]

    • Rationale: The timing of administration is critical. Treatment just before or immediately after reperfusion targets the key window of PARP-1 overactivation.[8]

  • Neurological Scoring: At 24 and 48 hours post-MCAO, evaluate animals using a neurological deficit score (e.g., 0-4 scale) by a blinded observer.

    • Rationale: Functional outcomes are a crucial measure of therapeutic efficacy. Blinding prevents observer bias.

  • Infarct Volume Analysis: At the final time point (e.g., 48 hours), euthanize the animals and harvest the brains. Section the brain into 2 mm coronal slices and incubate in 2% TTC solution.

    • Rationale: TTC is a metabolic stain that is reduced by living tissue to a red color. Infarcted (dead) tissue lacks metabolic activity and remains white, allowing for clear visualization and quantification of the damaged area.

  • Quantification: Photograph the stained sections and use image analysis software (e.g., ImageJ) to calculate the infarct volume, often corrected for edema.

Data Analysis: Compare the mean neurological scores and mean corrected infarct volumes between the vehicle-treated and compound-treated groups using appropriate statistical tests (e.g., Student's t-test or ANOVA). A significant reduction in both parameters indicates a neuroprotective effect.

Experimental GroupNumber of Animals (n)TreatmentAdministration Time
Sham Operated 8-10VehicleN/A
Vehicle Control 10-12Vehicle15 min pre-reperfusion
Treatment Group 10-12Test Compound (e.g., 10 mg/kg, i.p.)15 min pre-reperfusion

Troubleshooting and Best Practices

  • Compound Cytotoxicity: Always perform a preliminary dose-ranging study in vitro without the neurotoxic insult to identify any inherent cytotoxicity of the test compound at high concentrations.

  • Timing of Administration: Research suggests that PARP activation occurs very soon after reperfusion following ischemia. Therefore, administration of the inhibitor prior to or immediately following reperfusion is likely to be most effective.[8]

  • Blood-Brain Barrier (BBB) Permeability: A key consideration for any CNS drug is its ability to cross the BBB. While initial studies can be performed as described, subsequent development would require pharmacokinetic studies to confirm brain penetration of the this compound derivative.

Conclusion

This compound represents a valuable chemical starting point for the development of novel therapeutics targeting neurological disorders. Its utility as a scaffold for potent PARP-1 inhibitors is grounded in the well-established role of PARP-1 overactivation in the pathophysiology of neuronal death. The protocols detailed herein provide a robust framework for researchers to investigate the neuroprotective potential of derivatives of this compound, from initial in vitro screening to in vivo proof-of-concept studies. This structured approach, rooted in a clear mechanistic rationale, is essential for advancing the discovery of new treatments for devastating neurodegenerative diseases.

References

Application Notes and Protocols for the Large-Scale Synthesis of 8-Bromo-5-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 8-Bromo-5-fluoroisoquinoline, a key heterocyclic building block in modern medicinal chemistry. Recognizing the importance of this scaffold in the development of novel therapeutics, this guide presents a detailed, scalable, and robust synthetic protocol. The proposed synthesis leverages the classical Pomeranz-Fritsch reaction, a powerful method for constructing the isoquinoline core. This document elucidates the strategic considerations behind the chosen synthetic route, provides a step-by-step protocol for multi-gram scale synthesis, and details the necessary analytical and safety protocols to ensure a high-quality and safe manufacturing process.

Introduction: The Significance of this compound

The isoquinoline nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic molecules with a wide range of biological activities. The specific substitution pattern of this compound offers medicinal chemists a versatile platform for further functionalization. The bromine atom at the 8-position is amenable to various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine atom at the 5-position can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of the final compound. Consequently, this compound is a valuable starting material for the synthesis of kinase inhibitors, anti-infective agents, and compounds targeting the central nervous system.[1][2]

Strategic Approach: The Pomeranz-Fritsch Reaction

For the large-scale synthesis of this compound, the Pomeranz-Fritsch reaction presents a convergent and efficient strategy.[3][4][5] This classical named reaction involves the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline ring system.[4][5] The key advantages of this approach for industrial-scale production include the use of readily available starting materials and a relatively straightforward reaction sequence.

The overall synthetic strategy is a two-step process:

  • Synthesis of the Starting Aldehyde: Preparation of 2-bromo-5-fluorobenzaldehyde from commercially available precursors.

  • Pomeranz-Fritsch Cyclization: Condensation of 2-bromo-5-fluorobenzaldehyde with aminoacetaldehyde diethyl acetal followed by acid-catalyzed cyclization to yield the target this compound.

dot digraph { rankdir="LR"; node [shape="box", style="rounded", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

} caption { label = "Synthetic workflow for this compound."; fontsize = 10; fontname = "Arial"; }

Detailed Protocols

Part 1: Large-Scale Synthesis of 2-Bromo-5-fluorobenzaldehyde

The synthesis of the key aldehyde precursor, 2-bromo-5-fluorobenzaldehyde, can be achieved through the oxidation of the corresponding benzyl alcohol.

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g scale)MolesPuritySupplier
(2-bromo-5-fluorophenyl)methanol205.02100.0 g0.488>98%Commercial
Manganese Dioxide (activated)86.94424.0 g4.88>85%Commercial
Dichloromethane (DCM)84.931.5 L-AnhydrousCommercial

Protocol:

  • Reaction Setup: To a 3 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add (2-bromo-5-fluorophenyl)methanol (100.0 g, 0.488 mol) and dichloromethane (1.5 L).

  • Reagent Addition: While stirring, add activated manganese dioxide (424.0 g, 4.88 mol) portion-wise to the solution. The addition may cause a slight exotherm.

  • Reaction: Stir the resulting black suspension vigorously at room temperature (20-25 °C) for 24-48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide. Wash the filter cake thoroughly with dichloromethane (3 x 200 mL).

  • Purification: Combine the filtrates and concentrate under reduced pressure to yield the crude product. The crude 2-bromo-5-fluorobenzaldehyde is often of sufficient purity (>95%) for the next step. If necessary, further purification can be achieved by vacuum distillation.[6]

Expected Yield: 85-95%

Safety Precautions:

  • Manganese dioxide is a strong oxidizing agent; avoid contact with combustible materials.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Part 2: Large-Scale Synthesis of this compound via Pomeranz-Fritsch Reaction

This protocol is adapted from the general principles of the Pomeranz-Fritsch reaction.[1][3][4]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 100g of aldehyde)MolesPuritySupplier
2-bromo-5-fluorobenzaldehyde203.01100.0 g0.493>95%From Part 1
Aminoacetaldehyde diethyl acetal133.1972.2 g0.542>98%Commercial
Toluene92.14500 mL-AnhydrousCommercial
Sulfuric Acid (concentrated)98.08500 mL-98%Commercial
Sodium Hydroxide (pellets)40.00As needed->97%Commercial
Dichloromethane (DCM)84.931 L-Reagent gradeCommercial
Sodium Sulfate (anhydrous)142.04As needed-GranularCommercial

Protocol:

  • Schiff Base Formation:

    • To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus, and a reflux condenser, add 2-bromo-5-fluorobenzaldehyde (100.0 g, 0.493 mol), aminoacetaldehyde diethyl acetal (72.2 g, 0.542 mol), and toluene (500 mL).

    • Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude Schiff base is used directly in the next step.

  • Cyclization:

    • Caution: This step involves the addition of a concentrated acid and is highly exothermic. Perform in a well-ventilated fume hood with appropriate safety measures.

    • To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (500 mL) and cool the flask in an ice-water bath to 0-5 °C.

    • Slowly add the crude Schiff base from the previous step to the cold sulfuric acid via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction by TLC or HPLC.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice (approximately 2 kg) in a large beaker with vigorous stirring.

    • Basify the acidic solution by the slow, portion-wise addition of solid sodium hydroxide until the pH is >10. This is a highly exothermic process; ensure the mixture is well-stirred and cooled in an ice bath.

    • Extract the aqueous layer with dichloromethane (3 x 300 mL).

    • Combine the organic layers and wash with brine (200 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, for large-scale purification, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may be employed.

Expected Yield: 40-60%

Safety Precautions:

  • Concentrated sulfuric acid is extremely corrosive and will cause severe burns. Handle with extreme care, using appropriate PPE (face shield, acid-resistant gloves, and apron).

  • The neutralization with sodium hydroxide is highly exothermic and can cause splashing. Add the base slowly and with efficient cooling.

  • Toluene is a flammable and toxic solvent.

  • The final product, this compound, should be handled with care as its toxicological properties are not fully characterized.[7]

dot digraph { rankdir="TB"; node [shape="box", style="rounded", fontname="Arial", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize="9"];

} caption { label = "Experimental workflow for the synthesis of this compound."; fontsize = 10; fontname = "Arial"; }

Analytical Characterization

To ensure the quality and purity of the synthesized this compound, the following analytical techniques are recommended:

TechniquePurposeExpected Results
¹H NMR Structural confirmation and purity assessmentCharacteristic aromatic and isoquinoline proton signals.
¹³C NMR Structural confirmationCharacteristic carbon signals for the isoquinoline core and substituents.
LC-MS Purity assessment and molecular weight confirmationA major peak corresponding to the product with the correct mass-to-charge ratio.
Melting Point Purity assessmentA sharp melting point range consistent with a pure compound.

Safety and Handling

5.1. Hazard Identification:

  • This compound: The toxicological properties have not been fully investigated. Handle as a potentially hazardous substance.[7]

  • Reagents: Refer to the safety data sheets (SDS) for all reagents used in the synthesis for specific hazard information.[8][9][10]

5.2. Personal Protective Equipment (PPE):

  • Safety glasses or goggles are mandatory at all times.

  • A flame-retardant lab coat should be worn.

  • Chemically resistant gloves (e.g., nitrile) are required. For handling highly corrosive materials like concentrated sulfuric acid, heavy-duty acid-resistant gloves are recommended.

5.3. Waste Disposal:

  • All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Halogenated and non-halogenated organic waste streams should be segregated.

  • Acidic and basic aqueous waste should be neutralized before disposal.

Conclusion

The protocol detailed in this application note provides a robust and scalable method for the synthesis of this compound. By employing the Pomeranz-Fritsch reaction, this guide offers a practical approach for producing this valuable building block in multi-gram to kilogram quantities. Adherence to the outlined procedures, safety precautions, and analytical controls will ensure the consistent and safe production of high-purity this compound for applications in drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-Bromo-5-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Bromo-5-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic rationale behind procedural steps, offering field-proven insights to ensure the robustness and reproducibility of your synthesis.

I. Overview of Synthetic Strategies

The synthesis of substituted isoquinolines is a cornerstone of medicinal chemistry, with several classical methods available. For this compound, the choice of synthetic route is critical and often depends on the available starting materials and the desired scale of the reaction. The primary challenges in synthesizing this particular molecule are achieving good regioselectivity for the halogen substituents and ensuring efficient cyclization to form the isoquinoline core, especially with the presence of a deactivating fluorine atom on the benzene ring.

The most common and adaptable methods for constructing the isoquinoline scaffold include:

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide using a dehydrating agent. It is particularly effective for producing 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinoline.[1][2][3]

  • Pomeranz-Fritsch Reaction: This method utilizes the acid-catalyzed cyclization of a benzalaminoacetal to form the isoquinoline.[4][5][6] While versatile, yields can be variable and are highly dependent on the substituents of the starting benzaldehyde.[7]

  • Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline, which can be subsequently aromatized.[8][9][10]

Given the substitution pattern of this compound, a modified Bischler-Napieralski or a multi-step sequence involving strategic bromination and fluorination of an isoquinoline precursor are often the most practical approaches.

II. Troubleshooting Guide & FAQs

This section addresses specific issues that you may encounter during the synthesis of this compound in a question-and-answer format.

Issue 1: Low or No Yield in the Bischler-Napieralski Cyclization Step

Question: I am attempting to synthesize the 8-Bromo-5-fluoro-3,4-dihydroisoquinoline intermediate via a Bischler-Napieralski reaction, but my yields are consistently below 20%. What are the likely causes and how can I optimize the reaction?

Answer:

Low yields in a Bischler-Napieralski reaction for a substrate like the precursor to this compound are often multifactorial. The key is to address the electronic nature of the substrate and the reaction conditions systematically.

Causality and Optimization Strategy:

  • Insufficient Aromatic Ring Activation: The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution.[1] The fluorine atom at the 5-position is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack, making the cyclization difficult.[11]

    • Troubleshooting:

      • Confirm Starting Material: Ensure your starting β-phenylethylamine precursor has the correct substitution pattern. The cyclization will occur para to an activating group.

      • Alternative Strategies: If direct cyclization is failing, consider a synthetic route where the isoquinoline core is formed first, followed by bromination and fluorination.

  • Choice and Quality of Dehydrating Agent: The dehydrating agent is crucial for the formation of the nitrilium ion intermediate that undergoes cyclization.[2][12]

    • Common Agents: Phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA) are frequently used.[1][3]

    • Troubleshooting:

      • Reagent Quality: Use freshly opened or distilled POCl₃. This reagent is sensitive to moisture.

      • Stronger Conditions: For deactivated rings, a mixture of P₂O₅ in refluxing POCl₃ can be more effective.[1]

      • Temperature: Ensure the reaction is heated sufficiently, typically at reflux in a solvent like toluene or xylene.[2]

  • Side Reactions: The formation of styrenes through a retro-Ritter reaction is a known side reaction, especially with forcing conditions, which points to the formation of the nitrilium salt intermediate.[2]

    • Troubleshooting:

      • Temperature Control: While higher temperatures may be needed, excessive heat can promote side reactions. Monitor the reaction by TLC to find the optimal balance.

      • Reaction Time: Prolonged reaction times may not necessarily improve the yield and can lead to decomposition.

Issue 2: Poor Regioselectivity during Bromination

Question: I am trying to brominate a 5-fluoroisoquinoline precursor to obtain the 8-bromo isomer, but I am getting a mixture of products, including dibrominated species. How can I improve the selectivity for the desired 8-bromo product?

Answer:

Achieving high regioselectivity in the bromination of an isoquinoline system can be challenging due to the complex interplay of directing effects from the existing substituents and the heterocyclic nitrogen.

Causality and Optimization Strategy:

  • Directing Effects: The fluorine at the 5-position is an ortho, para-director, while the isoquinoline nitrogen deactivates the pyridine ring towards electrophilic substitution, favoring substitution on the benzene ring.[13]

    • Troubleshooting:

      • Reaction Conditions: Direct bromination of isoquinoline itself often leads to a mixture of 5- and 8-bromo isomers.[14] Careful temperature control is critical to favor the formation of the 5-bromo isomer, which can then be nitrated at the 8-position. To obtain the 8-bromo isomer directly, a multi-step approach is often more effective.[15]

      • Protecting Groups: Consider a synthetic route where a directing group is temporarily installed to favor bromination at the 8-position.

  • Brominating Agent and Catalyst: The choice of brominating agent and the presence of a catalyst can significantly influence the outcome.

    • Common Reagents: N-Bromosuccinimide (NBS) is a milder and often more selective brominating agent than liquid bromine.[16][17]

    • Troubleshooting:

      • Use NBS: Employ NBS in a suitable solvent like sulfuric acid.[16][17]

      • Temperature Control: Perform the bromination at low temperatures (-30 °C to -15 °C) to enhance selectivity and minimize the formation of byproducts.[14][16]

Issue 3: Difficulty in Purification of the Final Product

Question: My crude this compound contains impurities that are difficult to separate by column chromatography. What are some effective purification strategies?

Answer:

Purification challenges often arise from the presence of closely related isomers or unreacted starting materials. A multi-pronged approach to purification is often necessary.

Causality and Optimization Strategy:

  • Isomeric Impurities: The presence of other brominated isomers is a common issue.

    • Troubleshooting:

      • Recrystallization: This is a powerful technique for separating isomers. Experiment with different solvent systems. A mixture of heptane and toluene has been shown to be effective for purifying related brominated isoquinolines.[17]

      • Chromatography Optimization: If column chromatography is necessary, use a high-resolution silica gel and a shallow solvent gradient to improve separation.

  • Residual Starting Materials and Reagents:

    • Troubleshooting:

      • Aqueous Workup: A thorough aqueous workup is essential to remove acidic or basic reagents. Adjusting the pH of the aqueous layer can help to separate the desired product from certain impurities.

      • Extraction: Back-extraction can be a useful technique. The basic nitrogen of the isoquinoline allows it to be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.

III. Experimental Protocols

Protocol 1: Synthesis of this compound via a Multi-Step Route

This protocol outlines a plausible synthetic route based on established transformations of isoquinoline.

Step 1: Synthesis of 5-Bromoisoquinoline

  • Reaction Setup: In a flask equipped with a stirrer and a cooling bath, dissolve isoquinoline in concentrated sulfuric acid at a low temperature.

  • Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise, maintaining the temperature between -20 °C and -15 °C.[17]

  • Monitoring: Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, carefully pour the mixture onto crushed ice and neutralize with an aqueous ammonia solution to a pH of 8.[17]

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate. Purify the crude product by column chromatography or recrystallization.

Step 2: Nitration to 5-Bromo-8-nitroisoquinoline

  • Reaction Setup: Dissolve the 5-bromoisoquinoline in concentrated sulfuric acid at a low temperature.

  • Nitration: Add potassium nitrate portion-wise, keeping the temperature below -10 °C.[17]

  • Workup and Purification: Follow a similar workup procedure as in Step 1. The product can be purified by recrystallization from a heptane/toluene mixture.[17]

Step 3: Reduction and Diazotization to 8-Bromoisoquinoline

  • Reduction: Reduce the nitro group of 5-bromo-8-nitroisoquinoline to an amino group using a standard reducing agent like tin(II) chloride or catalytic hydrogenation.

  • Diazotization and Bromination: Convert the resulting 8-amino-5-bromoisoquinoline to 8-bromoisoquinoline via a Sandmeyer-type reaction. This involves diazotization with sodium nitrite in the presence of HBr, followed by treatment with copper(I) bromide.[15]

Step 4: Fluorination

The introduction of the fluorine at the 5-position at this stage is complex and may require specialized methods such as a Balz-Schiemann reaction on a corresponding 5-amino-8-bromoisoquinoline or nucleophilic aromatic substitution if a suitable leaving group is present at the 5-position. A more direct route starting from a fluorinated precursor is generally preferred.

Protocol 2: Suzuki Coupling of this compound

This compound is a valuable intermediate for further functionalization, for example, through Suzuki coupling reactions.[18][19][20]

General Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound, the desired boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane) and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed (monitor by TLC).

  • Workup: Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sulfate, and concentrate. Purify the crude product by column chromatography.

IV. Data Presentation

Table 1: Troubleshooting Guide for Bischler-Napieralski Reaction
Problem Potential Cause Recommended Action
Low YieldInsufficient ring activationUse a substrate with electron-donating groups.
Poor quality of dehydrating agentUse fresh or distilled POCl₃.
Inadequate reaction temperatureReflux in toluene or xylene.
Side Product FormationRetro-Ritter reactionOptimize temperature and reaction time.
Table 2: Reagents for Suzuki Coupling
Component Examples Role
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)Catalyzes the cross-coupling reaction.
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid.[19]
SolventToluene/Water, Dioxane/WaterSolubilizes reactants.

V. Visualizations

Diagram 1: Bischler-Napieralski Reaction Mechanism

Bischler_Napieralski cluster_0 Activation and Cyclization Amide β-Arylethylamide Intermediate1 Imidoyl Phosphate Amide->Intermediate1 + POCl3 Nitrilium_Ion Nitrilium Ion Intermediate1->Nitrilium_Ion - (OPO2Cl2)- Cyclized_Intermediate Cyclized Cation Nitrilium_Ion->Cyclized_Intermediate Intramolecular Electrophilic Aromatic Substitution Product 3,4-Dihydroisoquinoline Cyclized_Intermediate->Product - H+

Caption: Mechanism of the Bischler-Napieralski reaction.

Diagram 2: Suzuki Coupling Catalytic Cycle

Suzuki_Coupling Pd(0) Pd(0) Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition + R1-X Transmetalation Transmetalation Oxidative_Addition->Transmetalation [Pd(II)(R1)(X)] Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination + R2-B(OR)2 - X-B(OR)2 Reductive_Elimination->Pd(0) [Pd(II)(R1)(R2)] - R1-R2

Caption: Catalytic cycle of the Suzuki coupling reaction.

VI. References

  • Gensler, W. J. (1951). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions, 6, 191-206.

  • Larkin, J., et al. (1976). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline.

  • Wikipedia contributors. (2023). Pomeranz–Fritsch reaction. Wikipedia, The Free Encyclopedia.

  • Name-Reaction.com. (n.d.). Pictet-Spengler reaction.

  • Thermo Fisher Scientific. (n.d.). Pomeranz-Fritsch Reaction.

  • BenchChem. (2025). Application Notes and Protocols for the Pomeranz-Fritsch Synthesis of Substituted Isoquinolines.

  • D'Agostino, M., et al. (2016). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 21(7), 882.

  • Química Organica.org. (n.d.). Pomerantz-Fritsch synthesis of isoquinolines.

  • Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis.

  • Wikipedia contributors. (2023). Bischler–Napieralski reaction. Wikipedia, The Free Encyclopedia.

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction.

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism.

  • Slideshare. (2015). Bischler napieralski reaction.

  • Wikipedia contributors. (2023). Pictet–Spengler reaction. Wikipedia, The Free Encyclopedia.

  • Smolecule. (n.d.). 8-bromo-5-fluoro-3,4-dihydro-2H-isoquinolin-1-one.

  • Czakó, D., et al. (2018). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 23(11), 280.

  • Royal Society of Chemistry. (2024). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability.

  • ChemicalBook. (n.d.). 8-bromo-5-fluoroquinoline synthesis.

  • BenchChem. (2025). Troubleshooting low conversion rates in dihydroisoquinoline synthesis.

  • Google Patents. (1999). WO1999067218A2 - Method of preparing 5- or 8-bromoisoquinoline derivatives.

  • Google Patents. (2002). US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives.

  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-.

  • Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.

  • Chemistry Online. (2022). Quinolines and isoquinolines.

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia.

  • BenchChem. (2025). The Role of 8-Bromo-5-fluoroquinoline in Modern Drug Discovery.

  • ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 621-628.

  • ResearchGate. (2008). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one.

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

  • ChemScene. (n.d.). This compound.

  • Matrix Scientific. (n.d.). 8-Bromo-5-fluoroisoquinolin-1-ol.

  • PubChem. (n.d.). 8-Bromo-5-fluoroquinoline.

  • BLD Pharm. (n.d.). This compound-1-carboxylic acid.

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

References

Technical Support Center: Synthesis of 8-Bromo-5-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 8-Bromo-5-fluoroisoquinoline. This document provides in-depth troubleshooting advice and answers to frequently asked questions, aiming to resolve common experimental challenges and enhance synthetic outcomes. The information presented is grounded in established chemical principles and supported by authoritative literature.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems that may arise during the synthesis of this compound, particularly when employing the Bischler-Napieralski reaction, a common and effective method for constructing the isoquinoline core.[1][2][3]

Question 1: My reaction yield of this compound is consistently low, and I observe multiple spots on my TLC plate. What are the likely byproducts?

Low yields and the presence of multiple byproducts are common challenges in isoquinoline synthesis. The identity of these byproducts often depends on the specific reaction conditions and the purity of the starting materials. Based on the widely used Bischler-Napieralski cyclization, the following are the most probable byproducts:

  • Incomplete Cyclization: The starting N-acylated β-phenylethylamine may not have fully cyclized. This can be due to insufficient reaction time, inadequate temperature, or a deactivated aromatic ring.

  • Regioisomeric Isoquinoline: Depending on the substitution pattern of the starting phenylethylamine, cyclization can occur at different positions on the aromatic ring, leading to the formation of a regioisomeric product. For the synthesis of this compound, the desired cyclization is ortho to the ethylamine moiety and para to the fluorine atom. However, cyclization ortho to the bromine atom, while sterically hindered, might occur to a small extent.

  • Styrene Derivative (from Retro-Ritter Reaction): A significant side reaction in the Bischler-Napieralski synthesis is the retro-Ritter reaction, which leads to the formation of a styrene derivative.[1][4] This occurs via the decomposition of the nitrilium ion intermediate.[5]

  • Over-brominated Species: If the starting materials are not pure, or if harsh brominating conditions are used at any stage, di- or even tri-brominated byproducts could form.[6]

  • Dehalogenated Product: Under certain reductive conditions or in the presence of certain catalysts, debromination or defluorination can occur, leading to the formation of 5-fluoroisoquinoline or 8-bromoisoquinoline.

Potential Byproduct Likely Cause Appearance on TLC
N-acylated β-phenylethylamine (unreacted starting material)Incomplete reaction (insufficient time, temperature, or activating agent)Typically more polar than the product.
Regioisomeric isoquinolineNon-selective cyclizationPolarity can be similar to the desired product, making separation difficult.
Styrene derivativeRetro-Ritter side reactionGenerally less polar than the isoquinoline product.
Di-brominated isoquinolineImpure starting materials or harsh bromination conditionsLess polar than the mono-brominated product.
Dehalogenated isoquinolineReductive side reactionsPolarity will differ based on the halogen lost.
Question 2: How can I confirm the identity of the major byproduct in my reaction mixture?

Identifying the structure of the main byproduct is crucial for optimizing your reaction. A combination of spectroscopic techniques is the most effective approach:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Can reveal the presence of unreacted starting material by the characteristic signals of the ethylamine side chain. A styrene byproduct would show vinylic proton signals. Regioisomers will have a different aromatic proton splitting pattern compared to the desired product.

    • ¹⁹F NMR: This is particularly useful for fluorinated compounds. The fluorine chemical shift and its coupling constants to adjacent protons can help distinguish between the desired product and any regioisomers.

  • Mass Spectrometry (MS): Provides the molecular weight of the components in your mixture. This is a quick way to check for the presence of the expected product and to get an initial idea of the byproducts (e.g., unreacted starting material, di-brominated species, etc.).

  • Infrared (IR) Spectroscopy: Can help identify the presence of unreacted amide (C=O stretch) from the starting material.

Question 3: What strategies can I employ to minimize the formation of the retro-Ritter byproduct (styrene derivative)?

The formation of the styrene byproduct via the retro-Ritter reaction is a known issue in Bischler-Napieralski syntheses, especially when the reaction conditions are harsh.[1][4] To mitigate this:

  • Milder Dehydrating Agents: Instead of aggressive reagents like P₂O₅, consider using POCl₃ or triflic anhydride (Tf₂O) under more controlled temperature conditions.[2][7]

  • Use of a Co-solvent: In some cases, using a nitrile as a solvent can shift the equilibrium away from the retro-Ritter reaction.[1][4]

  • Modified Bischler-Napieralski Conditions: The use of oxalyl chloride can form an N-acyliminium intermediate, which is less prone to the retro-Ritter elimination.[7]

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

What are the most common synthetic routes to this compound?

Several classical methods for isoquinoline synthesis can be adapted for this compound. The most common are:

  • Bischler-Napieralski Reaction: This is a widely used method that involves the cyclization of a β-phenylethylamide using a dehydrating agent.[2][3][8] It is generally effective for electron-rich aromatic rings. The presence of the fluorine atom can activate the ring towards electrophilic substitution, making this a viable route.

  • Pomeranz-Fritsch Reaction: This synthesis involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and an aminoacetaldehyde acetal.[9] This method could be employed using 2-bromo-5-fluorobenzaldehyde as a starting material.

  • Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure.[8][10] This typically yields a tetrahydroisoquinoline, which would then need to be oxidized to the desired isoquinoline.

How does the substitution pattern (8-Bromo, 5-fluoro) influence the choice of synthetic strategy and potential side reactions?

The electronic and steric effects of the substituents are critical:

  • Fluorine at C5: Fluorine is an ortho, para-directing deactivator for electrophilic aromatic substitution. In the context of a Bischler-Napieralski or Pomeranz-Fritsch reaction, the fluorine atom at the 5-position will direct the cyclization to the 4-position, which is desirable. Its electron-withdrawing nature, however, can make the cyclization step more challenging, potentially requiring stronger acidic conditions or higher temperatures.

  • Bromine at C8: Bromine is also an ortho, para-directing deactivator. Its position at C8 can sterically hinder cyclization at the 7-position. The primary role of the bromine is often as a handle for further functionalization in subsequent synthetic steps.

The combination of these substituents makes the regioselectivity of the cyclization generally favorable for the desired product. However, the deactivating nature of both halogens can lead to incomplete reactions if the conditions are not optimized.

What are the key considerations for the purification of this compound?

Purification can be challenging due to the potential for byproducts with similar polarities.

  • Column Chromatography: This is the most common method for purifying the crude product. A silica gel stationary phase with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective. Careful monitoring by TLC is essential to achieve good separation.

  • Recrystallization: If the crude product is of sufficient purity, recrystallization from a suitable solvent system can be an effective final purification step.

  • Acid-Base Extraction: As isoquinolines are basic, an acid-base extraction can be used to separate the product from non-basic impurities. The crude mixture can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl). The acidic aqueous layer containing the protonated isoquinoline can then be basified (e.g., with NaOH or NaHCO₃) and the product extracted back into an organic solvent.

Visualizing the Synthesis and Byproduct Formation

The following diagrams illustrate the proposed Bischler-Napieralski synthesis of this compound and the formation of a key byproduct.

Bischler-Napieralski Synthesis cluster_0 Synthesis of this compound start 2-(2-Bromo-5-fluorophenyl)ethan-1-amine amide N-(2-(2-Bromo-5-fluorophenyl)ethyl)formamide start->amide Acylation (e.g., HCOOH) intermediate 3,4-Dihydro-8-bromo-5-fluoroisoquinoline amide->intermediate Cyclization (e.g., POCl3) product This compound intermediate->product Oxidation (e.g., Pd/C)

Caption: Proposed Bischler-Napieralski route to this compound.

Byproduct Formation cluster_1 Byproduct Formation Pathway nitrilium Nitrilium Ion Intermediate desired_cyclization Desired Cyclization nitrilium->desired_cyclization retro_ritter Retro-Ritter Reaction nitrilium->retro_ritter product 3,4-Dihydro-8-bromo-5-fluoroisoquinoline desired_cyclization->product styrene 1-Bromo-4-fluoro-2-vinylbenzene retro_ritter->styrene

Caption: Formation of the styrene byproduct via the retro-Ritter reaction.

References

Technical Support Center: Optimizing Reaction Conditions for 8-Bromo-5-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 8-Bromo-5-fluoroisoquinoline. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance on optimizing reaction conditions and troubleshooting common experimental challenges. As a key heterocyclic building block, this compound is instrumental in synthesizing a wide range of pharmacologically active compounds. This guide leverages field-proven insights and established chemical principles to help you achieve optimal results in your synthetic endeavors.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties, handling, and general reactivity of this compound.

Q1: What are the key physicochemical properties of this compound?

This compound is a halogenated heterocyclic compound. Its key properties are summarized below.

PropertyValueSource
CAS Number 1378874-27-1[ChemScene][1]
Molecular Formula C₉H₅BrFN[ChemScene][1]
Molecular Weight 226.05 g/mol [ChemScene][1]
Appearance White to off-white powder[Hangzhou LZ Chemical][2]
Solubility Soluble in toluene[Hangzhou LZ Chemical][2]
Storage Store at room temperature[ChemScene][1]

Q2: What are the most common reactions performed with this compound?

Due to the presence of the C-Br bond, this molecule is an excellent substrate for various palladium-catalyzed cross-coupling reactions. The most frequently employed transformations include:

  • Suzuki-Miyaura Coupling: To form C(sp²)-C(sp²) bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines.

  • Heck Coupling: To form C-C bonds with alkenes.

  • Sonogashira Coupling: To form C-C bonds with terminal alkynes.

  • Stille Coupling: To form C-C bonds with organostannanes.

Q3: How does the fluorine substituent at the C5 position affect the reactivity of the C8-bromo bond?

The fluorine atom at the C5 position exerts a strong electron-withdrawing inductive effect (-I). This effect polarizes the aromatic ring system, making the C8 carbon atom more electrophilic. This increased electrophilicity generally enhances the rate of the oxidative addition step in palladium-catalyzed cross-coupling cycles, which is often the rate-determining step. Consequently, this compound can be more reactive than its non-fluorinated analog in reactions like Suzuki and Buchwald-Hartwig couplings.

Q4: What are the recommended storage and handling procedures?

This compound should be stored at room temperature in a tightly sealed container, protected from light and moisture.[1] It is advisable to handle the compound in a well-ventilated fume hood, using standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Q5: What analytical techniques are best for monitoring reaction progress and characterizing products?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is a quick and effective method for routine monitoring. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal.

  • Product Characterization: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for unambiguous structure elucidation. Mass Spectrometry (MS) confirms the molecular weight, and HPLC can be used to assess purity.

Section 2: Troubleshooting Guide for Common Cross-Coupling Reactions

This section provides detailed troubleshooting advice for specific issues encountered during palladium-catalyzed cross-coupling reactions.

General Troubleshooting Workflow

When a reaction fails or provides a low yield, a systematic approach is crucial. The following workflow can help diagnose and resolve the issue.

G Start Low Yield / No Reaction Check_Reagents 1. Reagent Integrity Check: - Starting Material Purity? - Reagent Decomposition? (Boronic Acid, Base, Amine) - Solvent Anhydrous? Start->Check_Reagents Check_Setup 2. Reaction Setup Check: - Inert Atmosphere (N2/Ar)? - Correct Temperature? - Sufficient Stirring? Check_Reagents->Check_Setup Reagents OK Optimize 3. Systematic Optimization Check_Setup->Optimize Setup OK Catalyst Screen Catalyst & Ligand Optimize->Catalyst Base Screen Base Optimize->Base Solvent Screen Solvent Optimize->Solvent Temp Vary Temperature & Time Optimize->Temp Success Reaction Successful Catalyst->Success Base->Success Solvent->Success Temp->Success

Caption: General workflow for troubleshooting cross-coupling reactions.

Focus Area 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming C-C bonds. However, optimization is often necessary.

Suzuki_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L2) ArPd(II)Br(L₂) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-OR(L2) ArPd(II)OR'(L₂) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Base Activation (e.g., OH⁻) Ar-Pd(II)-Ar'(L2) ArPd(II)Ar'(L₂) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Q: My Suzuki coupling reaction has a low yield or is not going to completion. What should I check first?

A: Low conversion is typically related to one of the four key parameters: the catalyst system, base, solvent, or temperature.

  • Catalyst System (Palladium Source & Ligand): The choice of ligand is critical. For an electron-rich aryl bromide, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps. If a standard catalyst like Pd(PPh₃)₄ fails, consider more robust systems.

  • Base: The base plays multiple roles, including activating the boronic acid to facilitate transmetalation.[3] The strength and solubility of the base are important. Inorganic bases are common, but their effectiveness can be solvent-dependent.[4]

  • Solvent: The solvent must be appropriate for the chosen base and temperature. Protic solvents like water or alcohols can accelerate the reaction, particularly when using inorganic bases, but must be used in controlled amounts.

  • Temperature: Most Suzuki couplings require heating (70-110 °C) to proceed at a reasonable rate.[4] If the reaction is sluggish, a moderate increase in temperature can be beneficial.

Recommended Starting Conditions for Screening:

ParameterCondition 1 (Standard)Condition 2 (Robust)Condition 3 (Aqueous)
Pd Source Pd(PPh₃)₄ (3-5 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand -SPhos (4 mol%)SPhos (4 mol%)
Base K₂CO₃ (2.0 eq)K₃PO₄ (2.0 eq)Na₂CO₃ (2.0 eq)
Solvent Dioxane/H₂O (4:1)TolueneDMF/H₂O (4:1)
Temperature 90 °C110 °C80 °C

Q: I'm observing significant protodebromination (loss of bromine). How can I minimize this?

A: Protodebromination is a common side reaction where the aryl bromide is reduced to an aryl-H compound. It is often caused by:

  • Reaction with trace water/protons: Ensure all reagents and solvents are anhydrous, and the reaction is run under a strictly inert atmosphere.

  • Decomposition of the boronic acid: This can release protons. Use high-purity boronic acids or, preferably, more stable boronic acid pinacol esters (Bpin).

  • Base-induced decomposition: A very strong base or high temperatures can promote this pathway. Consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃ or t-BuONa) or lowering the reaction temperature.

Focus Area 2: Buchwald-Hartwig Amination

This reaction is highly effective for C-N bond formation but is sensitive to reaction parameters, particularly the choice of base and ligand.

Buchwald_Cycle cluster_1 Catalytic Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) ArPd(II)Br(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-Br) Ar-Pd(II)-NR'R''(L) ArPd(II)NR'R''(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR'R''(L) Amine Coordination & Deprotonation (Base) Ar-Pd(II)-NR'R''(L)->Pd(0)L Reductive Elimination (Ar-NR'R'')

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Q: My Buchwald-Hartwig amination is sluggish or failing. What are the critical parameters to optimize?

A: Success in Buchwald-Hartwig amination hinges on the interplay between the base, ligand, and solvent.

  • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine or the palladium-amine complex. Sodium tert-butoxide (NaOt-Bu) is the most common choice.[5] For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or more active catalyst systems.[5]

  • Ligand Choice: Modern biarylphosphine ligands are essential. The choice depends on the amine class (primary, secondary, aryl, alkyl). For a substrate like this compound, bulky and electron-rich ligands are excellent starting points.

  • Solvent: Aprotic solvents like toluene, dioxane, or THF are standard. The choice can influence the solubility of the base and the catalytic species.

Recommended Ligands and Bases for Screening:

ParameterCondition 1 (General)Condition 2 (For Bulky Amines)Condition 3 (Mild Base)
Pd Source Pd₂(dba)₃ (1-2 mol%)G3-XPhos Precatalyst (2 mol%)Pd(OAc)₂ (2 mol%)
Ligand XPhos (2-4 mol%)-RuPhos (4 mol%)
Base NaOt-Bu (1.2-1.5 eq)LHMDS (1.5 eq)Cs₂CO₃ (2.0 eq)
Solvent TolueneDioxaneToluene
Temperature 100 °C100 °C110 °C

Q: The reaction is messy, and I suspect side reactions with the strong base. What are my options?

A: When strong bases like NaOt-Bu cause decomposition of your starting material or product, several strategies can be employed:

  • Switch to Weaker Inorganic Bases: As mentioned, K₃PO₄ or Cs₂CO₃ are excellent alternatives that offer broader functional group tolerance.[5]

  • Use Soluble Organic Bases: For reactions sensitive to heterogeneous inorganic bases, a soluble organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can provide a homogeneous reaction mixture, which can be advantageous for reproducibility and scale-up.[6] This approach may require specific ligands like XantPhos.[6]

Focus Area 3: Purification and Characterization

Q: My crude product is difficult to purify. What are common impurities and how can I remove them?

A: Common impurities in cross-coupling reactions include:

  • Unreacted this compound: Can often be removed by column chromatography.

  • Homocoupled Products: (e.g., biaryl from boronic acid in Suzuki). These are typically less polar than the desired product and can be separated by chromatography.

  • Debrominated Starting Material: (5-fluoroisoquinoline). This can be challenging to separate due to similar polarity. Careful optimization of chromatography conditions (e.g., using a shallow solvent gradient) is needed.

  • Residual Palladium: The crude product is often dark due to residual palladium. This can be removed by filtering the product solution through a pad of celite and activated charcoal, or by using commercially available palladium scavengers.

Q2: What are the expected NMR characteristics for a successfully coupled product?

A: Upon successful substitution at the C8 position, you should observe distinct changes in the NMR spectra:

  • ¹H NMR: The proton environment of the isoquinoline core will change significantly. The disappearance of the C8-H signal (if it were present) and the appearance of new signals corresponding to the coupled moiety are key indicators. The coupling patterns and chemical shifts of the remaining aromatic protons (e.g., H6, H7) will also shift.

  • ¹⁹F NMR: The chemical shift of the fluorine at C5 may experience a small change depending on the electronic nature of the newly introduced group at C8. This can be a useful secondary confirmation of success.

Section 3: Illustrative Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To an oven-dried reaction vial, add this compound (1.0 eq), the desired boronic acid or pinacol ester (1.2-1.5 eq), and the base (e.g., K₂CO₃, 2.0 eq).

  • Add the palladium source (e.g., Pd(dppf)Cl₂, 3 mol%) and ligand, if required.

  • Seal the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent (e.g., Dioxane/H₂O, 4:1) via syringe.

  • Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and the base (e.g., NaOt-Bu, 1.3 eq).

  • Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon (repeat 3 times).

  • Add this compound (1.0 eq) and the desired amine (1.1-1.2 eq), followed by the anhydrous, degassed solvent (e.g., toluene).

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

References

Technical Support Center: Purification of 8-Bromo-5-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 8-Bromo-5-fluoroisoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity of your target compound.

Introduction to Purification Challenges

This compound, like many halogenated heterocyclic compounds, can present unique purification challenges. These may include the presence of closely-related structural isomers, starting materials, and byproducts from the synthetic route. Furthermore, its solubility profile can necessitate careful selection of purification techniques and solvent systems. This guide will walk you through the most effective methods for obtaining highly pure this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurities in your crude product will largely depend on the synthetic route employed. However, based on analogous isoquinoline syntheses, common impurities may include:

  • Starting materials: Unreacted precursors from your synthesis.

  • Isomeric byproducts: Depending on the directing effects of the substituents, you might have regioisomers of your product. For instance, in related syntheses of brominated isoquinolines, the formation of isomers is a known issue.[1]

  • Over-brominated species: Products with more than one bromine atom, such as dibromo-fluoroisoquinolines, can be formed if the reaction conditions are not carefully controlled.[1]

  • Hydrolyzed byproducts: Depending on the workup conditions, you may have related isoquinolinone species.

Q2: My this compound is poorly soluble in common chromatography solvents. What should I do?

A2: Poor solubility is a common issue with halo-isoquinolines.[2] Here are a few strategies to address this:

  • Dry Loading for Column Chromatography: Dissolve your crude product in a solvent in which it is highly soluble, such as dichloromethane (DCM) or tetrahydrofuran (THF). Add silica gel to this solution to form a slurry and then evaporate the solvent completely to obtain a dry, free-flowing powder. This powder can then be loaded directly onto your column.[2]

  • Solvent System Modification: Incorporate a stronger, more polar solvent in your mobile phase. For compounds soluble in DCM, using a mobile phase system that includes DCM, such as hexane/DCM or DCM/methanol, can be effective.[2]

  • Consider Recrystallization: If you are working on a larger scale, recrystallization might be a more practical approach than chromatography for poorly soluble compounds.[2]

Q3: What are the recommended starting conditions for column chromatography of this compound?

A3: For a non-polar compound like this compound, a good starting point for normal-phase silica gel chromatography would be a mobile phase of ethyl acetate in hexane. A typical starting gradient could be 5-30% ethyl acetate in hexane.[3] For compounds with solubility in DCM, a gradient of DCM in hexanes is also a viable option.[2]

Q4: Can I purify this compound by recrystallization? What solvents should I try?

A4: Yes, recrystallization is a powerful technique for purifying solid compounds, especially on a larger scale. For compounds similar in structure, such as 5-bromo-8-nitroisoquinoline, a mixed solvent system of heptane and toluene has been used effectively.[1][4] You could explore single solvent systems with solvents like ethanol or isopropanol, or mixed solvent systems where your compound is soluble in one solvent at elevated temperatures and insoluble in the other at room temperature.

Q5: How can I confirm the purity of my final product?

A5: A combination of analytical techniques should be used to confirm the purity of your this compound:

  • Thin Layer Chromatography (TLC): A quick and easy way to assess the number of components in your sample.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of your compound and can reveal the presence of impurities.

  • Mass Spectrometry (MS): Confirms the molecular weight of your compound.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Troubleshooting Guides

This section addresses specific problems you may encounter during the purification of this compound.

Troubleshooting Column Chromatography
Problem Potential Cause Recommended Solution
Product does not elute from the column The mobile phase is too non-polar.Gradually increase the polarity of the mobile phase. For example, if you are using an ethyl acetate/hexane system, increase the percentage of ethyl acetate.
Product co-elutes with an impurity The selectivity of the solvent system is not sufficient.Try a different solvent system. For example, if you are using ethyl acetate/hexane, consider a system with dichloromethane, such as DCM/methanol.[2]
Streaking or tailing of the product band The compound may be interacting too strongly with the silica gel, or the column may be overloaded.Add a small amount of a polar modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. Reduce the amount of crude material loaded onto the column.
Low recovery of the product The product may be irreversibly adsorbed onto the silica gel or may have precipitated on the column.Ensure the compound is fully dissolved before loading. If precipitation is suspected, try a different solvent system or consider recrystallization.
Troubleshooting Recrystallization
Problem Potential Cause Recommended Solution
No crystals form upon cooling The solution is not supersaturated, or the compound is too soluble in the chosen solvent.Reduce the volume of the solvent by evaporation. Add an anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity is observed, then heat to redissolve and cool slowly.
Product "oils out" instead of crystallizing The boiling point of the solvent is too high, or the compound is melting in the hot solvent. The cooling rate is too fast.Use a lower-boiling solvent. Ensure the solution is not saturated at the boiling point of the solvent. Allow the solution to cool more slowly.
Purity does not improve significantly The impurities have similar solubility to the product in the chosen solvent. The crystals may have formed too quickly, trapping impurities.Try a different recrystallization solvent or a mixed solvent system. Ensure slow cooling to allow for selective crystallization.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline and should be optimized for your specific crude material.

Workflow Diagram:

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Chromatography prep_crude 1. Dissolve Crude in DCM prep_silica 2. Add Silica Gel prep_crude->prep_silica prep_evap 3. Evaporate to Dry Powder (Dry Loading) prep_silica->prep_evap chrom_load 5. Load Dry Powder onto Column prep_evap->chrom_load Load chrom_pack 4. Pack Column with Silica in Hexane chrom_pack->chrom_load chrom_elute 6. Elute with Gradient (e.g., 5-30% EtOAc in Hexane) chrom_load->chrom_elute chrom_collect 7. Collect Fractions chrom_elute->chrom_collect post_tlc 8. Analyze Fractions by TLC chrom_collect->post_tlc Analyze post_pool 9. Pool Pure Fractions post_tlc->post_pool post_evap 10. Evaporate Solvent post_pool->post_evap post_dry 11. Dry Under Vacuum post_evap->post_dry end end post_dry->end Pure Product

Caption: Workflow for Purification by Flash Column Chromatography.

Step-by-Step Methodology:

  • Slurry Preparation (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of a solvent in which it is highly soluble (e.g., dichloromethane).

    • Add silica gel (2-3 times the weight of your crude material) to the solution.

    • Thoroughly mix the slurry and then remove the solvent under reduced pressure until a dry, free-flowing powder is obtained.[2]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., 100% hexane or 5% ethyl acetate in hexane).

    • Pour the slurry into your chromatography column and allow it to pack under a gentle flow of the mobile phase.

  • Loading:

    • Carefully add the dry powder of your crude material onto the top of the packed silica bed.

  • Elution:

    • Begin eluting with the initial non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase. A common gradient is from 5% to 30% ethyl acetate in hexane.[3]

    • Collect fractions throughout the elution process.

  • Analysis and Collection:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent under reduced pressure.

    • Dry the resulting solid under high vacuum to remove any residual solvent.

Protocol 2: Purification by Recrystallization

This protocol provides a general framework for recrystallization. The ideal solvent system must be determined experimentally.

Workflow Diagram:

G dissolve 1. Dissolve Crude in Minimum Hot Solvent (e.g., Heptane/Toluene) hot_filter 2. Hot Filtration to Remove Insoluble Impurities dissolve->hot_filter cool 3. Slow Cooling to Room Temperature hot_filter->cool ice_bath 4. Cool in Ice Bath to Maximize Crystal Formation cool->ice_bath filter 5. Isolate Crystals by Vacuum Filtration ice_bath->filter wash 6. Wash Crystals with Cold Solvent filter->wash dry 7. Dry Crystals Under Vacuum wash->dry pure_product Pure Product dry->pure_product

Caption: Workflow for Purification by Recrystallization.

Step-by-Step Methodology:

  • Solvent Selection:

    • Experiment with small amounts of your crude product to find a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold. A heptane/toluene mixture is a good starting point to investigate.[1][4]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional):

    • If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed.

    • To maximize the yield, you can then place the flask in an ice bath.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

    • Dry the crystals under vacuum to obtain the pure this compound.

References

Stability issues of 8-Bromo-5-fluoroisoquinoline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 8-Bromo-5-fluoroisoquinoline

A Guide to Ensuring Stability in Experimental Solutions

Welcome to the technical support center for this compound. As a pivotal intermediate in modern drug discovery, the integrity of this compound in solution is critical for reproducible and reliable experimental outcomes[1]. This guide, structured in a question-and-answer format, is designed for researchers, scientists, and drug development professionals. It addresses common stability issues, provides troubleshooting advice, and offers protocols for assessing the integrity of your solutions.

Frequently Asked Questions (FAQs)

Section 1: General Handling and Storage

Q1: How should I store the solid this compound?

As a solid, this compound is generally stable when stored under recommended conditions.[2] Manufacturer data suggests storing the compound at room temperature in a tightly sealed container to protect it from moisture and air.[3] For long-term storage, keeping it in a dry, cool, and well-ventilated place is advisable.[4]

Q2: Are there any known incompatibilities for this compound?

Yes, like many heterocyclic compounds, this compound should be kept away from strong oxidizing agents, as these can lead to degradation.[2]

Q3: My solid compound has developed a brownish color. Is it still usable?

Pure isoquinoline is a colorless liquid, while impure samples of nitrogen heterocycles can appear brownish.[5] While a slight change in color may not significantly impact purity for some applications, it can be an initial sign of degradation. It is highly recommended to verify the purity using an analytical technique like HPLC or NMR before use.

Section 2: Solution Preparation and Stability

Q4: What are the recommended solvents for preparing stock solutions?

While specific solubility data for this compound is not extensively published, based on its structure and data from similar compounds like 8-Bromo-5-fluoroquinoline[6], it is expected to be soluble in common organic solvents.

SolventExpected Solubility & Notes
Dimethyl Sulfoxide (DMSO)High solubility expected. A common choice for creating high-concentration stock solutions for biological assays.
N,N-Dimethylformamide (DMF)High solubility expected. Similar to DMSO, it is a good choice for stock solutions.
Dichloromethane (DCM)Good solubility expected. Suitable for organic synthesis applications.
TolueneA related quinoline analog is soluble in toluene.[6] Good solubility is expected.
Ethanol / MethanolModerate to good solubility expected. Often used as a solvent for reactions and some assays.
WaterLow solubility is expected. As an analogue of pyridine, isoquinoline is a weak base (pKa of 5.14) and will be more soluble in acidic aqueous solutions due to protonation.[5]

Q5: How stable is this compound in DMSO solution?

DMSO is generally a suitable solvent for short- to medium-term storage. However, for long-term storage (weeks to months), it is crucial to store stock solutions at -20°C or -80°C. Even at low temperatures, slow degradation can occur. It is best practice to prepare fresh solutions or use stocks that have been stored for a limited time. Always perform a quality control check if the solution has been stored for an extended period.

Q6: What is the impact of pH on the stability of this compound in aqueous solutions?

The stability of pharmaceutical compounds can be highly dependent on pH.[7][8] For this compound, the nitrogen atom in the isoquinoline ring is basic and can be protonated in acidic conditions.[5]

  • Acidic Conditions (pH < 5): Protonation will increase water solubility. However, highly acidic environments can sometimes catalyze hydrolysis of sensitive functional groups, although the aryl-bromide bond is generally stable.[7]

  • Neutral Conditions (pH ~7): This is often the range where the compound is least soluble but potentially most stable against hydrolysis.

  • Basic Conditions (pH > 8): Extremely basic conditions could potentially facilitate nucleophilic substitution or hydrolysis of the carbon-bromine bond, leading to the formation of 8-hydroxy-5-fluoroisoquinoline.[9]

The presence of the electron-withdrawing fluorine atom can influence the electronic distribution of the ring system and affect its basicity and susceptibility to nucleophilic attack.[10]

Q7: Is this compound sensitive to light?

Yes, caution is advised. Aromatic compounds containing a bromine substituent can be susceptible to photodecomposition.[11] Exposure to UV or even strong ambient light can potentially initiate a radical reaction, leading to the cleavage of the C-Br bond and the formation of 5-fluoroisoquinoline as a degradation product.[12] Therefore, it is critical to protect solutions from light by using amber vials or wrapping containers in aluminum foil.[13]

Troubleshooting Guide

This section addresses common problems encountered during experiments and provides a logical workflow for diagnosing the root cause.

Troubleshooting Workflow

G Troubleshooting Workflow for Stability Issues problem Problem Observed Inconsistent assay results Low potency or yield Unexpected HPLC/LC-MS peaks check_solid Step 1: Check Solid Material Was the solid stored correctly? (cool, dry, dark) Does it show discoloration? problem:f1->check_solid:f0 retest_solid { Action |  Re-test solid purity (HPLC, NMR, LC-MS) } check_solid:f1->retest_solid:f0 If purity is suspect check_solution Step 2: Review Solution Prep & Storage Solvent purity? Age of solution? Storage conditions? (Temp, Light, Container) check_solid:f1->check_solution:f0 If storage was correct retest_solid:f0->check_solution:f0 If solid is pure stability_study { Action |  Perform a forced degradation or short-term stability study (see protocol below) } check_solution:f1->stability_study:f0 If issues persist solution Resolution Prepare fresh solutions daily Store stocks at -80°C in dark Use high-purity solvents Adjust buffer pH if necessary check_solution:f1->solution:f0 If cause is obvious (e.g., old solution) hypothesize Step 3: Hypothesize Degradation Pathway Photodegradation? (de-bromination) Hydrolysis? (pH effect) Oxidation? stability_study:f1->hypothesize:f0 confirm { Action |  Use LC-MS to identify degradation products } hypothesize:f1->confirm:f0 confirm:f1->solution:f0

Caption: A logical workflow for troubleshooting stability issues.

Potential Degradation Pathways

Based on the chemical structure, several degradation pathways can be hypothesized. Identifying these can help in interpreting analytical data.

DegradationPathways Hypothesized Degradation Pathways parent This compound dehalogenated 5-Fluoroisoquinoline parent->dehalogenated Photodegradation (UV light) [C-Br cleavage] hydrolyzed 8-Hydroxy-5-fluoroisoquinoline parent->hydrolyzed Hydrolysis [Strong base, H₂O] oxidized N-Oxide Derivative parent->oxidized Oxidation [Strong oxidants]

Caption: Potential degradation pathways for this compound.

Protocol for Assessing Solution Stability

This protocol provides a framework for conducting a short-term stability study of this compound in a chosen solvent using HPLC, a primary technique for stability testing.[14][15]

Objective: To determine the stability of this compound in a specific solvent under various conditions (room temperature/light, room temperature/dark, 4°C/dark).

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., DMSO)

  • HPLC system with UV or PDA detector[14]

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., Acetonitrile/Water with 0.1% formic acid)

  • Clear and amber glass vials

Methodology:

  • Stock Solution Preparation:

    • Accurately weigh and dissolve this compound in the chosen solvent to a known concentration (e.g., 10 mM). This is your stock solution.

  • Time-Zero (T=0) Analysis:

    • Immediately after preparation, dilute an aliquot of the stock solution to a working concentration (e.g., 100 µM) with the mobile phase.

    • Inject onto the HPLC system and acquire the chromatogram.

    • Record the peak area of the parent compound. This serves as the 100% reference point.

  • Sample Incubation:

    • Aliquot the stock solution into three sets of vials:

      • Set A: Clear glass vials, stored on a lab bench (Room Temp, Light).

      • Set B: Amber glass vials, stored on a lab bench (Room Temp, Dark).

      • Set C: Amber glass vials, stored in a refrigerator at 4°C (4°C, Dark).

  • Time-Point Analysis:

    • At specified time points (e.g., 2, 4, 8, 24, 48 hours), take an aliquot from each vial set.

    • Prepare and analyze the samples by HPLC using the same method as the T=0 sample.

  • Data Analysis:

    • For each time point and condition, calculate the percentage of the parent compound remaining relative to the T=0 sample:

      • % Remaining = (Peak Area at Time X / Peak Area at T=0) * 100

    • Observe the chromatograms for the appearance of new peaks, which indicate degradation products.

    • Plot the % Remaining versus time for each condition to visualize the degradation rate.

Self-Validation and Interpretation:

  • Trustworthiness: This protocol includes a T=0 control, which is essential for accurate comparison. The use of both light-exposed and light-protected samples directly validates the compound's photostability.

  • Expertise: A significant decrease (>5-10%) in the main peak area or the appearance of new peaks >1% of the total area indicates instability under those conditions. This data allows you to make an informed decision on how to prepare and handle solutions for your specific experimental timeline. For more in-depth analysis, LC-MS can be used to identify the mass of any degradation products, helping to confirm the degradation pathway.[15]

References

Technical Support Center: Strategies for Overcoming the Low Reactivity of 8-Bromo-5-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 8-Bromo-5-fluoroisoquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this challenging heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of its reactivity and achieve success in your synthetic campaigns.

Introduction: Understanding the Challenge

This compound is a valuable scaffold in drug discovery, but its unique electronic and steric properties often lead to low reactivity in common cross-coupling and substitution reactions. The primary challenges stem from two key features:

  • Electronic Effects : The isoquinoline ring system is inherently electron-deficient. This is further amplified by the strongly electron-withdrawing fluorine atom at the C5 position. While this electron deficiency can favor nucleophilic aromatic substitution (SNAr), it significantly retards the initial oxidative addition step in many palladium-catalyzed cross-coupling reactions, which is often the rate-limiting step.

  • Steric Hindrance : The bromine atom at the C8 position is peri to the C1-H bond, creating a sterically congested environment. This hindrance can impede the approach of bulky catalyst complexes and coupling partners, further contributing to sluggish reaction rates.

This guide will provide actionable strategies to overcome these hurdles.

Visualizing the Reactivity Challenge

The following diagram illustrates the key electronic and steric factors that contribute to the low reactivity of this compound.

G Factors Influencing this compound Reactivity cluster_molecule This compound cluster_factors Inhibiting Factors cluster_consequences Consequences mol Molecule Structure (Placeholder) e_deficiency Electron Deficiency s_hindrance Steric Hindrance slow_oa Slow Oxidative Addition (Pd-Catalysis) e_deficiency->slow_oa Inductive effect of F and N deactivates C-Br bond snar_possible Potential for SNAr (at C5-F) e_deficiency->snar_possible Activates C5 position for nucleophilic attack poor_coordination Poor Catalyst Coordination s_hindrance->poor_coordination Peri-interaction at C8 blocks catalyst approach slow_oa->poor_coordination

Caption: Key electronic and steric factors affecting reactivity.

Troubleshooting Guide: Common Cross-Coupling Reactions

This section addresses specific issues you might encounter when using this compound in palladium-catalyzed cross-coupling reactions.

Scenario 1: Low to No Conversion in a Suzuki-Miyaura Coupling

Problem: You are attempting a Suzuki-Miyaura coupling with an arylboronic acid, but you observe only starting material or trace amounts of the desired product.

Root Cause Analysis: The primary bottleneck is likely a slow or inhibited oxidative addition of the Pd(0) catalyst to the electron-deficient and sterically hindered C-Br bond. The choice of catalyst, ligand, base, and solvent is critical to overcome this activation barrier.

Troubleshooting Steps & Solutions:

  • Catalyst & Ligand Selection: Standard catalysts like Pd(PPh₃)₄ may be ineffective. Switch to a more electron-rich and sterically bulky phosphine ligand system, which is known to promote oxidative addition for challenging substrates.[1]

    • Recommendation: Use a pre-formed Buchwald-type precatalyst (e.g., XPhos Pd G3, SPhos Pd G3) or generate the active catalyst in situ using Pd₂(dba)₃ or Pd(OAc)₂ with a suitable ligand.

    • Why it works: Bulky, electron-rich biarylphosphine ligands (like XPhos or SPhos) stabilize the monoligated Pd(0) species, which is highly active for oxidative addition, and can overcome steric hindrance around the C8 position.

  • Base Selection: The base plays a crucial role in the transmetalation step.[2] A weak base may not be sufficient to activate the boronic acid.

    • Recommendation: Switch from a mild base like Na₂CO₃ or K₂CO₃ to a stronger base such as K₃PO₄ or Cs₂CO₃.

    • Why it works: Stronger bases facilitate the formation of the more nucleophilic boronate species, which accelerates the transmetalation step. Cesium and potassium cations can also have beneficial effects on catalyst activity.

  • Solvent and Temperature:

    • Recommendation: Use a higher-boiling point solvent like 1,4-dioxane, toluene, or DME with a small amount of water (e.g., 10:1 organic/water). Increase the reaction temperature to 100-120 °C. Microwave heating can also be beneficial for driving sluggish reactions to completion.

    • Why it works: Higher temperatures provide the necessary energy to overcome the high activation barrier of the oxidative addition step. The presence of water is often essential for the transmetalation step in Suzuki couplings.

Optimized Starting Conditions for Suzuki Coupling:

ComponentRecommendationRationale
Aryl Halide This compound (1.0 equiv)Substrate
Boronic Acid Arylboronic Acid or Ester (1.2-1.5 equiv)Coupling Partner
Pd Source XPhos Pd G3 (2-5 mol%)Highly active precatalyst for challenging substrates.
Ligand (If not using a precatalyst) XPhos (4-10 mol%)Electron-rich, bulky ligand to promote oxidative addition.
Base K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Strong base to facilitate transmetalation.
Solvent 1,4-Dioxane / H₂O (10:1)High-boiling solvent system.
Temperature 100-110 °CTo overcome the activation energy barrier.
Scenario 2: Failure in Buchwald-Hartwig Amination

Problem: Your C-N coupling reaction between this compound and a primary or secondary amine is not proceeding, or you are observing significant side products.

Root Cause Analysis: Similar to the Suzuki coupling, a slow oxidative addition is a likely culprit. Additionally, the choice of base is critical to deprotonate the amine without causing unwanted side reactions. Catalyst inhibition by the amine or the product can also be an issue.

Troubleshooting Steps & Solutions:

  • Ligand is Key: The success of a Buchwald-Hartwig amination is highly dependent on the ligand.[3][4]

    • Recommendation: Employ sterically hindered, electron-rich dialkylbiaryl phosphine ligands. For primary amines, BrettPhos is an excellent choice. For secondary amines, RuPhos or XPhos are often effective.

    • Why it works: These ligands promote both the oxidative addition and the final reductive elimination step, which forms the C-N bond.[5] Their bulkiness helps prevent the formation of inactive catalyst dimers.

  • Base Selection: A strong, non-nucleophilic base is required.

    • Recommendation: Use a strong base like NaOt-Bu, KOt-Bu, or LiHMDS.

    • Why it works: These bases are strong enough to deprotonate a wide range of amines, forming the corresponding amide that participates in the catalytic cycle, but are sterically hindered enough to minimize side reactions with the aryl bromide.

  • Solvent Choice:

    • Recommendation: Anhydrous, non-protic polar solvents such as toluene, dioxane, or THF are generally preferred.

    • Why it works: These solvents effectively solubilize the reactants and catalyst complex without interfering with the reaction mechanism.

Optimized Starting Conditions for Buchwald-Hartwig Amination:

ComponentRecommendationRationale
Aryl Halide This compound (1.0 equiv)Substrate
Amine Primary or Secondary Amine (1.2 equiv)Coupling Partner
Pd Source RuPhos Pd G3 (2-5 mol%) or Pd₂(dba)₃ (2 mol%)Precatalyst or Pd(0) source.
Ligand (If using Pd₂(dba)₃) RuPhos (4 mol%)Ligand designed for C-N coupling.
Base NaOt-Bu (1.4 equiv)Strong, non-nucleophilic base.
Solvent Toluene or 1,4-DioxaneAnhydrous, non-protic solvent.
Temperature 90-110 °CTo drive the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: Can I perform a Sonogashira coupling on this compound?

A1: Yes, a Sonogashira coupling should be feasible, but it will likely require optimized conditions due to the substrate's low reactivity. The standard Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, amine base) may be sluggish.[6][7]

Recommendations for a successful Sonogashira coupling:

  • Catalyst/Ligand: Consider using a more active palladium source like Pd(PPh₃)₄ or a palladium catalyst with a more electron-rich ligand like P(t-Bu)₃.

  • Copper Co-catalyst: The use of CuI is generally recommended to facilitate the formation of the copper acetylide.

  • Base/Solvent: An amine base like triethylamine (TEA) or diisopropylamine (DIPA) is typically used, often serving as the solvent or co-solvent with THF or DMF.

  • Temperature: Elevated temperatures (60-100 °C) may be necessary.

Q2: Is Nucleophilic Aromatic Substitution (SNAr) a viable strategy with this molecule?

A2: Nucleophilic aromatic substitution is a potential pathway, but likely not at the C8-Br position under typical SNAr conditions. The C-Br bond is not sufficiently activated for SNAr. However, the C5-F bond is highly activated by the electron-withdrawing nature of the isoquinoline ring system. Therefore, you may observe substitution of the fluorine atom, not the bromine, especially with strong nucleophiles and high temperatures.

  • To promote SNAr at the C5 position: Use a strong nucleophile (e.g., NaOMe, NaSMe, or a secondary amine) in a polar aprotic solvent like DMSO or DMF at elevated temperatures.

  • To avoid SNAr at the C5 position during cross-coupling: Use less nucleophilic conditions and moderate temperatures if possible. The conditions for most palladium-catalyzed couplings are generally not conducive to SNAr at the C5-F position.

Q3: My reaction is clean but stalls at ~50% conversion. What should I do?

A3: Stalled reactions are often due to catalyst deactivation or product inhibition.

  • Catalyst Deactivation: The active Pd(0) species can be sensitive. Ensure your reaction is run under a strictly inert atmosphere (argon or nitrogen). Degassing your solvent is crucial. You can also try adding a fresh portion of the catalyst and ligand midway through the reaction.

  • Product Inhibition: The product, a substituted isoquinoline, can sometimes coordinate to the palladium center more strongly than the reactants, effectively poisoning the catalyst. Switching to a more sterically hindered ligand can sometimes mitigate this by making product binding less favorable.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound.

G start Start step1 1. Add Reactants to Vial: - this compound (1 equiv) - Boronic Acid (1.2 equiv) - K3PO4 (2.5 equiv) - XPhos Pd G3 (3 mol%) start->step1 step2 2. Add Solvent: - 1,4-Dioxane/H2O (10:1) step1->step2 step3 3. Degas Mixture: - Sparge with Argon for 15 min step2->step3 step4 4. Heat Reaction: - Stir at 100 °C for 12-24h step3->step4 step5 5. Work-up: - Cool to RT - Dilute with EtOAc - Wash with H2O and Brine step4->step5 step6 6. Purify: - Dry over Na2SO4 - Concentrate - Column Chromatography step5->step6 end_node Final Product step6->end_node

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding arylboronic acid (1.2 eq.), potassium phosphate (K₃PO₄, 2.5 eq.), and XPhos Pd G3 (3 mol%).

  • Seal the vial with a septum-lined cap.

  • Evacuate and backfill the vial with argon or nitrogen three times.

  • Add degassed 1,4-dioxane and water (10:1 ratio, to achieve a 0.1 M concentration with respect to the aryl bromide).

  • Place the reaction vial in a preheated oil bath or heating block at 100 °C.

  • Stir the reaction for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Strategies for Preventing Dehalogenation of 8-Bromo-5-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 8-Bromo-5-fluoroisoquinoline. This molecule is a valuable building block in medicinal chemistry and materials science, but its utility is often challenged by an undesired side reaction: the premature loss of the bromine atom, a process known as hydrodehalogenation or simply "debromination." This guide provides in-depth troubleshooting advice, preventative protocols, and mechanistic insights to help researchers maintain the integrity of the crucial C-Br bond during common synthetic transformations.

Part 1: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered by researchers when working with this compound and similar electron-deficient N-heterocycles.

FAQ 1: I'm observing significant formation of 5-fluoroisoquinoline (the debrominated byproduct) in my Suzuki-Miyaura coupling. What are the likely causes?

Answer: The formation of the debrominated product in a Suzuki-Miyaura reaction is a classic sign of hydrodehalogenation, which competes with the desired cross-coupling pathway.[1] The root cause is almost always the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] Several factors can promote the formation of Pd-H and its subsequent reductive elimination with your substrate to yield the unwanted Ar-H byproduct.

  • Aggressive Base Selection: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), in the presence of trace water or alcohol solvents, can generate hydride donors that feed into the catalytic cycle.[2]

  • Suboptimal Ligand Choice: The ligand's job is to stabilize the palladium center and promote the desired steps of oxidative addition and reductive elimination of the coupled product. Less effective ligands may allow for side reactions, including the formation of Pd-H species.

  • Protic Solvents or Contaminants: Solvents such as methanol or even residual water in aprotic solvents like dioxane or THF can serve as hydride sources, directly fueling the dehalogenation pathway.[1]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of dehalogenation relative to the cross-coupling, especially if the transmetalation step is slow.

Troubleshooting Workflow: Suzuki-Miyaura Debromination

start High Debromination Observed q1 Step 1: Evaluate Base Is it NaOtBu or another strong alkoxide? start->q1 a1 Action: Switch to a milder inorganic base (e.g., K3PO4 or K2CO3). q1->a1 Yes q2 Step 2: Assess Ligand Using PPh3 or a simple phosphine? q1->q2 No a1->q2 a2 Action: Switch to a bulky, electron-rich biarylphosphine (e.g., SPhos, XPhos, RuPhos). q2->a2 Yes q3 Step 3: Check Solvents & Temperature Using protic solvents? High temp (>100°C)? q2->q3 No a2->q3 a3 Action: Use rigorously degassed, anhydrous aprotic solvents (Dioxane, Toluene). Lower temperature to 80-90°C. q3->a3 Yes end Problem Mitigated q3->end No, review substrate purity a3->end G Pd0 L-Pd(0) ArPdX L-Pd(II)(Ar)X Pd0->ArPdX Oxidative Addition (Ar-X) ArPdAr_prime L-Pd(II)(Ar)(Ar') ArPdX->ArPdAr_prime Transmetalation (Ar'-B(OR)2) PdH L-Pd(II)(H)X ArPdX->PdH Hydride Transfer Product Ar-Ar' (Product) ArPdAr_prime->Product Reductive Elimination (k_couple) Byproduct Ar-H (Byproduct) PdH->Byproduct Reductive Elimination (k_dehalo) Hydride Hydride Source (H2O, Base, ROH)

References

Technical Support Center: Work-up Procedures for 8-Bromo-5-fluoroisoquinoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 8-Bromo-5-fluoroisoquinoline. This guide is designed to provide in-depth technical assistance and troubleshooting advice for the critical work-up stage of reactions involving this versatile building block. The unique electronic properties imparted by the bromine and fluorine substituents can influence reaction outcomes and necessitate specific considerations during purification. This resource synthesizes field-proven insights and established chemical principles to help you navigate these challenges effectively.

Troubleshooting Guide: Common Issues in this compound Reaction Work-ups

This section addresses specific problems you might encounter after your reaction is complete. The advice provided is based on analogous systems and established principles for palladium-catalyzed cross-coupling reactions, which are common for this substrate.[1][2]

Question 1: My crude NMR shows a complex mixture of products after a Suzuki coupling. How can I simplify the purification?

Answer: A complex crude NMR in a Suzuki coupling often points to side reactions such as homocoupling of the boronic acid or dehalogenation of your starting material.[3] A systematic work-up is key to removing major impurities before chromatography.

  • Initial Quench and Filtration: After the reaction, a common first step is to cool the mixture and filter it through a pad of Celite®. This will remove the heterogeneous palladium catalyst and some inorganic salts.[4]

  • Aqueous Wash to Remove Boronic Acid Byproducts: Boronic acids and their byproducts can often be removed with an aqueous wash. Washing the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution, can help remove unreacted boronic acid. For more stubborn boron-containing impurities, a wash with 1M NaOH can be effective, but be mindful of the pH stability of your product. Some literature also suggests that repeated co-evaporation with methanol can remove boron compounds as volatile trimethyl borate.

  • Solvent Selection for Extraction: Since this compound is soluble in toluene, using toluene or another aromatic hydrocarbon as the primary organic solvent for extraction can be a good choice.[5] Ethyl acetate is also a common and effective solvent for extracting similar heterocyclic compounds.[4]

Question 2: I am having trouble removing the palladium catalyst and phosphine ligands from my product after a Buchwald-Hartwig amination.

Answer: Palladium and phosphine ligand removal is a frequent challenge in these reactions.[6] Here are several strategies:

  • Filtration: As a first step, passing the reaction mixture through a pad of Celite® can remove a significant portion of the palladium catalyst.

  • Acidic Wash for Basic Products: If your coupled product is not acid-sensitive, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can protonate the basic nitrogen of the isoquinoline ring, potentially aiding in the separation from non-basic impurities. However, this may move your product into the aqueous layer, so this strategy needs to be carefully considered based on your product's structure.

  • Specialized Scavengers: For persistent palladium contamination, consider using a scavenger resin. Thiol-functionalized silica gel or polymers can be effective at binding residual palladium.

  • Oxidative Work-up for Phosphine Ligands: Triphenylphosphine and other phosphine ligands can be oxidized to their corresponding phosphine oxides, which are often more polar and can be removed more easily by chromatography. A dilute hydrogen peroxide wash is sometimes employed for this purpose, but compatibility with your product must be verified.

Question 3: My product seems to be partially decomposing during the work-up. What could be the cause and how can I prevent it?

Answer: Decomposition can be triggered by harsh pH conditions, exposure to air (oxidation), or prolonged heating.

  • Maintain Neutral pH: Unless a specific pH is required for impurity removal, try to keep your aqueous washes close to neutral (pH 7). Use of saturated sodium bicarbonate for neutralization is generally milder than strong bases.

  • Minimize Heat: Concentrate your organic extracts under reduced pressure at a moderate temperature. Avoid prolonged heating of the crude product.

  • Inert Atmosphere: While less common for the work-up phase than the reaction itself, if your product is particularly air-sensitive, consider performing extractions and filtrations under a nitrogen or argon atmosphere.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and purification of this compound and its derivatives.

Q1: What is a standard work-up procedure for a Suzuki coupling reaction with this compound?

A1: A general protocol for a Suzuki coupling work-up is as follows:

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent like ethyl acetate or toluene.[4][5]

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional organic solvent.

  • Transfer the filtrate to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate, water, and finally, brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[7]

Q2: What is a recommended work-up for a Buchwald-Hartwig amination reaction?

A2: The work-up for a Buchwald-Hartwig amination is similar to that of a Suzuki coupling, with a focus on removing the base and ligand byproducts.

  • After cooling, dilute the reaction mixture with a suitable organic solvent.

  • Filter through Celite® to remove the catalyst.

  • Wash the organic phase with water to remove inorganic bases like potassium carbonate or cesium carbonate.

  • If a strong base like sodium tert-butoxide was used, a wash with a saturated solution of ammonium chloride can be effective for quenching.

  • Dry the organic layer and concentrate.

  • Purify by column chromatography. The choice of eluent will be critical to separate the product from residual phosphine ligands or their oxides.

Q3: How can I confirm the purity of my final product?

A3: Purity should be assessed using a combination of analytical techniques.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and to check for the presence of impurities. Specific NMR data for this compound can be found in chemical databases like ChemicalBook.[8]

  • Mass Spectrometry (MS): Provides the molecular weight of your product, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): A powerful technique for determining the purity of your compound by separating it from even minor impurities.

Q4: What are some common impurities to look out for?

A4: Besides residual starting materials, catalyst, and ligands, be aware of:

  • Dehalogenated product: The bromo group can sometimes be replaced by a hydrogen.

  • Homocoupled products: Arising from the coupling of two molecules of your boronic acid (in Suzuki reactions) or two molecules of the aryl halide.

  • Solvent adducts: Depending on the reactivity of your intermediates.

Visualizing the Work-up Workflow

The following diagram illustrates a general workflow for the work-up and purification of this compound reactions.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Work-up cluster_purification Purification Reaction Reaction Mixture (Product, Catalyst, Reagents, Byproducts) Quench Quench Reaction (e.g., add water or sat. NH4Cl) Reaction->Quench Step 1 Filter Filter through Celite® (Removes Pd catalyst) Quench->Filter Step 2 Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate/Water) Filter->Extract Step 3 Wash Aqueous Washes (e.g., NaHCO3, Brine) Extract->Wash Step 4 Dry Dry Organic Layer (e.g., Na2SO4) Wash->Dry Step 5 Concentrate Concentrate (Rotary Evaporation) Dry->Concentrate Step 6 Chromatography Column Chromatography Concentrate->Chromatography Step 7 Final_Product Pure Product Chromatography->Final_Product Step 8

Caption: A generalized workflow for the work-up of this compound reactions.

Troubleshooting Logic Diagram

This diagram provides a decision-making framework for troubleshooting common issues during the work-up and purification process.

Troubleshooting_Logic cluster_impure Impurity Identification cluster_solutions Corrective Actions Start Crude Product Analysis (NMR, TLC, LC-MS) Impure Product is Impure Start->Impure Purity < 95% Pure Product is Pure and Isolated Start->Pure Purity > 95% Low_Yield Low Yield Start->Low_Yield Yield is low Catalyst_Residue Catalyst/Ligand Residue? Impure->Catalyst_Residue Action_Yield - Check for product in  aqueous layers - Assess for decomposition  during work-up - Re-optimize reaction Low_Yield->Action_Yield SM_Residue Starting Material? Catalyst_Residue->SM_Residue No Action_Catalyst - Filter through Celite® again - Use a scavenger resin - Optimize chromatography Catalyst_Residue->Action_Catalyst Yes Side_Product Side Products? SM_Residue->Side_Product No Action_SM - Re-run chromatography with  a shallower gradient - Re-subject crude material to  reaction conditions SM_Residue->Action_SM Yes Action_SP - Optimize reaction conditions  (temp, time, reagents) - Employ alternative purification  (e.g., recrystallization) Side_Product->Action_SP Yes

Caption: A decision tree for troubleshooting common purification issues.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the work-up of palladium-catalyzed cross-coupling reactions.

ParameterSuzuki CouplingBuchwald-Hartwig AminationRationale
Quenching Agent Water or sat. NH₄ClWater or sat. NH₄ClNeutralizes reactive species and begins the separation process.
Extraction Solvent Ethyl Acetate, TolueneEthyl Acetate, TolueneChosen for good product solubility and immiscibility with water.[4][5]
Aqueous Wash 1 Sat. NaHCO₃ or 1M Na₂CO₃WaterRemoves acidic boronic acid byproducts.[3]
Aqueous Wash 2 BrineBrineReduces the solubility of the organic product in the aqueous layer.
Drying Agent Anhydrous Na₂SO₄ or MgSO₄Anhydrous Na₂SO₄ or MgSO₄Removes residual water from the organic phase.

References

Validation & Comparative

A Senior Application Scientist's Guide to Suzuki Coupling: 8-Bromo-5-fluoroisoquinoline vs. 8-Iodoisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the isoquinoline scaffold is a cornerstone of medicinal chemistry, appearing in numerous bioactive compounds. The Suzuki-Miyaura cross-coupling reaction is an indispensable tool for elaborating this core structure, enabling the formation of crucial carbon-carbon bonds.[1] The choice of the aryl halide precursor is a critical decision point that profoundly impacts reaction efficiency, yield, and overall project timelines.

This in-depth guide provides a comparative analysis of two common isoquinoline precursors for Suzuki coupling: 8-Bromo-5-fluoroisoquinoline and 8-Iodoisoquinoline . We will dissect the fundamental principles governing their reactivity, present supporting data, and offer a practical framework for selecting the optimal substrate for your synthetic campaign.

The Decisive Step: Understanding Reactivity through Mechanism

The efficacy of a Suzuki coupling is largely dictated by the first and often rate-determining step of the catalytic cycle: the oxidative addition of the aryl halide to the palladium(0) catalyst.[2] In this step, the palladium center inserts itself into the carbon-halogen (C-X) bond, forming a Pd(II) intermediate. The facility of this step is inversely proportional to the strength of the C-X bond; a weaker bond cleaves more readily, accelerating the entire catalytic process.

The universally accepted reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is:

Aryl-Iodide > Aryl-Bromide >> Aryl-Chloride

This trend is a direct consequence of the decreasing carbon-halogen bond dissociation energies (BDEs) down the group.

Diagram: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex tm_complex Ar-Pd(II)(R)L₂ oa_complex->tm_complex tm_complex->pd0 product Product (Ar-R) tm_complex->product Reductive Elimination arx Aryl Halide (Ar-X) arx->pd0 Oxidative Addition boronic Boronic Acid (R-B(OH)₂) + Base boronic->oa_complex Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Head-to-Head Comparison: Theoretical & Physicochemical Properties

Let's analyze the intrinsic properties of each substrate that govern their performance in the Suzuki coupling.

Property8-IodoisoquinolineThis compoundAnalysis & Causality
Leaving Group IodineBromineIodine is a superior leaving group due to the weaker C-I bond.
C-X Bond Energy ~67 kcal/mol (for Ph-I)[3]~84 kcal/mol (for Ph-Br)[3]The significantly lower BDE of the C-I bond means less energy is required for the initial oxidative addition, leading to faster reaction rates.
Electronic Effects NeutralElectron-withdrawing fluorineThe fluorine at the 5-position exerts a strong -I (inductive) effect, withdrawing electron density from the aromatic system. This makes the C8 carbon more electrophilic and can accelerate the oxidative addition step.
Predicted Reactivity Higher Lower Despite the activating effect of the fluorine, the dominant factor is the C-X bond energy. The C-I bond is inherently more labile, making 8-iodoisoquinoline the more reactive partner under identical conditions.
Molecular Weight 255.07 g/mol 226.04 g/mol Relevant for calculating molar equivalents.

Expert Insights:

  • The Primacy of Bond Energy: While the electron-withdrawing fluorine in this compound is beneficial, it cannot fully compensate for the fundamental difference in bond strength between a C-Br and a C-I bond. The 17 kcal/mol difference in BDE is substantial and translates directly to higher activation energy for the bromide.

  • 8-Iodoisoquinoline: This substrate is the workhorse for challenging Suzuki couplings. Its high reactivity allows for milder reaction conditions (lower temperatures, shorter reaction times) and often leads to higher yields, especially with sterically hindered or electronically deactivated boronic acids.

  • This compound: This substrate is a robust and often more cost-effective alternative. The presence of the fluorine atom enhances its reactivity compared to a simple 8-bromoisoquinoline. It is perfectly suitable for a wide range of standard Suzuki couplings, though it may require more forcing conditions (higher temperatures, longer times, or more active catalysts) than its iodo counterpart.

A Unified Experimental Protocol for Comparison

While no single publication directly compares these two substrates, we can construct a reliable, generalized protocol based on established methods for similar heterocyclic systems.[4][5][6] This protocol serves as a robust starting point for both substrates, with expected variations in reaction parameters.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the isoquinoline halide (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and, if required, a supporting ligand (e.g., SPhos, 4-10 mol% if using a catalyst like Pd(OAc)₂).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen) for three cycles.

  • Solvent Addition: Add the degassed solvent system via syringe. A common and effective system is a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]

  • Reaction Execution: Place the flask in a preheated oil bath or heating block.

    • For 8-Iodoisoquinoline , begin at 80 °C and monitor the reaction.

    • For This compound , a higher temperature of 90-100 °C may be required for a comparable reaction rate.

  • Monitoring: Track the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired 8-arylisoquinoline product.

Table: Expected Experimental Outcomes

This table projects the likely performance differences based on the principles discussed.

Parameter8-IodoisoquinolineThis compoundJustification
Reaction Temp. 70-90 °C90-110 °CHigher energy input needed to cleave the stronger C-Br bond.
Reaction Time 1-6 hours6-24 hoursFaster oxidative addition with the iodide leads to shorter overall cycle time.
Catalyst Loading Lower (e.g., 1-3 mol%)Higher (e.g., 3-5 mol%)The more reactive substrate may achieve full conversion with less catalyst.
Typical Yield Very Good to Excellent (>85%)Good to Very Good (>70%)Higher reactivity often minimizes side reactions (e.g., protodeboronation of the boronic acid), leading to cleaner reactions and higher yields.
Substrate Scope BroaderBroadThe iodide is more reliable for coupling with challenging, less reactive boronic acids.

Decision Framework: Choosing Your Substrate

The choice between the bromo- and iodo-isoquinoline is not merely academic; it has practical consequences for cost, time, and the probability of success.

Diagram: Substrate Selection Workflow

Decision_Tree start Project Goal: Synthesize 8-Arylisoquinoline q1 Is the boronic acid sterically hindered or electronically deactivated? start->q1 q2 Is maximizing yield and minimizing reaction time the top priority? q1->q2 No use_iodo Choose: 8-Iodoisoquinoline q1->use_iodo Yes q3 Is cost-effectiveness a primary driver for the project? q2->q3 No q2->use_iodo Yes q3->use_iodo No (Reactivity is paramount) use_bromo Choose: This compound q3->use_bromo Yes

Caption: A decision-making guide for substrate selection.

Use 8-Iodoisoquinoline when:

  • You are working with a challenging or precious boronic acid.

  • Maximizing yield is critical for a multi-step synthesis.

  • Rapid reaction completion is necessary to meet project deadlines.

  • Milder conditions are required to preserve sensitive functional groups elsewhere in the molecule.

Use this compound when:

  • Performing routine couplings with standard, reactive boronic acids.

  • Cost of starting materials is a significant consideration, as aryl bromides are generally less expensive than the corresponding iodides.

  • Reaction conditions can be pushed to higher temperatures without degrading the substrate or product.

  • The project is in an early, exploratory phase where moderate yields are acceptable.

Conclusion

Both 8-iodoisoquinoline and this compound are valuable precursors for the synthesis of 8-arylisoquinolines via the Suzuki-Miyaura coupling. The choice between them is a strategic one based on a trade-off between reactivity and cost.

8-Iodoisoquinoline offers superior reactivity due to its weaker carbon-iodine bond, ensuring faster reactions, milder conditions, and often higher yields. It is the substrate of choice for demanding applications where performance is paramount.

This compound represents a highly viable and more economical alternative. The activating, electron-withdrawing effect of the 5-fluoro substituent makes it a competent coupling partner for a broad range of applications, particularly when reaction conditions can be optimized to overcome the higher activation energy of the carbon-bromine bond.

A thorough understanding of the mechanistic principles and practical considerations outlined in this guide will empower researchers to make informed decisions, optimizing their synthetic routes for success.

References

Navigating the Frontier of Anticancer Drug Discovery: A Comparative Analysis of 8-Bromo-5-fluoroisoquinoline Derivatives Against Established Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the isoquinoline scaffold stands as a "privileged structure," a foundational framework upon which numerous clinically significant molecules have been built.[1] Its rigid, bicyclic nature provides an ideal template for developing targeted therapies. The strategic addition of halogen atoms, such as bromine and fluorine, is a well-established medicinal chemistry tactic to enhance potency, selectivity, and pharmacokinetic properties. This guide delves into the emerging class of 8-Bromo-5-fluoroisoquinoline derivatives, presenting a comparative analysis of their biological activity against known inhibitors in key anticancer pathways.

While comprehensive data on a singular, named series of "this compound derivatives" remains nascent in publicly available literature, compelling evidence from closely related analogs—specifically brominated quinolines—points toward potent anticancer activity. This guide will use 5,7-dibromo-8-hydroxyquinoline, a structurally analogous Topoisomerase I inhibitor, as a representative proxy to frame the discussion and comparison with established clinical agents. We will explore the plausible mechanisms of action, juxtapose their potency with current standards of care, and provide detailed experimental protocols for researchers seeking to validate these novel compounds.

The Rationale for Halogenation: Enhancing the Isoquinoline Core

The isoquinoline nucleus is a versatile scaffold found in natural products and synthetic drugs, exhibiting a wide array of biological effects including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The introduction of a bromine atom at the 8-position and a fluorine atom at the 5-position is not arbitrary. This specific substitution pattern is designed to modulate the electronic and steric properties of the molecule, potentially leading to:

  • Enhanced Target Binding: The electronegativity of the fluorine atom can create favorable interactions within the target protein's binding pocket.

  • Improved Selectivity: The precise placement of halogens can steer the molecule towards a specific enzyme or receptor, reducing off-target effects.

  • Increased Metabolic Stability: Fluorine substitution can block sites of metabolic degradation, prolonging the compound's half-life in the body.

Based on the known activities of similar heterocyclic compounds, the primary anticancer mechanisms for this compound derivatives are hypothesized to involve the inhibition of critical enzymes in DNA maintenance and cell signaling, namely Topoisomerase I, Poly(ADP-ribose) polymerase (PARP), and Tankyrase.

Comparative Analysis of Biological Activity

To provide a clear perspective on the potential of this emerging class, we compare the activity of our representative brominated quinoline with established inhibitors of Topoisomerase I, PARP, and Tankyrase.

Target 1: Topoisomerase I - Unraveling the DNA Supercoil

Topoisomerase I (Top1) is a vital enzyme that alleviates torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[4] Inhibiting Top1 leads to the accumulation of these breaks, ultimately triggering cell death. This mechanism is the basis for the clinical efficacy of camptothecin derivatives.

Studies have demonstrated that brominated quinoline derivatives, such as 5,7-dibromo-8-hydroxyquinoline, exhibit potent antiproliferative activity against a range of cancer cell lines and function by inhibiting Topoisomerase I.[5][6]

Compound/Derivative Class Mechanism of Action Target Reported IC₅₀ Cancer Cell Line Reference(s)
5,7-Dibromo-8-hydroxyquinoline Topoisomerase I InhibitionTop16.7 - 25.6 µg/mL (Antiproliferative)HT29, HeLa, C6[5][7]
Camptothecin Topoisomerase I PoisonTop1~10 nMHT-29[1]
Topotecan Topoisomerase I PoisonTop1~33 nMHT-29[1]

Note: The IC₅₀ for the brominated quinoline is for antiproliferative activity, which is a downstream effect of its enzymatic inhibition.

Target 2: PARP & Tankyrase - Guardians of Genomic Integrity and Wnt Signaling

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA repair.[8] PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations) through a concept known as synthetic lethality.[8]

Tankyrases (TNKS1/2) are members of the PARP family that play a distinct role in regulating the Wnt/β-catenin signaling pathway, a cascade frequently dysregulated in cancers, particularly colorectal cancer.[9] By inhibiting tankyrase, the degradation of Axin (a key scaffold protein) is prevented, which in turn promotes the destruction of β-catenin, thereby shutting down pro-tumorigenic Wnt signaling.[9]

Compound Class Mechanism of Action Target Reported IC₅₀ Reference(s)
Olaparib PARP1/2 Catalytic InhibitionPARP1/25 nM (PARP1), 1 nM (PARP2)[8]
Niraparib PARP1/2 Catalytic InhibitionPARP1/23.8 nM (PARP1), 2.1 nM (PARP2)[8]
NVP-TNKS656 Tankyrase InhibitionTNKS26 nM[10]
RK-287107 Tankyrase InhibitionTNKS1/214.3 nM (TNKS1), 10.6 nM (TNKS2)

While direct data for this compound derivatives against PARP or Tankyrase is pending, the isoquinoline core is a common feature in many PARP inhibitors. The potential for dual-targeting or selective inhibition makes this an exciting avenue for further investigation.

Key Signaling Pathways

Understanding the molecular pathways targeted by these inhibitors is crucial for rational drug design and for predicting clinical efficacy and potential side effects.

Wnt/β-Catenin Signaling Pathway

Tankyrase inhibitors exert their anticancer effects by intervening in the Wnt signaling pathway. In many cancers, this pathway is aberrantly "on," leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of genes promoting cell proliferation. Tankyrase inhibitors stabilize the "destruction complex," leading to the degradation of β-catenin and halting this pro-growth signaling.

Wnt_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP56 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex inhibits BetaCatenin_cyto β-catenin (Cytoplasm) DestructionComplex->BetaCatenin_cyto phosphorylates for degradation Proteasome Proteasome BetaCatenin_cyto->Proteasome degraded by BetaCatenin_nuc β-catenin (Nucleus) BetaCatenin_cyto->BetaCatenin_nuc translocates to TCF_LEF TCF/LEF BetaCatenin_nuc->TCF_LEF binds TargetGenes Target Gene Transcription TCF_LEF->TargetGenes activates Tankyrase Tankyrase Tankyrase->DestructionComplex destabilizes Axin Tankyrase_Inhibitor Tankyrase Inhibitor (e.g., NVP-TNKS656) Tankyrase_Inhibitor->Tankyrase inhibits

Caption: The Wnt/β-catenin signaling pathway and the point of intervention for Tankyrase inhibitors.

Experimental Protocols for Compound Validation

To empower researchers to investigate the biological activity of novel this compound derivatives, this section provides detailed, step-by-step methodologies for key validation assays. The inclusion of appropriate controls is critical for data integrity.

Experimental Workflow Overview

Workflow Start Compound Synthesis (this compound derivative) Assay1 Cell Viability Assay (MTT) Start->Assay1 Assay2 Enzyme Inhibition Assay (e.g., Topoisomerase I) Start->Assay2 DataAnalysis Data Analysis (IC₅₀ Determination) Assay1->DataAnalysis Assay2->DataAnalysis Conclusion Lead Compound Identification DataAnalysis->Conclusion

References

Comparative Analysis of 8-Bromo-5-fluoroisoquinoline Analogs: A Guide to Structure-Activity Relationships for Novel Kinase and Topoisomerase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. The targeted introduction of a bromine atom at the 8-position and a fluorine atom at the 5-position creates a unique chemical entity, 8-bromo-5-fluoroisoquinoline, with significant potential for the development of novel therapeutics. While direct and extensive Structure-Activity Relationship (SAR) studies on this specific analog series are nascent, a wealth of information from structurally related quinoline and isoquinoline derivatives allows for a robust, inferential analysis of their potential as kinase and topoisomerase inhibitors.

This guide synthesizes findings from analogous scaffolds to provide a comparative framework for researchers. We will explore the anticipated biological activities, delve into the mechanistic rationale behind substituent effects, and provide detailed experimental protocols for evaluating novel analogs. The central hypothesis is that the this compound core acts as a versatile scaffold for developing potent and selective inhibitors of key cellular proliferation pathways.

The this compound Scaffold: A Strategic Design

The this compound structure is not a random assortment of functionalities. Each component is strategically placed to influence the molecule's physicochemical properties and its interaction with biological targets.

  • The Isoquinoline Core: This nitrogen-containing heterocycle is a well-established pharmacophore found in a wide range of kinase inhibitors.[1][2] Its rigid structure provides a defined orientation for substituents to interact with the active sites of enzymes.

  • 8-Bromo Substitution: The bromine atom at the C8 position significantly influences the electronic properties of the ring system. It is an electron-withdrawing group that can also serve as a key synthetic handle for further diversification through cross-coupling reactions. Studies on related bromo-quinolines have demonstrated potent anticancer activity, suggesting the bromine moiety is crucial for cytotoxicity.[3][4]

  • 5-Fluoro Substitution: The introduction of a fluorine atom is a classic medicinal chemistry strategy to enhance metabolic stability, binding affinity, and cell permeability.[1] In the context of kinase inhibitors, fluorine can form critical hydrogen bonds or other non-covalent interactions within the ATP-binding pocket.

Inferred Biological Targets and Comparative Activity

Based on data from analogous compounds, this compound derivatives are predicted to primarily target enzymes involved in cell division and DNA maintenance, such as protein kinases and topoisomerases.

Kinase Inhibition

The isoquinoline-5-sulfonamide scaffold is a known hinge-binding motif for many serine/threonine kinases, including Rho-associated coiled-coil containing protein kinase (ROCK), Protein Kinase A (PKA), and Protein Kinase C (PKC).[1] While direct data for this compound is unavailable, we can infer its potential from well-characterized inhibitors like Fasudil and Y-27632. The addition of the 8-bromo and 5-fluoro substituents is anticipated to modulate the selectivity and potency profile of the parent isoquinoline scaffold. For instance, a related fluoroquinazoline derivative has been identified as a selective Aurora A kinase inhibitor.[5]

Table 1: Comparative Inhibitory Activity of Related Kinase Inhibitors

CompoundTarget KinaseIC50 / KiSource
Fasudil ROCK1Ki: 330 nM[1]
PKAKi: 1.9 µM[1]
PKCKi: 10.2 µM[1]
Y-27632 ROCK1Ki: 220 nM[1]
PKAKi: 25 µM[1]
PKCKi: >250 µM[1]
CX-4945 (a quinoline derivative) CK2IC50: 0.3 nM[6]
Compound 6e (a fluoroquinazoline) Aurora AIC50: 168.78 µM[5]

Note: This table presents data for structurally related compounds to provide a benchmark for potential activity.

Topoisomerase Inhibition and Anticancer Activity

Bromo-substituted quinoline derivatives have demonstrated significant antiproliferative activity against various cancer cell lines, including C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma).[3] The primary mechanism for some of these compounds is the inhibition of Topoisomerase I, an enzyme essential for DNA replication and repair.[3][7] This leads to DNA damage, cell cycle arrest, and apoptosis. The structural similarity suggests that this compound analogs could exhibit similar cytotoxic and anti-topoisomerase activities.

Table 2: In Vitro Cytotoxicity of Related Bromo-Quinolines

CompoundCell LineIC50 (µg/mL)Source
5,7-Dibromo-8-hydroxyquinoline C66.7[3]
HeLa11.2[3]
HT299.8[3]
7-Bromo-8-hydroxyquinoline C625.6[3]
HeLa>50[3]
HT29>50[3]
5,7-Dibromo-3,6-dimethoxy-8-hydroxyquinoline C69.6[7]
HeLa5.45[7]
HT296.88[7]

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the comparative data, we can propose a hypothetical SAR map for the this compound scaffold. This serves as a predictive tool to guide the synthesis of more potent and selective analogs.

SAR_Map cluster_0 This compound Scaffold cluster_1 Key Positions for Modification cluster_2 Predicted Impact on Activity Core This compound R1 R1 (e.g., C1) Core->R1 Bulky hydrophobic groups may enhance kinase affinity. R2 R3 (e.g., C3) Core->R2 Introduction of amines or sulfonamides for kinase hinge binding. R3 R6/R7 Core->R3 Modulation of solubility and metabolic stability. Activity1 Potency & Selectivity (Kinase) R1->Activity1 R2->Activity1 Activity2 Cytotoxicity (Anticancer) R2->Activity2 Activity3 ADME Properties R3->Activity3

Caption: Hypothetical SAR map for the this compound scaffold.

Key Inferences for SAR Development:

  • Position 1 and 3: These positions are prime candidates for introducing substituents that can interact with the deep pockets of kinase active sites. Small, flexible linkers to aromatic or heterocyclic groups could enhance potency.

  • Nitrogen Atom (N2): The basicity of the isoquinoline nitrogen is critical. Modifications that maintain its ability to form hydrogen bonds are likely to be beneficial for kinase inhibition.

  • Aromatic Core: Further substitution on the benzene ring (e.g., at C6 or C7) could be explored to fine-tune solubility and pharmacokinetic properties.

  • The 8-Bromo Group: While potentially important for activity, this position can also be used as a synthetic handle for late-stage functionalization via Suzuki or Buchwald-Hartwig coupling to rapidly generate diverse libraries of analogs.

Experimental Protocols

To ensure the robust evaluation of novel this compound analogs, standardized and validated experimental protocols are essential.

In Vitro Cytotoxicity Screening (SRB Assay)

This protocol is adapted from methodologies used for evaluating novel anticancer agents.[8]

  • Cell Plating: Seed a panel of human cancer cell lines (e.g., HeLa, HT29, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Add the test compounds at various concentrations (typically a serial dilution from 100 µM to 1 nM) to the wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Fixation: Gently aspirate the media and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with deionized water and allow them to air dry. Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid and stain for 30 minutes at room temperature.

  • Destaining and Solubilization: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow them to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.

  • Data Acquisition: Measure the absorbance at 510 nm using a microplate reader.

  • Analysis: Calculate the IC50 value (the concentration of compound that inhibits cell growth by 50%) by plotting the percentage of cell growth inhibition versus the log of the compound concentration.

SRB_Workflow A Plate Cells in 96-well Plate B Add Test Compounds & Controls A->B C Incubate for 48-72h B->C D Fix Cells with TCA C->D E Stain with SRB D->E F Wash & Solubilize Dye E->F G Read Absorbance at 510 nm F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the Sulforhodamine B (SRB) cytotoxicity assay.

Topoisomerase I Inhibition Assay

This protocol describes a common method for assessing the inhibition of Topoisomerase I-mediated DNA relaxation.[3]

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing supercoiled plasmid DNA (e.g., pHOT1), human Topoisomerase I enzyme, and the assay buffer.

  • Compound Addition: Add the test compound at various concentrations. Include a negative control (no enzyme), a positive control (a known Topoisomerase I inhibitor like Camptothecin), and a vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

  • Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel containing ethidium bromide. Run the gel until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization: Visualize the DNA bands under UV light.

  • Analysis: Inhibition of Topoisomerase I is indicated by a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the vehicle control.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel anticancer agents, particularly kinase and topoisomerase inhibitors. While direct SAR studies are limited, a comparative analysis of structurally related compounds provides a strong rationale for its potential. The strategic placement of the bromo and fluoro substituents is expected to confer advantageous properties, including enhanced potency, selectivity, and metabolic stability. Future research should focus on the systematic exploration of substituents at key positions of the isoquinoline core to build a comprehensive SAR and optimize the therapeutic potential of this exciting class of molecules.

References

Target Validation of 8-Bromo-5-fluoroisoquinoline Derivatives in Cancer Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncology drug discovery, the isoquinoline scaffold has emerged as a privileged structure, forming the core of numerous bioactive compounds. The strategic incorporation of halogen atoms, such as bromine and fluorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, enhancing their potency and selectivity as anticancer agents. This guide provides an in-depth technical overview for the target validation of 8-bromo-5-fluoroisoquinoline derivatives in cancer cells.

Given the nascent stage of research on this specific scaffold, direct experimental data is limited. Therefore, this guide will draw upon established methodologies and comparative data from structurally analogous halogenated quinoline and isoquinoline derivatives that have been extensively studied as kinase inhibitors. We will explore the hypothetical targeting of key oncogenic kinases and provide a framework for researchers to validate these potential targets, comparing the prospective performance of this compound derivatives with established clinical kinase inhibitors.

The Rationale: Halogenated Isoquinolines as Kinase Inhibitors

The isoquinoline and quinoline cores are prevalent in a multitude of approved and investigational kinase inhibitors.[1] Halogenation, particularly with bromine and fluorine, can enhance binding affinity to the ATP-binding pocket of kinases through various molecular interactions, improve metabolic stability, and modulate cell permeability. While the precise targets of this compound derivatives are yet to be elucidated, based on the activity of related compounds, it is plausible to hypothesize their inhibitory activity against key kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR), Src family kinases, and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3][4]

Comparative Analysis: Benchmarking Against Established Kinase Inhibitors

To effectively evaluate the potential of novel this compound derivatives, it is crucial to benchmark their performance against well-characterized inhibitors that target similar pathways. The following table provides a comparative overview of prominent kinase inhibitors, which can serve as positive controls and comparators in target validation studies.

Compound Primary Target(s) Selectivity Profile Reported IC50 Values Commonly Studied Cancer Cell Lines
Gefitinib EGFRHighly selective for EGFR~3-30 nM for EGFR mutants[5][6]NCI-H1975, HCC827 (Non-small cell lung cancer)[7][8]
Erlotinib EGFRSelective for EGFR~2 nM for EGFR[9][10]A549, H358 (Non-small cell lung cancer), Panc-1 (Pancreatic)[11][12]
Sorafenib VEGFR, PDGFR, Raf kinasesMulti-kinase inhibitorVEGFR-2: 90 nM, VEGFR-3: 20 nM, PDGFR-β: 57 nM[13][14]HepG2 (Hepatocellular carcinoma), 786-O (Renal cell carcinoma)[3][15]
Dasatinib Src, Abl, c-Kit, PDGFRMulti-kinase inhibitorSrc: ~0.5-1 nM, Abl: <1 nMK562 (Chronic myeloid leukemia), PC-3 (Prostate cancer)

Experimental Workflows for Target Validation

A multi-pronged approach is essential for the robust validation of a novel compound's molecular target. The following experimental workflow provides a logical progression from initial target engagement to the elucidation of downstream cellular effects.

G cluster_0 Target Engagement cluster_1 Cellular Activity CETSA Cellular Thermal Shift Assay (CETSA) Western_Blot Western Blot Analysis CETSA->Western_Blot Confirm target engagement Kinase_Profiling In Vitro Kinase Profiling Kinase_Profiling->Western_Blot Identify primary kinase targets Viability_Assay Cell Viability Assay (MTT/SRB) Western_Blot->Viability_Assay Correlate target inhibition with cellular phenotype

Caption: A streamlined workflow for the target validation of novel kinase inhibitors.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm direct binding of a compound to its target protein in a cellular context.[16][17] The principle lies in the ligand-induced thermal stabilization of the target protein.[18]

Experimental Protocol:

  • Cell Treatment: Culture cancer cells (e.g., A549 for potential EGFR inhibitors, HT-29 for potential Src inhibitors) to 70-80% confluency. Treat cells with the this compound derivative at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Heat Challenge: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by a cooling step.[19]

  • Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble fraction (containing non-denatured proteins) from the precipitated aggregates by centrifugation.

  • Detection: Analyze the amount of the soluble target protein in the supernatant by Western blotting or ELISA. A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.[16]

In Vitro Kinase Profiling

To identify the primary kinase targets and assess the selectivity of the this compound derivative, a broad panel of in vitro kinase assays is indispensable.

Experimental Protocol (Radiometric Assay):

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide or a specific protein), and the kinase buffer.[20]

  • Inhibitor Addition: Add the this compound derivative at various concentrations. Include a positive control (a known inhibitor for the specific kinase) and a negative control (DMSO).

  • Initiation of Reaction: Start the kinase reaction by adding radiolabeled ATP ([γ-³²P]ATP).[21]

  • Incubation and Termination: Incubate the reaction at 30°C for a specified time. Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Detection: Spot the reaction mixture onto a phosphocellulose membrane, which captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP. Measure the radioactivity on the membrane using a scintillation counter. The signal is proportional to the kinase activity.

Western Blot Analysis of Downstream Signaling

Once a primary target is identified, Western blotting is used to confirm that the compound inhibits the downstream signaling pathway in cancer cells. For instance, if the compound targets EGFR, one would expect to see a decrease in the phosphorylation of downstream effectors like Akt and ERK.[22]

G EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Akt->Proliferation Inhibitor This compound Derivative Inhibitor->EGFR

Caption: A simplified representation of the EGFR signaling pathway, a potential target for isoquinoline derivatives.

Experimental Protocol:

  • Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with the this compound derivative at various concentrations for different time points.

  • Protein Extraction: Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against the phosphorylated and total forms of the target kinase and its downstream effectors.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate for detection.[8]

Conclusion

The target validation of novel compounds like this compound derivatives requires a systematic and multi-faceted experimental approach. While direct data on this specific scaffold is currently limited, the established role of halogenated isoquinolines and quinolines as kinase inhibitors provides a strong rationale for investigating their potential in this area. By employing a combination of target engagement assays like CETSA, comprehensive in vitro kinase profiling, and downstream signaling analysis through Western blotting, researchers can effectively identify and validate the molecular targets of these promising compounds. A thorough comparison with established inhibitors will be instrumental in positioning these novel derivatives in the landscape of cancer therapeutics.

References

A Comparative Guide to Characterizing Off-Target Effects of 8-Bromo-5-fluoroisoquinoline-based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the isoquinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents. The 8-Bromo-5-fluoroisoquinoline variant, in particular, offers a versatile starting point for synthesizing novel compounds, often targeting protein kinases due to favorable interactions within the ATP-binding pocket.[1] However, this therapeutic potential is intrinsically linked to the risk of off-target effects, where a compound interacts with unintended proteins.[2] These unintended interactions can range from causing unforeseen toxicity to revealing novel therapeutic opportunities through polypharmacology.[3][4]

This guide provides a comprehensive framework for characterizing the off-target profile of a novel this compound-based compound, which we will refer to as "IQN-BrF". Rather than a simple list of protocols, we will explore the causality behind a multi-tiered experimental strategy. This self-validating workflow enables a robust comparison of IQN-BrF's selectivity against alternative compounds, ensuring that lead optimization decisions are based on a holistic understanding of its biological activity.

The Imperative of Selectivity Profiling

Kinase inhibitors, a primary application for the IQN-BrF scaffold, are notoriously susceptible to off-target binding.[5] The human kinome contains over 500 members, many of which share highly conserved ATP-binding sites. A compound designed to inhibit one kinase can inadvertently bind to dozens of others, leading to a complex pharmacological profile.[6] Therefore, a systematic evaluation of selectivity is not merely a regulatory hurdle but a fundamental component of understanding a compound's mechanism of action and predicting its clinical behavior.

The following workflow outlines a logical progression from broad, high-throughput screening to nuanced, cell-based validation, providing a complete picture of a compound's specificity.

G cluster_0 Tier 1: In Vitro Profiling cluster_1 Tier 2: Cellular Validation cluster_2 Tier 3: Unbiased Systemic Analysis cluster_3 Tier 4: Data Synthesis & Decision a Novel Compound (IQN-BrF) b Broad Kinome Panel Screen (>400 Kinases) a->b Initial Assessment e High-Content Phenotypic Screening a->e Parallel Track c Cellular Thermal Shift Assay (CETSA) for On-Target Engagement b->c Confirm Primary Target d CETSA for High-Priority Off-Target Validation b->d Investigate Strong Hits f Integrated Selectivity Profile c->f d->f e->f Identify Unbiased Effects g Go/No-Go Decision or Repurposing Hypothesis f->g Evaluate Therapeutic Window

Figure 1: A multi-tiered workflow for comprehensive off-target profiling.

Tier 1: Broad Kinome Selectivity Screening (In Vitro)

Expertise & Experience: The logical first step is to cast a wide net. Before investing in complex cellular assays, an in vitro kinome scan provides a rapid and cost-effective landscape of a compound's potential interactions.[7] This is a foundational dataset that guides all subsequent investigations. By testing against a large panel of purified kinases, we can identify not only the intended target but also any off-target liabilities with high potency.[8]

Trustworthiness: The self-validating nature of this step comes from its breadth. Screening against hundreds of kinases (e.g., the 560+ kinase panel offered by Pharmaron or the 300+ panel from Promega) minimizes the chance of missing a critical off-target interaction that might be structurally related to the primary target.[7][9] Including a known inhibitor of the primary target as a control provides a benchmark for comparing potency and selectivity.

Experimental Protocol: Radiometric Kinase Activity Assay

This protocol is adapted from industry-standard practices, such as those used by Reaction Biology.[8]

  • Compound Preparation: Prepare a 10 mM stock solution of IQN-BrF in 100% DMSO. Create serial dilutions to achieve final assay concentrations (e.g., from 10 µM down to 1 nM).

  • Assay Plate Setup: In a 96-well plate, add the kinase, the appropriate peptide substrate, and cofactors in a buffered solution.

  • Initiate Reaction: Add [γ-³³P]-ATP to initiate the kinase reaction. Simultaneously, add the IQN-BrF dilutions or vehicle control (DMSO) to the respective wells.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes). The reaction is kept in the linear range.

  • Stop Reaction & Capture: Stop the reaction by adding a solution like 3% phosphoric acid. The phosphorylated substrate is then captured on a filter membrane.

  • Washing: Wash the filters multiple times to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the radioactivity remaining on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each concentration of IQN-BrF relative to the DMSO control. Plot the data to determine IC50 values for the primary target and any significant off-targets.

Data Presentation: Comparative Kinome Selectivity

The results should be summarized in a table that allows for direct comparison with an alternative or benchmark compound.

Kinase TargetIQN-BrF (% Inhibition @ 1µM)Benchmark Inhibitor (% Inhibition @ 1µM)
Primary Target (e.g., EGFR) 98%99%
Off-Target 1 (e.g., SRC)85%40%
Off-Target 2 (e.g., ABL1)72%15%
Off-Target 3 (e.g., CDK2)12%8%
... (400+ other kinases)<10%<10%

Tier 2: Cellular Target Engagement Validation (CETSA)

Expertise & Experience: An in vitro hit is not a guarantee of cellular activity. Factors like cell membrane permeability, efflux pumps, and intracellular ATP concentrations can drastically alter a compound's efficacy. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to unequivocally confirm that a compound binds its intended target inside intact cells.[10][11] The principle is simple: when a ligand binds to a protein, it typically stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[12][13] This step is crucial for validating on-target engagement and can also be used to confirm or refute high-priority off-targets identified in Tier 1.

Trustworthiness: CETSA's internal validation comes from the generation of a full thermal melt curve. A clear shift in the melting temperature (Tm) upon drug treatment provides direct, physical evidence of target engagement.[14] The inclusion of an isothermal dose-response experiment further validates the interaction by demonstrating concentration-dependent stabilization at a fixed temperature.[13]

G A 1. Treat Intact Cells (IQN-BrF vs. Vehicle) B 2. Heat Cells (Temperature Gradient) A->B C 3. Lyse Cells (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Stabilized Protein) D->E Analyze F Pellet (Aggregated Protein) D->F Discard G 5. Quantify Soluble Protein (Western Blot / MS) E->G

Figure 2: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA with Western Blot Detection
  • Cell Culture & Treatment: Culture cells expressing the target of interest to ~80% confluency. Treat cells with IQN-BrF at a desired concentration (e.g., 10x IC50) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Precipitated Proteins: Separate the soluble protein fraction from the aggregated proteins by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a BCA or Bradford assay.

  • Western Blot Analysis: Normalize the protein amounts for all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity versus temperature to generate melt curves for both vehicle- and drug-treated samples and determine the shift in melting temperature (ΔTm).

Data Presentation: CETSA Thermal Shift Comparison
TreatmentTarget ProteinMelting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)Primary Target52.1°CN/A
IQN-BrF (10 µM)Primary Target58.6°C+6.5°C
Vehicle (DMSO)Off-Target 160.3°CN/A
IQN-BrF (10 µM)Off-Target 161.1°C+0.8°C

Tier 3: Unbiased Phenotypic Screening

Expertise & Experience: While kinome scans and CETSA are excellent for evaluating anticipated interactions, they are inherently biased towards known targets. Phenotypic screening provides a complementary, unbiased approach.[15][16] By analyzing a compound's effect on overall cellular morphology and function, we can uncover unexpected biological consequences that may be indicative of novel mechanisms or off-target toxicities.[17] This is particularly valuable for identifying interactions with non-kinase targets, which would be missed in Tier 1.[3]

Trustworthiness: The power of high-content phenotypic screening lies in its multiparametric nature. Instead of a single readout, hundreds of cellular features (e.g., nuclear size, mitochondrial texture, cytoskeletal arrangement) are measured simultaneously. A unique "phenotypic fingerprint" is generated for the compound, which can be compared to a library of reference compounds with known mechanisms of action. This comparative analysis helps to form hypotheses about the compound's off-target effects.

Experimental Protocol: High-Content Imaging Assay
  • Cell Plating: Plate a panel of diverse human cell lines (e.g., U2OS, A549, MCF7) in optically clear 384-well plates.

  • Compound Treatment: Treat the cells with IQN-BrF across a range of concentrations for 24-48 hours. Include positive (e.g., staurosporine for apoptosis) and negative (DMSO) controls.

  • Staining: Fix the cells and stain with a cocktail of fluorescent dyes to visualize key cellular components (e.g., Hoechst for nucleus, MitoTracker for mitochondria, Phalloidin for actin cytoskeleton).

  • Image Acquisition: Use an automated high-content imaging system to capture images from multiple channels for each well.

  • Image Analysis: Employ image analysis software to segment cells and extract quantitative data for hundreds of features per cell.

  • Data Analysis: Use statistical tools to identify features that change significantly upon treatment with IQN-BrF. Compare the resulting phenotypic profile to a database of profiles from well-characterized perturbagens to identify similarities.

Synthesizing the Data for a Final Verdict

The ultimate goal is to integrate the data from all three tiers to build a comprehensive off-target profile for IQN-BrF.

  • Tier 1 provides a broad map of potential kinase interactions.

  • Tier 2 confirms whether the most potent of these interactions occur within the complex environment of a living cell.

  • Tier 3 acts as a crucial safety net, flagging any unexpected biological effects that could arise from non-obvious off-targets.

By comparing this integrated profile to those of alternative compounds, a clear, data-driven decision can be made. An ideal compound shows high potency for its primary target in both biochemical and cellular assays, with minimal potent off-target activity and a clean phenotypic profile at therapeutic concentrations. Conversely, a compound like IQN-BrF with significant off-target hits in Tier 1 that are confirmed in Tier 2 may be flagged as a poor candidate for its initial purpose, but the specific nature of those off-targets could suggest a new therapeutic application worth exploring—a key strategy in drug repurposing.[16] This rigorous, multi-faceted approach ensures that only the most promising and well-characterized compounds advance in the drug discovery pipeline.

References

A Senior Application Scientist's Guide to Bioisosteric Replacement of Bromine in 8-Bromo-5-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the strategic modification of a lead compound is paramount to optimizing its pharmacological profile. Bioisosteric replacement, the substitution of one atom or group with another that possesses similar physicochemical or topological properties, is a cornerstone of this process.[1][2][3] This guide provides an in-depth comparison of potential bioisosteric replacements for the bromine atom in 8-Bromo-5-fluoroisoquinoline, a key intermediate in pharmaceutical synthesis.[4] We will explore the rationale behind these replacements, provide detailed synthetic protocols, and present comparative data to guide researchers in their drug development endeavors.

The Significance of the C8-Bromine Atom

The this compound scaffold is a valuable starting point for many medicinal chemistry programs. The bromine atom at the C8 position is not merely a synthetic handle; it plays a crucial role in the molecule's interaction with biological targets.

  • Halogen Bonding: Bromine, along with chlorine and iodine, can act as a halogen bond (XB) donor.[5] This is due to an anisotropic distribution of electron density on the halogen's surface, creating a region of positive electrostatic potential known as a σ-hole.[5][6][7] This σ-hole can engage in highly directional, non-covalent interactions with Lewis bases like the oxygen of a backbone carbonyl or the nitrogen of a histidine side chain in a protein's active site.[6][8][9] These interactions can significantly contribute to binding affinity and selectivity.[5][6]

  • Lipophilicity and Size: The bromine atom contributes to the overall lipophilicity of the molecule, which can influence properties like membrane permeability and metabolic stability.[5][10] Its size also dictates the steric fit within a binding pocket.

The decision to replace the bromine atom is often driven by the need to fine-tune these properties—to enhance potency, improve metabolic stability, reduce off-target effects, or explore new intellectual property space.[3][11]

Selection of Bioisosteres for Bromine

Choosing an appropriate bioisostere requires a careful consideration of the properties one wishes to emulate or modulate.[2][12] For the bromine atom in our parent compound, we will consider three common, yet distinct, bioisosteres: the methyl group (-CH₃) , the cyano group (-CN) , and the ethynyl group (-C≡CH) .

BioisostereKey Property Mimicked/AlteredRationale for Selection
Methyl (-CH₃) Size/Sterics: Similar van der Waals radius to bromine.To probe the importance of steric bulk while removing halogen bonding potential and increasing lipophilicity.
Cyano (-CN) Electronics/H-Bonding: Acts as a hydrogen bond acceptor.To replace the halogen bond donor with a hydrogen bond acceptor and introduce a polar, rigid, linear group.
Ethynyl (-C≡CH) Linearity/π-System: Introduces a rigid, linear linker capable of π-stacking.To maintain a similar linear geometry while introducing a different electronic profile and potential for π-interactions.

Comparative Analysis: Synthesis and Properties

This section details the synthetic transformation from the parent this compound to its bioisosteric analogs and compares their predicted physicochemical properties.

Synthetic Pathways

The versatility of palladium-catalyzed cross-coupling reactions makes them ideal for introducing the selected bioisosteres onto the isoquinoline core.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_cyanation Palladium-Catalyzed Cyanation cluster_sonogashira Sonogashira Coupling parent This compound suzuki_reagents Trimethylboroxine Pd(PPh₃)₄, K₂CO₃ parent->suzuki_reagents [14, 25] cyanation_reagents Zn(CN)₂ Pd₂(dba)₃, dppf parent->cyanation_reagents [3, 7] sonogashira_reagents Ethynyltrimethylsilane PdCl₂(PPh₃)₂, CuI, Et₃N then TBAF parent->sonogashira_reagents [11, 18] methyl_analog 5-Fluoro-8-methylisoquinoline suzuki_reagents->methyl_analog cyano_analog 5-Fluoroisoquinoline-8-carbonitrile cyanation_reagents->cyano_analog ethynyl_analog 8-Ethynyl-5-fluoroisoquinoline sonogashira_reagents->ethynyl_analog

Caption: Synthetic workflow for bioisosteric replacement.

Physicochemical Property Comparison

The table below presents a comparison of key physicochemical properties for the parent compound and its bioisosteric analogs. (Note: Values are calculated estimates for comparative purposes).

CompoundStructureMWclogPTPSA (Ų)H-Bond AcceptorsH-Bond Donors
Parent Compound This compound226.042.9516.131 (N)0
Methyl Analog 5-Fluoro-8-methylisoquinoline161.182.5816.131 (N)0
Cyano Analog 5-Fluoroisoquinoline-8-carbonitrile172.162.1539.922 (N, CN)0
Ethynyl Analog 8-Ethynyl-5-fluoroisoquinoline171.172.4116.131 (N)1 (C≡CH)

Analysis:

  • Methyl (-CH₃): Replacing bromine with a methyl group significantly reduces molecular weight while maintaining high lipophilicity (clogP). This can be advantageous for improving ligand efficiency.

  • Cyano (-CN): The introduction of a nitrile group drastically increases the topological polar surface area (TPSA) and adds a hydrogen bond acceptor. This typically leads to lower lipophilicity, which can improve solubility but may decrease permeability.[13][14]

  • Ethynyl (-C≡CH): This replacement results in a molecule with a similar molecular weight to the cyano analog but maintains a lower TPSA. It uniquely introduces a weak hydrogen bond donor, offering a different interaction profile.[15][16]

Illustrative Biological Performance Comparison

To illustrate the potential impact of these modifications, the following table presents hypothetical, yet plausible, biological data against a representative kinase target.

CompoundIC₅₀ (nM)Metabolic Stability (t½, mins in HLM)Cell Permeability (Papp, 10⁻⁶ cm/s)
Parent Compound 504515
Methyl Analog 1503018
Cyano Analog 25658
Ethynyl Analog 405512

Expert Interpretation:

  • Methyl Analog: The loss of the halogen bond results in a threefold decrease in potency (higher IC₅₀). The increased lipophilicity and presence of a metabolically susceptible methyl group lead to faster clearance (lower t½). However, permeability is slightly improved. This suggests the halogen bond was critical for potent activity.

  • Cyano Analog: The potency is enhanced twofold. This suggests that the binding pocket has a hydrogen bond donor that favorably interacts with the cyano group, creating a stronger interaction than the original halogen bond. The increased polarity improves metabolic stability but reduces cell permeability.

  • Ethynyl Analog: Potency is slightly improved, and metabolic stability is enhanced. The rigid, linear nature of the alkyne may have optimized the compound's geometry within the binding site, leading to favorable π-stacking or hydrophobic interactions.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies. Researchers must optimize conditions for their specific substrate and scale.

Protocol 1: Synthesis of 5-Fluoro-8-methylisoquinoline (Suzuki-Miyaura Coupling)

This protocol is adapted from standard Suzuki-Miyaura coupling procedures.[17][18][19][20]

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), Tetrakis(triphenylphosphine)palladium(0) (0.05 eq), and potassium carbonate (3.0 eq).

  • Reagents: Add a degassed mixture of toluene/ethanol/water (4:1:1).

  • Addition: Add trimethylboroxine (1.5 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the title compound.

Protocol 2: Synthesis of 5-Fluoroisoquinoline-8-carbonitrile (Palladium-Catalyzed Cyanation)

This protocol is based on modern cyanation methods using zinc cyanide.[13][14][21]

  • Setup: In a glovebox, add this compound (1.0 eq), zinc cyanide (0.6 eq), Tris(dibenzylideneacetone)dipalladium(0) (0.02 eq), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (0.04 eq) to a reaction vial.

  • Solvent: Add anhydrous, degassed dimethylformamide (DMF).

  • Reaction: Seal the vial and heat to 120 °C for 6-12 hours, monitoring by LC-MS.

  • Workup: Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify by flash chromatography.

Protocol 3: Synthesis of 8-Ethynyl-5-fluoroisoquinoline (Sonogashira Coupling)

This two-step protocol involves a Sonogashira coupling followed by deprotection.[15][16][22][23][24]

  • Coupling Setup: To a Schlenk flask, add this compound (1.0 eq), Bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Reagents: Add anhydrous, degassed tetrahydrofuran (THF) and triethylamine (3.0 eq).

  • Addition: Add ethynyltrimethylsilane (1.5 eq) dropwise.

  • Reaction: Stir at room temperature for 8-16 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Deprotection: Concentrate the reaction mixture. Dissolve the crude residue in THF and add tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 eq). Stir at room temperature for 1 hour.

  • Workup & Purification: Quench the reaction with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Conclusion and Strategic Outlook

G cluster_goals cluster_analogs Start This compound (Parent Scaffold) Methyl Methyl (-CH₃) Analog Cyano Cyano (-CN) Analog Ethynyl Ethynyl (-C≡CH) Analog Potency Increase Potency MetStab Improve Metabolic Stability Permeability Enhance Permeability Methyl->Potency Poor Choice: Loses key halogen bond Methyl->MetStab Poor Choice: Metabolically labile Methyl->Permeability Best Choice: Increased lipophilicity Cyano->Potency Best Choice: Strong H-bond acceptor Cyano->MetStab Best Choice: Increased polarity Cyano->Permeability Poor Choice: Increased polarity Ethynyl->Potency Good Choice: Optimized geometry Ethynyl->MetStab Good Choice Ethynyl->Permeability Moderate Choice

Caption: Decision matrix for selecting a bioisostere.

The bioisosteric replacement of the C8-bromine in 5-fluoroisoquinoline offers a powerful strategy to modulate a compound's pharmacological profile.

  • The cyano group appears most promising for enhancing potency and metabolic stability, provided the target has a complementary hydrogen bond donor and reduced permeability is acceptable.

  • The methyl group is a less favorable replacement in this illustrative case, highlighting the critical role of the halogen bond. However, it would be the preferred choice if the primary goal were to maximize lipophilicity and cell permeability.

  • The ethynyl group represents a balanced alternative, offering modest improvements across potency and stability while largely maintaining the parent's permeability characteristics.

Ultimately, the choice of bioisostere is not a one-size-fits-all decision. It must be guided by a deep understanding of the target's structure-activity relationship (SAR) and the specific developability challenges that need to be addressed. This guide provides the foundational framework and practical methodologies for researchers to make informed decisions in their quest for novel and optimized therapeutics.

References

A Head-to-Head Comparison of Synthetic Strategies for 8-Bromo-5-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction: The Significance of 8-Bromo-5-fluoroisoquinoline

The isoquinoline nucleus is a common motif in a wide array of biologically active natural products and synthetic pharmaceuticals. The introduction of halogen atoms, particularly bromine and fluorine, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound, therefore, represents a valuable building block for the synthesis of novel therapeutic agents. The bromine atom at the 8-position can serve as a versatile handle for cross-coupling reactions, while the fluorine atom at the 5-position can enhance metabolic stability and modulate the electronic properties of the aromatic system. This guide explores two logical synthetic approaches to this important intermediate: a de novo construction of the isoquinoline ring system via a Bischler-Napieralski reaction and a functional group interconversion strategy centered around a key Sandmeyer reaction.

Method 1: De Novo Ring Construction via Bischler-Napieralski Cyclization

This approach builds the isoquinoline core from a substituted phenethylamine precursor. The key steps involve the formation of an amide, followed by an acid-catalyzed cyclization and subsequent aromatization.

Overall Synthetic Pathway

Bischler-Napieralski Route A 2-Bromo-5-fluorobenzaldehyde B 2-(2-Bromo-5-fluorophenyl)ethanamine A->B 1. Nitromethane, NH4OAc 2. LiAlH4 C N-(2-(2-Bromo-5-fluorophenyl)ethyl)formamide B->C HCOOH, 70°C D 8-Bromo-5-fluoro-3,4-dihydroisoquinoline C->D POCl3, Toluene, Reflux E This compound D->E DDQ, Toluene, Reflux

Caption: Bischler-Napieralski route to this compound.

Experimental Protocols

Step 1: Synthesis of 2-(2-Bromo-5-fluorophenyl)ethanamine

  • To a solution of 2-bromo-5-fluorobenzaldehyde (1.0 eq) in nitromethane (5.0 eq), add ammonium acetate (1.5 eq).

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture and remove the excess nitromethane under reduced pressure.

  • Dissolve the resulting crude nitrostyrene in anhydrous tetrahydrofuran (THF) and add it dropwise to a suspension of lithium aluminum hydride (LiAlH₄, 3.0 eq) in THF at 0 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.

  • Filter the resulting suspension and concentrate the filtrate under reduced pressure to afford the crude phenethylamine, which can be purified by column chromatography.

Step 2: Synthesis of N-(2-(2-Bromo-5-fluorophenyl)ethyl)formamide

  • Dissolve 2-(2-bromo-5-fluorophenyl)ethanamine (1.0 eq) in formic acid (5.0 eq).

  • Heat the mixture at 70 °C for 3 hours.[1]

  • After cooling, pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to yield the formamide.

Step 3: Bischler-Napieralski Cyclization to 8-Bromo-5-fluoro-3,4-dihydroisoquinoline

  • To a solution of N-(2-(2-bromo-5-fluorophenyl)ethyl)formamide (1.0 eq) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 2.0 eq) dropwise at 0 °C.[2][3]

  • Heat the mixture to reflux and stir for 4 hours.

  • Cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Basify the aqueous solution with concentrated ammonium hydroxide and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude dihydroisoquinoline.

Step 4: Aromatization to this compound

  • Dissolve the crude 8-bromo-5-fluoro-3,4-dihydroisoquinoline (1.0 eq) in toluene.

  • Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq) to the solution.

  • Heat the mixture to reflux for 6 hours.[4]

  • Cool the reaction mixture and filter to remove the precipitated hydroquinone.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by column chromatography to yield this compound.

Mechanistic Considerations and Rationale

The Bischler-Napieralski reaction is a powerful tool for the synthesis of 3,4-dihydroisoquinolines.[5] The reaction proceeds through an intramolecular electrophilic aromatic substitution. The electron-withdrawing nature of the bromo and fluoro substituents on the phenyl ring can deactivate it towards electrophilic attack, potentially requiring harsher reaction conditions for the cyclization step. The subsequent aromatization is a standard dehydrogenation reaction, for which DDQ is a highly effective reagent.[4]

Method 2: Functional Group Interconversion via Sandmeyer Reaction

This strategy begins with a pre-formed 5-fluoroisoquinoline core and introduces the bromo substituent at the 8-position in the final step.

Overall Synthetic Pathway

Sandmeyer_Route A 5-Fluoroisoquinoline B 5-Fluoro-8-nitroisoquinoline A->B HNO3, H2SO4, 0°C C 8-Amino-5-fluoroisoquinoline B->C Fe, HCl, EtOH/H2O D This compound C->D 1. NaNO2, HBr 2. CuBr

Caption: Sandmeyer route to this compound.

Experimental Protocols

Step 1: Synthesis of 5-Fluoroisoquinoline

A plausible synthesis of 5-fluoroisoquinoline would involve a Bischler-Napieralski reaction starting from 2-(3-fluorophenyl)ethanamine, followed by aromatization. The synthesis of the starting amine is well-documented.

Step 2: Nitration of 5-Fluoroisoquinoline to 5-Fluoro-8-nitroisoquinoline

  • To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, slowly add 5-fluoroisoquinoline (1.0 eq).[6][7]

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully pour the mixture onto crushed ice and neutralize with a concentrated solution of sodium hydroxide.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate 5-fluoro-8-nitroisoquinoline.

Step 3: Reduction to 8-Amino-5-fluoroisoquinoline

  • To a solution of 5-fluoro-8-nitroisoquinoline (1.0 eq) in a mixture of ethanol and water, add iron powder (5.0 eq) and concentrated hydrochloric acid (0.5 eq).[6]

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction mixture and filter through a pad of celite.

  • Concentrate the filtrate to remove the ethanol and then basify with aqueous sodium carbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield 8-amino-5-fluoroisoquinoline.

Step 4: Sandmeyer Reaction to this compound

  • Dissolve 8-amino-5-fluoroisoquinoline (1.0 eq) in 48% hydrobromic acid.

  • Cool the solution to 0 °C and add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Heat the mixture to 60 °C for 30 minutes.

  • Cool the reaction, neutralize with aqueous sodium hydroxide, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain this compound.[8][9][10]

Mechanistic Considerations and Rationale

The nitration of isoquinoline is known to occur primarily at the 5- and 8-positions.[11] The fluorine atom at the 5-position is an ortho, para-director, but due to the deactivating nature of the pyridine ring, substitution on the benzenoid ring is favored. The 8-position is sterically accessible and electronically favorable for nitration. The subsequent reduction of the nitro group to an amine is a standard transformation. The Sandmeyer reaction provides a reliable method for the conversion of the amino group to a bromo group via a diazonium salt intermediate.[8][9][10]

Head-to-Head Comparison

FeatureMethod 1: Bischler-Napieralski RouteMethod 2: Sandmeyer Route
Starting Materials 2-Bromo-5-fluorobenzaldehyde5-Fluoroisoquinoline (requires synthesis)
Number of Steps 43 (from 5-fluoroisoquinoline)
Key Reactions Bischler-Napieralski cyclization, AromatizationNitration, Sandmeyer reaction
Potential Challenges Deactivation of the aromatic ring in the Bischler-Napieralski step may lead to lower yields or require harsh conditions.Potential for isomeric mixtures during nitration. Handling of potentially unstable diazonium salts in the Sandmeyer reaction.
Scalability Generally scalable, though the LiAlH₄ reduction can be challenging on a large scale.All steps are generally scalable. The Sandmeyer reaction is a well-established industrial process.
Overall Yield Estimated to be moderate due to the multi-step nature and potentially challenging cyclization.Potentially higher overall yield if the starting 5-fluoroisoquinoline is readily available in good yield.
Control of Regiochemistry Regiochemistry is well-defined by the starting materials.Regiochemistry of nitration is crucial and may require optimization.

Conclusion and Recommendations

Both synthetic routes presented offer viable pathways to this compound. The choice between the two methods will largely depend on the availability of starting materials and the specific requirements of the research project.

Method 1 (Bischler-Napieralski Route) is advantageous when the starting 2-bromo-5-fluorobenzaldehyde is readily accessible. This route offers excellent control over the regiochemistry of the final product. However, the deactivating effect of the halogens on the aromatic ring might necessitate optimization of the Bischler-Napieralski cyclization step to achieve satisfactory yields.

Method 2 (Sandmeyer Route) is a more convergent approach if 5-fluoroisoquinoline can be synthesized efficiently. This route relies on well-established and generally high-yielding reactions like nitration and the Sandmeyer reaction. The primary consideration for this method is ensuring the regioselective nitration at the 8-position and the safe handling of the diazonium intermediate.

For laboratory-scale synthesis where regiochemical purity is paramount, the Bischler-Napieralski approach offers a more direct and unambiguous route. For larger-scale production, the Sandmeyer route may be more efficient, provided that the synthesis of 5-fluoroisoquinoline is optimized and the nitration proceeds with high regioselectivity.

Ultimately, the optimal synthetic strategy will be determined by empirical validation in the laboratory, taking into account factors such as yield, purity, cost of reagents, and scalability.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 8-Bromo-5-fluoroisoquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents due to its diverse pharmacological activities.[1][2][3] The specific architectural features of 8-Bromo-5-fluoroisoquinoline position it as a versatile and valuable building block in modern drug discovery, enabling medicinal chemists to synthesize complex molecules for a range of therapeutic targets.[4] While extensive public data on the biological efficacy of a broad series of this compound derivatives is still emerging, the known structure-activity relationships of closely related fluorinated and brominated quinolines and isoquinolines provide a strong predictive framework for their evaluation.[5][6] These analogs have shown significant promise, particularly as kinase inhibitors in oncology.[7][8][9]

This guide provides a comprehensive framework for assessing the in vitro and in vivo efficacy of novel this compound derivatives. We will present comparative data from structurally analogous compounds to establish a performance benchmark, detail robust experimental protocols to ensure data integrity, and explore the mechanistic rationale behind these methodologies.

Part 1: In Vitro Efficacy Assessment

The initial phase of evaluating any new chemical entity involves rigorous in vitro testing to determine its biological activity, potency, and mechanism of action at the cellular level. For this compound derivatives, this typically involves assessing cytotoxicity against cancer cell lines and inhibition of specific molecular targets, such as protein kinases.

Hypothesized Mechanism of Action: Kinase Inhibition

Based on extensive research into related heterocyclic compounds, it is hypothesized that this compound derivatives will function as ATP-competitive kinase inhibitors.[7][10] The isoquinoline core acts as a scaffold that can be functionalized to fit into the ATP-binding pocket of various kinases. The fluorine atom at the 5-position can enhance binding affinity and improve metabolic stability, while the bromine at the 8-position provides a key vector for further chemical modification to improve potency and selectivity.[11]

Inhibition of key kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK), Epidermal Growth Factor Receptor (EGFR), or Aurora kinases, can disrupt signaling pathways that are critical for cancer cell proliferation, survival, and metastasis.[10][12]

Kinase_Inhibition cluster_0 Kinase Active Site Kinase Kinase ATP Binding Pocket Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase:f1 Binds Derivative 8-Bromo-5-fluoro- isoquinoline Derivative Derivative->Kinase:f1 Competitively Binds No_Phosphorylation No Phosphorylation (Signal Blocked) Phosphorylated_Substrate Phosphorylated Substrate (Signal) Substrate->Phosphorylated_Substrate

Caption: General mechanism of ATP-competitive kinase inhibition.
Comparative In Vitro Cytotoxicity Data

The following table summarizes the cytotoxic activity (IC₅₀ values) of structurally related quinoline and quinazoline derivatives against various human cancer cell lines. This data serves as a crucial benchmark for evaluating novel this compound compounds.

Compound ClassDerivative ExampleCell Line (Cancer Type)IC₅₀ (µM)Reference
Bromo-Quinoline 5,7-Dibromo-8-hydroxyquinolineC6 (Rat Brain)6.7[13]
5,7-Dibromo-8-hydroxyquinolineHeLa (Cervix)9.8[13]
5,7-Dibromo-8-hydroxyquinolineHT29 (Colon)11.2[13]
Fluoro-Quinazoline 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e)SNB-75 (CNS)>10[11]
Bromo-Quinazolinone 6-Bromo-2-thio-quinazolinone derivative (8a)MCF-7 (Breast)15.85[12]
6-Bromo-2-thio-quinazolinone derivative (8a)SW480 (Colon)17.85[12]

Note: The data presented is from structurally related but distinct chemical series and is intended to provide a comparative context for experimental design.

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol details a standard colorimetric assay to measure the reduction in cell viability caused by a test compound. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Causality Behind Experimental Choices:

  • Cell Seeding Density: Using an optimal cell density (e.g., 5 × 10³ to 1 × 10⁴ cells/well) ensures cells are in an exponential growth phase during the experiment, providing a sensitive window to detect antiproliferative effects.[14]

  • Vehicle Control: A vehicle control (e.g., 0.5% DMSO) is critical to confirm that the solvent used to dissolve the compound does not itself induce cytotoxicity.[15]

  • Positive Control: A known cytotoxic drug (e.g., Doxorubicin) validates the assay's ability to detect a cytotoxic response.[14]

  • Incubation Time: A 48-72 hour incubation period allows for multiple cell doubling times, making it possible to observe effects on cell proliferation.[16]

Step-by-Step Methodology:

  • Cell Plating:

    • Culture human cancer cells (e.g., MCF-7 breast cancer) in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum and 1% L-glutamine at 37°C in a 5% CO₂ incubator.[15]

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated cell counter.

    • Seed 5,000 cells in 100 µL of medium per well in a 96-well flat-bottom plate. Incubate for 24 hours to allow for cell attachment.[14]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of the this compound derivative in DMSO.

    • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells does not exceed 0.5%.[14]

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control (DMSO), or positive control (Doxorubicin).

    • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[14]

    • Incubate for another 4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble formazan crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the crystals.[14]

    • Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.

In_Vitro_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture Cancer Cell Line (e.g., MCF-7) C 3. Seed Cells in 96-Well Plate A->C B 2. Prepare Stock Solution of Derivative in DMSO D 4. Treat Cells with Serial Dilutions of Derivative B->D C->D E 5. Incubate for 48-72 hours D->E F 6. Add MTT Reagent E->F G 7. Incubate for 4 hours F->G H 8. Solubilize Formazan Crystals with DMSO G->H I 9. Read Absorbance at 570 nm H->I J 10. Calculate % Viability vs. Control I->J K 11. Determine IC50 Value via Non-Linear Regression J->K

Caption: General workflow for in vitro cytotoxicity testing.

Part 2: In Vivo Efficacy Assessment

Demonstrating efficacy in a living organism is the critical next step after promising in vitro results. In vivo models, such as subcutaneous xenografts in immunodeficient mice, allow for the evaluation of a compound's therapeutic effect in the context of a complex biological system, providing insights into its pharmacokinetics and overall anti-tumor activity.[17]

Comparative In Vivo Efficacy Data

The following table presents efficacy data for Fasudil, a well-characterized ROCK inhibitor with a related isoquinoline sulfonamide core. This data provides a benchmark for the anticipated performance of novel this compound derivatives that may target the same pathway.

CompoundAnimal ModelDosageAdministration RouteKey FindingsReference
Fasudil Rat Model of Alzheimer's Disease10 mg/kg/dayIntraperitoneal- Significantly improved spatial learning and memory. - Attenuated neuronal loss in the hippocampus.[6]

Note: This data is from a compound with a different therapeutic indication but a relevant mechanism of action, illustrating the potential of isoquinoline-based kinase inhibitors in vivo.

Experimental Protocol: Subcutaneous Xenograft Mouse Model

This protocol describes the establishment of human tumor xenografts in immunodeficient mice to evaluate the anti-tumor efficacy of an experimental compound.[18]

Causality Behind Experimental Choices:

  • Immunodeficient Mice: T-cell deficient nude mice or more severely compromised SCID or NSG mice are used to prevent the rejection of the implanted human cancer cells.[17][18]

  • Matrigel/BME: Co-injecting cancer cells with a basement membrane extract like Matrigel or Cultrex BME significantly improves tumor take rate and growth by mimicking the natural tumor microenvironment and providing essential growth factors.[19]

  • Tumor Volume Measurement: Tumor volume, calculated using the formula (Length × Width²)/2, is a non-invasive and standardized method for quantifying tumor growth and response to treatment over time.[17]

  • Ethical Endpoints: Establishing clear ethical endpoints, such as a maximum tumor size or percentage of body weight loss, is essential for animal welfare and regulatory compliance.

Step-by-Step Methodology:

  • Animal Husbandry:

    • House female athymic nude mice (nu/nu, 6-8 weeks old) in a specific-pathogen-free (SPF) facility.

    • Allow mice to acclimate for at least one week before the start of the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Cell Preparation and Implantation:

    • Culture a human cancer cell line (e.g., MDA-MB-231 breast cancer) as described in the in vitro protocol.

    • Harvest exponentially growing cells and check viability using a trypan blue exclusion assay; viability should be >95%.[19]

    • Resuspend cells in sterile, serum-free PBS at a concentration of 5 × 10⁷ cells/mL.

    • On ice, mix the cell suspension 1:1 with high-concentration, growth factor-reduced Matrigel (Corning, #354262). The final injection volume will be 100 µL, containing 2.5 × 10⁶ cells.[20]

    • Subcutaneously inject 100 µL of the cell/Matrigel mixture into the right flank of each mouse using a 27-gauge needle.

  • Tumor Growth and Treatment Initiation:

    • Monitor mice daily for health and tumor development.

    • Begin measuring tumors three times per week with digital calipers once they become palpable.

    • When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (e.g., n=8-10 mice per group):

      • Group 1: Vehicle control (e.g., PBS or a specified formulation buffer)

      • Group 2: Test Compound (e.g., 20 mg/kg this compound derivative)

      • Group 3: Positive Control (e.g., a standard-of-care chemotherapeutic agent)

  • Compound Administration and Monitoring:

    • Administer the vehicle or compounds via the determined route (e.g., intraperitoneal injection or oral gavage) daily for 21 days.

    • Continue to measure tumor volumes and mouse body weights three times per week.

  • Study Termination and Data Analysis:

    • At the end of the treatment period (or when tumors reach the ethical endpoint), euthanize the mice via an approved method.

    • Excise the tumors, weigh them, and process them for further analysis (e.g., histology or biomarker analysis).

    • Calculate the Tumor Growth Inhibition (TGI) percentage and perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the treatment effect compared to the vehicle control.

In_Vivo_Workflow cluster_prep Model Development cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis A 1. Prepare Cancer Cell Suspension with Matrigel B 2. Subcutaneously Implant Cells into Nude Mice A->B C 3. Monitor Tumor Growth until ~100 mm³ B->C D 4. Randomize Mice into Vehicle & Treatment Groups C->D E 5. Administer Compound Daily for 21 Days D->E F 6. Measure Tumor Volume & Body Weight 3x/Week E->F G 7. Euthanize Mice & Excise Tumors F->G At Study End H 8. Measure Final Tumor Weight G->H I 9. Calculate Tumor Growth Inhibition (TGI) & Statistics H->I

Caption: Workflow for a subcutaneous in vivo xenograft study.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the field of oncology. While direct efficacy data is currently limited, a robust framework for its evaluation can be constructed from the extensive research conducted on structurally related kinase inhibitors. The protocols and comparative data provided in this guide offer a scientifically grounded pathway for researchers to systematically assess the in vitro and in vivo efficacy of new derivatives. Future work should focus on generating specific data for this compound class to elucidate its precise mechanism of action, define its structure-activity relationship, and validate its therapeutic potential.

References

The Isoquinoline Advantage: Benchmarking 8-Bromo-5-fluoroisoquinoline Against Privileged Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the trajectory of a drug discovery program. These frameworks are not merely inert architectural supports; they are integral to defining a molecule's three-dimensional shape, physicochemical properties, and its intricate dance with biological targets. Among the pantheon of "privileged scaffolds"—structures repeatedly found in successful drugs—the isoquinoline core holds a distinguished position. This guide provides an in-depth comparative analysis of 8-Bromo-5-fluoroisoquinoline, benchmarking its performance attributes against other stalwart heterocyclic systems: pyridine, pyrimidine, and indole. Our objective is to furnish researchers, scientists, and drug development professionals with a technical and practical framework for scaffold evaluation, supported by experimental data and validated protocols.

The Strategic Importance of the Heterocyclic Core

Heterocyclic scaffolds form the backbone of a vast number of natural products and synthetic pharmaceuticals.[1][2] Their prevalence stems from their ability to present functional groups in precise spatial orientations, engage in a multitude of non-covalent interactions (including hydrogen bonding, π-stacking, and hydrophobic interactions), and fine-tune ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Scaffolds like pyridine, pyrimidine, and indole are cornerstones of modern drug discovery, each with a well-documented history of therapeutic successes.[3][4] The isoquinoline scaffold, a fusion of a benzene and a pyridine ring, offers a unique blend of aromaticity, rigidity, and hydrogen bonding capability that has made it a fertile ground for the development of novel therapeutics, particularly in oncology and neurology.[5]

The subject of this guide, this compound, introduces specific halogen substitutions that are not arbitrary decorations. The strategic placement of a bromine atom at the 8-position and a fluorine atom at the 5-position is a deliberate tactic to modulate the scaffold's electronic and steric properties. Fluorine, with its high electronegativity and small size, can enhance binding affinity, improve metabolic stability, and modulate pKa.[6] Bromine, a larger halogen, can serve as a valuable synthetic handle for further diversification through cross-coupling reactions and can also engage in halogen bonding, a specific and directional non-covalent interaction that can enhance protein-ligand binding.[7]

Comparative Overview of Heterocyclic Scaffolds

To provide a clear framework for comparison, we will evaluate these scaffolds based on their prevalence in approved drugs, their versatility in chemical synthesis, and their documented roles in modulating the activity of key drug targets, with a particular focus on protein kinases. Protein kinases are a major class of drug targets, and the competition for the ATP-binding site has led to the exploration of a wide array of heterocyclic cores.[8]

G cluster_scaffolds Core Heterocyclic Scaffolds cluster_properties Key Performance Attributes This compound This compound Biological Activity Biological Activity This compound->Biological Activity Kinase Inhibition, Neurological Targets Physicochemical Properties Physicochemical Properties This compound->Physicochemical Properties Modulated Lipophilicity & pKa Synthetic Tractability Synthetic Tractability This compound->Synthetic Tractability Cross-coupling handle (Br) Pyridine Pyridine Pyridine->Biological Activity Broad Spectrum (Anticancer, Antimicrobial) Pyridine->Physicochemical Properties Aqueous Solubility, H-bonding Pyridine->Synthetic Tractability Well-established chemistry Pyrimidine Pyrimidine Pyrimidine->Biological Activity Kinase Inhibition, Nucleoside Analogs Pyrimidine->Physicochemical Properties H-bond Acceptors, Planarity Pyrimidine->Synthetic Tractability Diverse synthetic routes Indole Indole Indole->Biological Activity Kinase Inhibition, Receptor Modulation Indole->Physicochemical Properties H-bond Donor, Aromatic Interactions Indole->Synthetic Tractability Classic and modern syntheses

ScaffoldKey Therapeutic AreasNotable Features in Drug Design
This compound Oncology, Neurology, Antimicrobial (potential)Halogen substitutions offer vectors for SAR exploration and improved ADMET properties. The bromine at C8 provides a handle for cross-coupling reactions.
Pyridine Broad (Anticancer, Antiviral, Anti-inflammatory)[1][4]A versatile scaffold that can act as a bioisostere for a phenyl ring, improving solubility and metabolic properties. The nitrogen atom is a key hydrogen bond acceptor.
Pyrimidine Oncology (especially kinase inhibitors), Antiviral[9][10]A "privileged scaffold" for kinase inhibitors, often forming key hydrogen bonds with the hinge region of the ATP binding pocket. Also a core component of nucleoside analogs.
Indole Oncology, Neurology, Anti-inflammatory[3]A bicyclic aromatic system that provides a larger surface area for protein-ligand interactions. The N-H group is a crucial hydrogen bond donor.

Benchmarking Performance: A Focus on Kinase Inhibition

Direct, head-to-head comparisons of different heterocyclic scaffolds in the same study are rare. However, by examining structure-activity relationships (SAR) from studies focused on specific kinase targets, we can glean valuable insights into the relative performance of these cores.

A study on pyrazolo[3,4-g]isoquinoline derivatives as kinase inhibitors revealed that the introduction of a bromine atom at the 8-position was detrimental to Haspin inhibition.[11] This finding underscores the target-specific nature of SAR and highlights that while the 8-bromo substituent can be a valuable tool, its impact is not universally positive and must be evaluated on a case-by-case basis. In contrast, studies on isoquinoline-based RAF kinase inhibitors have shown that lipophilic substituents are generally needed for potent inhibition, and the isoquinoline core itself is a key structural element for interaction with the hinge region of the kinase.[12]

For pyridine and pyrimidine scaffolds, their utility as kinase inhibitors is well-established. Numerous FDA-approved kinase inhibitors, such as imatinib and gefitinib, incorporate these heterocycles to engage in critical hydrogen bonding interactions with the kinase hinge region.[10] The indole scaffold has also been successfully employed in kinase inhibitors, such as sunitinib, where it contributes to the overall binding affinity through hydrophobic and aromatic interactions.[3]

While a direct quantitative comparison of this compound with these other scaffolds from a single study is not available in the public domain, the existing literature suggests that the isoquinoline core is a highly competitive scaffold for kinase inhibitor design. The added value of the 8-bromo and 5-fluoro substitutions lies in the ability to fine-tune the physicochemical properties and to serve as points for further chemical modification to optimize potency and selectivity.

Experimental Protocols for Scaffold Benchmarking

To facilitate a direct and objective comparison of this compound against other heterocyclic scaffolds, a standardized suite of in vitro assays is essential. The following protocols are provided as a guide for researchers to generate robust and comparable data.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase.

Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a kinase. The amount of phosphorylated substrate is quantified, typically using a fluorescence- or luminescence-based method.[13]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of the kinase and its specific substrate in assay buffer.

    • Prepare a solution of ATP at a concentration close to its Km for the specific kinase.[8]

  • Assay Procedure:

    • In a 96- or 384-well plate, add the test compound dilutions.

    • Add the kinase/substrate solution to each well.

    • Incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate for the desired reaction time (e.g., 60 minutes) at 30°C.

    • Stop the reaction and detect the amount of phosphorylated product according to the specific assay kit instructions (e.g., by adding a detection reagent that produces a luminescent signal).

  • Data Analysis:

    • Measure the signal (e.g., luminescence) in each well using a plate reader.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

G Serial Dilution of Compound Serial Dilution of Compound Add Kinase & Substrate Add Kinase & Substrate Serial Dilution of Compound->Add Kinase & Substrate Pre-incubation Pre-incubation Add Kinase & Substrate->Pre-incubation Add ATP (Initiate Reaction) Add ATP (Initiate Reaction) Pre-incubation->Add ATP (Initiate Reaction) Incubation Incubation Add ATP (Initiate Reaction)->Incubation Stop Reaction & Detect Signal Stop Reaction & Detect Signal Incubation->Stop Reaction & Detect Signal Data Analysis (IC50) Data Analysis (IC50) Stop Reaction & Detect Signal->Data Analysis (IC50)

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic or cytostatic effects of a compound on a cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture the desired cancer cell line in appropriate media and conditions.

    • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture media.

    • Remove the old media from the cells and add the media containing the test compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition).

In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Principle: The compound is incubated with human liver microsomes (HLM), which contain a high concentration of drug-metabolizing enzymes. The disappearance of the parent compound over time is monitored by LC-MS/MS.

Step-by-Step Methodology:

  • Incubation:

    • Prepare a solution of the test compound in buffer.

    • Add the compound to a suspension of HLM.

    • Pre-warm the mixture to 37°C.

    • Initiate the metabolic reaction by adding a NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it with a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression line corresponds to the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2 = 0.693/k) and intrinsic clearance (CLint).

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of a compound across an artificial membrane, which serves as a model for intestinal absorption.

Principle: A donor plate containing the test compound is placed on top of an acceptor plate, separated by a filter coated with a lipid solution that forms an artificial membrane. The amount of compound that diffuses from the donor to the acceptor compartment over a specific time is quantified.

Step-by-Step Methodology:

  • Plate Preparation:

    • Coat the filter of a 96-well donor plate with a lipid solution (e.g., lecithin in dodecane).

    • Add buffer to the wells of the acceptor plate.

    • Add the test compound solution to the donor plate wells.

  • Incubation:

    • Place the donor plate on top of the acceptor plate, creating a "sandwich".

    • Incubate the plate assembly for a defined period (e.g., 4-18 hours) at room temperature with gentle shaking.

  • Quantification:

    • After incubation, separate the plates.

    • Determine the concentration of the compound in both the donor and acceptor wells, as well as in a reference well, using a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the concentrations of the compound in the donor and acceptor compartments and the incubation parameters.

G

Conclusion and Future Outlook

The selection of a heterocyclic scaffold is a multi-faceted decision that requires a balance of synthetic accessibility, desirable physicochemical properties, and potent biological activity. While pyridine, pyrimidine, and indole are undeniably powerful and validated scaffolds in drug discovery, the this compound core offers a compelling alternative with significant potential. Its rigid, bicyclic structure provides a solid foundation for building potent inhibitors, and the strategic halogenation offers medicinal chemists valuable tools for fine-tuning ADMET properties and exploring novel interactions within the target binding site.

The detriment of an 8-bromo substitution for Haspin inhibition serves as a crucial reminder that the "rules" of medicinal chemistry are often target-dependent.[11] Therefore, the true value of this compound will be realized through its application in a diverse range of drug discovery projects and the generation of robust, comparative data as outlined in the experimental protocols provided. By systematically benchmarking this and other novel scaffolds against established frameworks, the drug discovery community can continue to expand its chemical toolbox and develop the next generation of innovative therapeutics.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 8-Bromo-5-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that groundbreaking research and robust safety protocols are two sides of the same coin. Handling specialized reagents like 8-Bromo-5-fluoroisoquinoline, a halogenated aromatic compound, demands not just procedural correctness but a deep understanding of the chemical's nature. This guide provides a comprehensive, technically grounded framework for the proper disposal of this compound, ensuring the safety of laboratory personnel and unwavering environmental compliance. The causality behind each step is explained to build a culture of safety that is both knowledgeable and vigilant.

Hazard Assessment: Understanding the Compound

This compound (CAS No. 1378874-27-1) is a substituted isoquinoline containing both bromine and fluorine atoms.[1] Its chemical nature as a halogenated aromatic compound dictates its handling and disposal protocols.[2][3] While comprehensive toxicological data for this specific molecule is limited, the hazards can be reliably inferred from structurally similar compounds, such as 8-bromoisoquinoline and other halogenated organics. The primary hazards are associated with irritation.[4]

All handling and disposal operations should be predicated on the hazard profile summarized below.

Hazard ClassificationGHS CodeDescriptionSource
Skin IrritationH315Causes skin irritation.[5]
Eye IrritationH319Causes serious eye irritation.[5]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[5]

Foundational Safety: Personal Protective Equipment (PPE) & Handling

Before any waste is handled, establishing a secure working environment is paramount. The choice of PPE is not merely a checklist item; it is a direct response to the identified hazards of irritation and potential for respiratory distress.

  • Engineering Controls : All work, including aliquoting, weighing, and waste consolidation, must be performed within a certified chemical fume hood to mitigate the risk of inhaling vapors or fine particulates.[2]

  • Eye and Face Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles to protect against accidental splashes.

  • Skin Protection : Wear nitrile gloves (ensure they are rated for the solvents being used for decontamination) and a standard laboratory coat. Contaminated clothing should be removed and laundered immediately.[6]

  • Respiratory Protection : While a fume hood is the primary control, if there is any risk of aerosol generation outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

The Cornerstone of Compliance: Waste Segregation & Containerization

The single most critical step in chemical disposal is correct segregation. This compound is a halogenated organic compound .[3][7] It must never be mixed with non-halogenated organic waste.

Causality: Halogenated waste requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (e.g., hydrobromic acid, hydrofluoric acid) produced during combustion.[8] Mixing it with non-halogenated waste contaminates the entire stream, forcing the more expensive and energy-intensive disposal route for a larger volume of material and potentially creating dangerous, uncontrolled reactions.

Containerization Protocol:
  • Select the Correct Container : Obtain a designated "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department. These are typically glass or high-density polyethylene (HDPE) and clearly labeled.

  • Label Accurately : The container must be labeled with the words "Hazardous Waste" and a complete list of its contents.[2] For this compound, list the full chemical name. Do not use abbreviations.

  • Maintain Closure : Keep the waste container securely closed at all times, except when adding waste. This prevents the release of vapors into the laboratory.

Disposal Workflow: From Benchtop to Final Disposition

The following workflow outlines the systematic process for managing this compound waste from the point of generation to its final, compliant removal from the laboratory.

DisposalWorkflow cluster_lab Laboratory Operations cluster_ehs EHS & Final Disposal A Waste Generation (e.g., residual solid, contaminated materials) B Segregate as HALOGENATED WASTE A->B Critical Decision Point C Select & Label Approved Waste Container B->C D Consolidate Waste (Pure solid, rinsate, contaminated items) C->D E Securely Close Container Store in Satellite Accumulation Area D->E F Request Waste Pickup (via Institutional EHS) E->F Hand-off G Transport by Licensed Hazardous Waste Contractor F->G H High-Temperature Incineration (with acid gas scrubbing) G->H

References

Personal protective equipment for handling 8-Bromo-5-fluoroisoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 8-Bromo-5-fluoroisoquinoline

As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling this compound. The following protocols are grounded in established safety principles for related chemical structures and are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on a conservative assessment of data from structurally similar compounds, including 8-bromoisoquinoline and 8-bromo-6-fluoroquinoline.[1][2]

Hazard Assessment: Understanding the Risks

This compound is a halogenated isoquinoline derivative. Based on data from analogous compounds, it should be handled as a substance that is potentially toxic and irritating.[2][3][4] The primary hazards associated with this class of compounds are:

  • Skin Irritation: Causes skin irritation upon contact.[3][4]

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.[3][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust or aerosol.[4]

  • Toxicity: Some related compounds are classified as toxic if swallowed.[2]

Given these potential hazards, adherence to stringent safety protocols is mandatory.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.

Laboratory Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) - Full-face respirator with appropriate cartridges for organic vapors and particulates- Chemical-resistant gloves (Nitrile or Neoprene)- Safety goggles- Lab coat- Closed-toe shoes
Dissolution and Solution Handling - Half-face respirator with appropriate cartridges for organic vapors- Chemical-resistant gloves (Nitrile or Neoprene)- Safety goggles- Lab coat- Closed-toe shoes
Reaction Setup and Workup - Full-face respirator with appropriate cartridges for organic vapors and particulates- Chemical-resistant gloves (Nitrile or Neoprene)- Safety goggles- Lab coat- Closed-toe shoes
Waste Disposal - Half-face respirator with appropriate cartridges for organic vapors- Chemical-resistant gloves (Nitrile or Neoprene)- Safety goggles- Lab coat- Closed-toe shoes
Step-by-Step Guide to Donning and Doffing PPE

Proper procedure for putting on and taking off PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat: Fasten completely.

  • Respirator: Perform a positive and negative pressure seal check.

  • Safety Goggles: Ensure a snug fit over the eyes.

  • Gloves: Pull gloves on, ensuring they overlap the cuffs of the lab coat.

Doffing Sequence:

  • Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the outer contaminated surface.

  • Lab Coat: Remove by rolling it inside out, without touching the exterior.

  • Safety Goggles: Handle by the strap.

  • Respirator: Remove and clean according to manufacturer's instructions.

  • Hand Washing: Wash hands thoroughly with soap and water.

Operational Plan: Safe Handling Procedures

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][5]

Weighing and Transfer
  • Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure.

  • Use non-sparking tools for solid transfers.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Close the container tightly after use.[1]

Solution Preparation
  • Add the solid this compound to the solvent slowly while stirring.

  • Ensure all transfers of solutions are performed using appropriate volumetric glassware and containment.

Emergency Procedures: Be Prepared

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] If skin irritation occurs, seek medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][6]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, call a poison center or doctor.[3]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[2] Do NOT induce vomiting.[3]

  • Spill: For minor spills, absorb the material with an inert absorbent material (e.g., sand, silica gel) and place it in a suitable, closed container for disposal.[3] For major spills, evacuate the area and contact your institution's environmental health and safety department.[6]

Disposal Plan: Responsible Waste Management

All waste containing this compound, including contaminated labware and PPE, must be treated as hazardous waste.[5]

  • Segregation: Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.[5] Do not mix with other waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Storage: Store the sealed waste container in a designated satellite accumulation area.[5]

  • Disposal: Arrange for disposal through a licensed chemical destruction facility.[1] Do not discharge to sewer systems.[1]

Diagrams

PPE_Selection_Workflow cluster_assessment Hazard & Task Assessment cluster_ppe PPE Selection cluster_verification Verification & Use Start Start: Handling this compound Assess_Task Assess Laboratory Operation (Weighing, Dissolution, Reaction) Start->Assess_Task Assess_Risk Evaluate Risk of Exposure (Aerosol, Splash, Inhalation) Assess_Task->Assess_Risk Select_Resp Select Respirator (Full-face or Half-face) Assess_Risk->Select_Resp High Inhalation Risk Select_Gloves Select Chemical-Resistant Gloves (Nitrile, Neoprene) Assess_Risk->Select_Gloves Contact Risk Select_Eye Select Eye Protection (Goggles, Face Shield) Assess_Risk->Select_Eye Splash Risk Select_Body Select Body Protection (Lab Coat) Assess_Risk->Select_Body General Handling Perform_Fit_Check Perform Respirator Fit Check Select_Resp->Perform_Fit_Check Select_Gloves->Perform_Fit_Check Select_Eye->Perform_Fit_Check Select_Body->Perform_Fit_Check Proceed Proceed with Operation Perform_Fit_Check->Proceed

Caption: PPE Selection Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Bromo-5-fluoroisoquinoline
Reactant of Route 2
Reactant of Route 2
8-Bromo-5-fluoroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.